t-Boc-N-amido-PEG10-Br
Description
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Structure
2D Structure
Properties
Molecular Formula |
C27H54BrNO12 |
|---|---|
Molecular Weight |
664.6 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C27H54BrNO12/c1-27(2,3)41-26(30)29-5-7-32-9-11-34-13-15-36-17-19-38-21-23-40-25-24-39-22-20-37-18-16-35-14-12-33-10-8-31-6-4-28/h4-25H2,1-3H3,(H,29,30) |
InChI Key |
OOSGSGCLPWRCKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |
Origin of Product |
United States |
Foundational & Exploratory
t-Boc-N-amido-PEG10-Br: A Technical Guide for Researchers and Drug Development Professionals
Introduction: t-Boc-N-amido-PEG10-Br is a heterobifunctional crosslinker of significant interest in the fields of chemical biology and drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a terminal tert-butyloxycarbonyl (t-Boc) protected amine, a stable amide linkage, a ten-unit polyethylene glycol (PEG) chain, and a terminal bromide. The PEG spacer enhances aqueous solubility and provides flexibility, while the orthogonal protecting groups allow for sequential conjugation, making it a versatile tool for linking different molecular entities.
Core Chemical Properties
The chemical properties of this compound and its common derivatives are summarized below. These properties are crucial for designing synthetic routes and purification strategies.
| Property | This compound | t-Boc-N-amido-PEG10-acid[1][2] | t-Boc-N-amido-PEG10-amine[3][] | t-Boc-N-amido-PEG10-azide[5] | t-Boc-N-amido-PEG10-NHS ester[6] |
| Molecular Formula | C27H54BrNO12 | C28H55NO14 | C27H56N2O12 | C27H54N4O12 | C32H58N2O16 |
| Molecular Weight | 692.62 g/mol | 629.74 g/mol | 600.8 g/mol | 626.8 g/mol | 726.81 g/mol |
| Purity | Typically >95% | Typically >95% | Typically >98% | Typically >98% | Typically >95% |
| Solubility | Soluble in DMSO, DMF, DCM | Soluble in water, DMSO, DMF, DCM | Soluble in water, DMSO, DMF, DCM | Soluble in DMSO, DMF, DCM | Soluble in DMSO, DMF, DCM |
| Storage Conditions | -20°C, desiccated | -20°C, desiccated | -20°C, desiccated | -20°C, desiccated | -20°C, desiccated |
Applications in PROTAC Development
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7] The linker component of a PROTAC, for which this compound is a precursor, plays a critical role in the efficacy of the final molecule. The PEG10 chain in this linker provides several advantages:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the solubility of the often-hydrophobic PROTAC molecule.
-
Optimal Length and Flexibility: The ten-unit PEG spacer provides a flexible linkage of a specific length, which is a critical parameter for the efficient formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Reduced Steric Hindrance: The flexible PEG chain can minimize steric clashes between the two protein binding partners.
The terminal bromide of this compound can be converted to other functional groups, such as an azide for click chemistry or a primary amine for amide bond formation, allowing for versatile conjugation strategies.
Experimental Protocols
Detailed methodologies for the key chemical transformations involving this compound are provided below.
t-Boc Deprotection
The t-Boc protecting group can be removed under mild acidic conditions to yield a free primary amine.
Materials:
-
t-Boc-N-amido-PEG10-functionalized compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the t-Boc protected compound in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.[8]
Amide Coupling with a Carboxylic Acid
The primary amine, after deprotection of the t-Boc group, can be coupled with a carboxylic acid-containing molecule (e.g., a ligand for a target protein or E3 ligase) using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Materials:
-
Amine-PEG10-functionalized compound
-
Carboxylic acid-containing molecule
-
EDC·HCl
-
N-hydroxysuccinimide (NHS) (optional, for improved efficiency)
-
Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)
-
DIPEA (N,N-Diisopropylethylamine) or triethylamine (TEA)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DCM.
-
Add EDC·HCl (1.5-2.0 equivalents) and NHS (1.5-2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine-PEG10-functionalized compound (1.0 equivalent) to the reaction mixture.
-
Add a non-nucleophilic base such as DIPEA or TEA (2.0-3.0 equivalents) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired amide-coupled product.[9][10]
Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to confirm the presence of the PEG backbone (characteristic broad singlet around 3.6 ppm), the t-Boc group (singlet around 1.4 ppm), and the terminal functional groups. The integration of these signals can be used to assess purity and conjugation efficiency.[11][12]
-
¹³C NMR: Provides complementary structural information.
High-Performance Liquid Chromatography (HPLC):
-
Reversed-Phase HPLC: Can be used to assess the purity of the linker and the final conjugate. Due to the lack of a strong UV chromophore in the PEG chain, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often employed.[][14][15]
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): Used to confirm the molecular weight of the linker and its conjugates.
-
Native Mass Spectrometry: Can be employed to study the formation of the ternary complex in PROTAC development.[7][16]
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of a PROTAC utilizing a PEG-based linker.
Synthetic Workflow for PROTAC Assembly
Caption: A generalized synthetic workflow for assembling a PROTAC.
References
- 1. t-Boc-N-Amido-PEG10-acid | AxisPharm [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. t-Boc-N-amido-PEG10-amine, 1347704-59-9 | BroadPharm [broadpharm.com]
- 5. t-Boc-N-amido-PEG10-Azide | BroadPharm [broadpharm.com]
- 6. t-Boc-N-amido-PEG10-NHS ester | CAS:2055040-78-1 | AxisPharm [axispharm.com]
- 7. biorxiv.org [biorxiv.org]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 10. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 11. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 14. ingenieria-analitica.com [ingenieria-analitica.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to t-Boc-N-amido-PEG10-Br: A Versatile Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
t-Boc-N-amido-PEG10-Br is a heterobifunctional chemical linker of significant interest in the fields of bioconjugation, drug delivery, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates three key chemical features: a tert-butyloxycarbonyl (t-Boc) protected amine, a hydrophilic ten-unit polyethylene glycol (PEG) spacer, and a terminal alkyl bromide. This unique combination of functionalities allows for a modular and strategic approach to the synthesis of complex biomolecules and therapeutic agents.
The t-Boc protecting group provides a stable yet readily cleavable mask for a primary amine, enabling selective deprotection under mild acidic conditions. The PEG10 spacer enhances aqueous solubility, improves pharmacokinetic properties, and provides a flexible bridge between conjugated molecules, which is crucial for optimizing the biological activity of the final construct. The terminal bromide serves as a reactive handle for alkylation reactions, allowing for the covalent linkage to various nucleophiles such as phenols and amines.
This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthetic route, and detailed experimental protocols for its application in the synthesis of PROTACs.
Chemical Properties and Specifications
| Property | t-Boc-N-amido-PEG10-acid | t-Boc-N-amido-PEG10-amine | t-Boc-N-amido-PEG10-NHS ester | This compound (Estimated) |
| Molecular Formula | C27H53NO13 | C27H56N2O12 | C31H57N3O15 | C27H54BrNO12 |
| Molecular Weight | 615.71 g/mol | 600.75 g/mol | 715.79 g/mol | ~678.67 g/mol |
| CAS Number | 2410598-01-3[1] | 1347704-59-9 | 2055040-78-1 | Not Available |
| Purity | ≥95% | ≥95% | ≥95% | Expected to be ≥95% |
| Appearance | White to off-white solid or oil | White to off-white solid or oil | White to off-white solid or oil | Expected to be a colorless to pale yellow oil or solid |
| Solubility | Soluble in DMF, DMSO, CH2Cl2 | Soluble in water, DMF, DMSO, CH2Cl2 | Soluble in DMF, DMSO, CH2Cl2 | Expected to be soluble in DMF, DMSO, CH2Cl2 |
| Storage Conditions | -20°C, under inert gas | -20°C, under inert gas | -20°C, under inert gas | Recommended at -20°C, under inert gas, protected from light and moisture |
Synthesis of this compound
A detailed, peer-reviewed synthesis protocol specifically for this compound is not currently available. However, a plausible and commonly employed synthetic route can be adapted from the synthesis of shorter PEG-bromide analogues. The following protocol describes a two-step process starting from the commercially available t-Boc-N-amido-PEG10-OH.
Experimental Protocol: Synthesis
Step 1: Mesylation of t-Boc-N-amido-PEG10-OH
-
Dissolve t-Boc-N-amido-PEG10-OH (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (Et3N, 2.2 eq) to the solution.
-
Slowly add methanesulfonyl chloride (MsCl, 1.7 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated intermediate.
Step 2: Bromination of the Mesylated Intermediate
-
Dissolve the crude mesylated intermediate from Step 1 in acetone.
-
Add lithium bromide (LiBr, 10-15 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, remove the acetone under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Application in PROTAC Synthesis
This compound is an ideal linker for the synthesis of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The terminal bromide of the linker allows for the alkylation of a nucleophilic handle on either the target protein ligand or the E3 ligase ligand.
Experimental Protocol: PROTAC Synthesis via Alkylation
The following is a generalized protocol for the alkylation of a phenolic hydroxyl group on a target protein ligand with this compound.
-
Dissolve the phenolic ligand (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile under an inert atmosphere.
-
Add a suitable base, such as potassium carbonate (K2CO3, 2-3 eq) or cesium carbonate (Cs2CO3, 1.5-2 eq), to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.
-
Add a solution of this compound (1.1-1.5 eq) in the same solvent to the reaction mixture.
-
Heat the reaction to a temperature between 60-80 °C and stir overnight.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash with water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the t-Boc protected PROTAC intermediate.
Subsequent Deprotection and Coupling:
The resulting t-Boc protected intermediate can then be deprotected using standard acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the terminal amine. This amine can then be coupled to the carboxylic acid of the E3 ligase ligand using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to complete the synthesis of the final PROTAC molecule.
Visualizations
Chemical Structure of this compound
References
An In-depth Technical Guide to t-Boc-N-amido-PEG10-Br: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Core Structure and Properties
The molecule t-Boc-N-amido-PEG10-Br is a heterobifunctional linker featuring a tert-butyloxycarbonyl (t-Boc) protected amine at one terminus and a bromo group at the other, connected by a discrete polyethylene glycol (PEG) chain of ten ethylene glycol units. The PEG spacer enhances aqueous solubility and provides flexibility. The t-Boc group offers a stable protecting group for the amine, which can be deprotected under mild acidic conditions, while the bromo group serves as a reactive handle for nucleophilic substitution reactions.
Based on the nomenclature, the predicted chemical structure is:
t-Boc-NH-(CH2CH2O)10-CH2CH2-Br
Data Presentation: Physicochemical Properties
| Property | Value |
| Molecular Formula | C27H54BrNO12 |
| Molecular Weight | 664.62 g/mol |
| PEG Chain Length | 10 units |
| Terminal Groups | t-Boc-protected amine, Bromo |
Proposed Synthesis Workflow
The synthesis of this compound can be envisioned as a multi-step process starting from a readily available precursor, such as amino-PEG10-alcohol. The proposed synthetic workflow involves the protection of the amine group, followed by the conversion of the terminal hydroxyl group to a bromide.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis of this compound. These protocols are based on standard organic chemistry procedures for Boc protection and bromination of alcohols.
Step 1: Synthesis of t-Boc-NH-PEG10-OH
Objective: To protect the terminal amine of amino-PEG10-alcohol with a t-Boc group.
Materials:
-
Amino-PEG10-alcohol (1 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)2O) (1.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve amino-PEG10-alcohol in anhydrous DCM.
-
Add triethylamine to the solution and stir at room temperature.
-
Slowly add a solution of di-tert-butyl dicarbonate in anhydrous DCM to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure t-Boc-NH-PEG10-OH.
Step 2: Synthesis of this compound
Objective: To convert the terminal hydroxyl group of t-Boc-NH-PEG10-OH to a bromide. This can be achieved via an Appel reaction.
Materials:
-
t-Boc-NH-PEG10-OH (1 equivalent)
-
Carbon tetrabromide (CBr4) (1.5 equivalents)
-
Triphenylphosphine (PPh3) (1.5 equivalents)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve t-Boc-NH-PEG10-OH in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triphenylphosphine to the solution and stir until it is fully dissolved.
-
Slowly add carbon tetrabromide to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to remove triphenylphosphine oxide and any unreacted starting materials, yielding the final product, this compound.
Logical Relationship of Functional Groups
The utility of this compound lies in the orthogonal reactivity of its terminal functional groups, allowing for sequential conjugation strategies.
Caption: Reactivity of the terminal functional groups.
Potential Applications in Research and Drug Development
While this compound is not a standard catalog item, its structure suggests significant utility in several areas of bioconjugation and pharmaceutical sciences:
-
Antibody-Drug Conjugates (ADCs): The bromo group can react with thiol groups on a cysteine-engineered antibody. Following conjugation, the Boc group can be removed to reveal an amine, which can then be coupled to a cytotoxic drug payload.
-
PROTACs and Molecular Glues: This linker can be used to connect a target protein-binding ligand and an E3 ligase-binding ligand in the development of Proteolysis-Targeting Chimeras (PROTACs).
-
Surface Modification: The bromo end can be used to immobilize the PEG linker onto surfaces containing nucleophilic groups. Subsequent deprotection of the Boc group provides an amine-functionalized surface for further derivatization.
-
Peptide and Oligonucleotide Modification: The linker can be incorporated into peptides or oligonucleotides to introduce a PEG spacer, enhancing solubility and pharmacokinetic properties. The terminal functional groups allow for further conjugation to other molecules of interest.
This technical guide provides a foundational understanding of the structure and a viable synthetic pathway for this compound, a promising heterobifunctional linker for advanced applications in biotechnology and drug discovery. Researchers can adapt the proposed protocols to synthesize this and related PEGylated linkers for their specific needs.
A Technical Guide to t-Boc-N-amido-PEG10-Br: A Versatile Heterobifunctional Linker for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to t-Boc-N-amido-PEG10-Br
This compound is a versatile molecule featuring three key components:
-
A tert-butyloxycarbonyl (t-Boc) protected primary amine: This protecting group allows for the selective deprotection of the amine under mild acidic conditions, enabling controlled and sequential conjugation reactions.
-
A 10-unit polyethylene glycol (PEG) spacer: The hydrophilic PEG chain enhances the solubility of the molecule and the resulting conjugate in aqueous media. It also provides flexibility and reduces steric hindrance, which can be crucial for maintaining the biological activity of the conjugated molecules.
-
A terminal bromide: The bromide group serves as a reactive handle for alkylation, particularly with thiol groups found in cysteine residues of proteins and peptides.
This unique combination of a protected amine and a reactive bromide on a flexible PEG spacer makes this compound an invaluable tool for creating well-defined bioconjugates.
Physicochemical Properties and Related Compounds
While specific data for this compound is limited, the properties of closely related t-Boc-N-amido-PEG10 derivatives provide valuable insights.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| t-Boc-N-amido-PEG10-acid | 2410598-01-3 | C₂₈H₅₅NO₁₄ | 629.74 | Carboxyl group for amide bond formation.[1][2] |
| t-Boc-N-amido-PEG10-amine | 1347704-59-9 | C₂₇H₅₆N₂O₁₂ | 600.8 | Terminal amine for various conjugations.[3] |
| t-Boc-N-amido-PEG10-NHS ester | 2055040-78-1 | C₃₂H₅₈N₂O₁₆ | 726.8 | NHS ester for efficient reaction with primary amines.[4] |
| t-Boc-N-amido-PEG10-azide | Not available | Not available | Not available | Azide group for click chemistry reactions.[5] |
Applications in Research and Drug Development
The heterobifunctional nature of this compound makes it suitable for a wide range of applications, including:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to a monoclonal antibody. The bromide can react with a reduced cysteine on the antibody, and after deprotection of the t-Boc group, the amine can be conjugated to the drug.
-
PROTACs (Proteolysis Targeting Chimeras): In PROTAC development, this linker can connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein. The defined length of the PEG10 spacer is critical for optimizing the ternary complex formation.
-
Peptide and Protein Modification: Site-specific modification of proteins and peptides can be achieved by targeting cysteine residues with the bromide group. The deprotected amine can then be used to attach other molecules of interest, such as fluorescent dyes, imaging agents, or other proteins.
-
Surface Modification: The linker can be used to functionalize surfaces. For instance, a surface with available thiol groups can be modified with the bromide, and subsequent deprotection of the amine allows for the attachment of biomolecules to create biosensors or other functionalized materials.
Experimental Protocols
General Protocol for Thiol Alkylation of a Protein
This protocol provides a general guideline for the conjugation of this compound to a protein containing a free cysteine residue.
Materials:
-
Protein with a free cysteine residue in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)
-
This compound
-
Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Desalting column
Procedure:
-
Protein Preparation: If the protein's cysteine residues are in a disulfide bond, they need to be reduced. Incubate the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature.
-
Removal of Reducing Agent: Remove the excess TCEP using a desalting column equilibrated with the reaction buffer.
-
Linker Preparation: Dissolve this compound in a minimal amount of DMSO or DMF to prepare a stock solution.
-
Conjugation Reaction: Immediately after removing the reducing agent, add a 5- to 20-fold molar excess of the this compound solution to the protein solution.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove the excess linker and byproducts using a desalting column or dialysis against a suitable buffer.
-
Characterization: Confirm the conjugation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
Deprotection of the t-Boc Group
Materials:
-
t-Boc-PEG-protein conjugate
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., triisopropylsilane)
Procedure:
-
Reaction Setup: Dissolve the lyophilized t-Boc-PEG-protein conjugate in a solution of 95% TFA and 5% scavenger.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.
-
Removal of TFA: Remove the TFA by rotary evaporation or by precipitating the protein with cold diethyl ether.
-
Purification: Purify the deprotected protein-PEG conjugate using a desalting column or dialysis.
Workflow and Signaling Pathway Diagrams
The following diagram illustrates a general workflow for the use of this compound in bioconjugation.
Caption: General workflow for bioconjugation using this compound.
Due to the nature of this compound as a synthetic linker, it is not directly involved in biological signaling pathways. Instead, it is a tool used to create conjugates that can then be used to study or modulate these pathways. For instance, an antibody-drug conjugate created using this linker would follow the signaling pathway of the antibody to its target cell.
References
Solubility Profile of t-Boc-N-amido-PEG10-Br in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of t-Boc-N-amido-PEG10-Br, a heterobifunctional PROTAC linker crucial for the synthesis of targeted protein degraders. Due to the limited availability of direct quantitative solubility data for this specific compound, this document leverages data from structurally analogous molecules to provide a robust predictive assessment of its solubility characteristics in common organic solvents.
Core Concepts and Predictive Analysis
The solubility of a molecule is fundamentally governed by its structural and electronic properties. The this compound molecule possesses distinct domains that influence its interaction with various solvents:
-
t-Boc (tert-Butyloxycarbonyl) Group: This bulky, nonpolar protecting group contributes to solubility in lipophilic organic solvents.
-
Amido Group: The amide linkage introduces polarity and hydrogen bonding capabilities, enhancing solubility in polar aprotic and protic solvents.
-
PEG10 (Polyethylene Glycol) Linker: The ten-unit polyethylene glycol chain is highly flexible and hydrophilic, significantly contributing to solubility in a broad range of solvents, including polar organic solvents and aqueous solutions.[1][2][3][4][5] The PEG chain's ability to form hydrogen bonds with solvent molecules is a key determinant of its solubility profile.[5]
-
Terminal Bromide: The alkyl bromide at the terminus is a reactive functional group and contributes to the overall polarity of the molecule.
Based on these structural features, a high degree of solubility in common polar organic solvents can be anticipated.
Inferred Solubility Data
The following table summarizes the known solubility of structurally similar PEGylated molecules, providing a strong basis for predicting the solubility of this compound.
| Solvent Classification | Solvent | Analogous Compound | Solubility | Reference |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | t-boc-N-amido-dPEG®₁₁-amine | Soluble | [6] |
| N-Boc-N-bis(PEG3-OH) | Soluble | [5] | ||
| t-Boc-N-amido-PEG10-acid | Soluble | [7] | ||
| Dimethylacetamide (DMAC) | t-boc-N-amido-dPEG®₁₁-amine | Soluble | [6] | |
| Acetonitrile (ACN) | t-boc-N-amido-dPEG®₁₁-amine | Soluble | [6] | |
| Chlorinated | Methylene Chloride (DCM) | t-boc-N-amido-dPEG®₁₁-amine | Soluble | [6] |
| Aqueous | Water | t-boc-N-amido-dPEG®₁₁-amine | Soluble | [6] |
Experimental Protocol: Determination of Solubility
For researchers requiring precise quantitative solubility data, the following general experimental protocol for determining the solubility of a compound like this compound is recommended.
Objective: To determine the approximate solubility of this compound in a selection of organic solvents at a specified temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, DMF, Dichloromethane, Acetonitrile, Methanol, Water)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer (for quantitative analysis, optional)
-
Small volume vials (e.g., 1.5 mL or 2 mL)
-
Pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh a small amount of this compound (e.g., 5-10 mg) into a series of vials.
-
To each vial, add a known volume of a specific solvent (e.g., 0.5 mL), resulting in a suspension.
-
Tightly cap the vials and vortex them vigorously for 2-5 minutes to facilitate dissolution.
-
Place the vials on a rotator or shaker at a constant temperature (e.g., 25 °C) for a sufficient equilibration time (e.g., 24 hours) to ensure saturation.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
-
Qualitative Assessment (Visual Inspection):
-
Carefully observe the vials. If no solid material is visible after initial mixing, the compound is soluble at that concentration. Note the concentration at which complete dissolution occurs.
-
-
Quantitative Analysis (Optional but Recommended):
-
Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved this compound.
-
Calculate the original concentration in the saturated solution to determine the solubility in mg/mL or mol/L.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of a chemical compound.
Logical Relationship of Molecular Structure to Solubility
The interplay between the different functional groups of this compound dictates its solubility in a given solvent. The following diagram illustrates this relationship.
Caption: Relationship between molecular structure and solubility factors.
References
- 1. t-Boc-N-Amido-PEG10-acid | AxisPharm [axispharm.com]
- 2. t-Boc-N-amido-PEG1-acid, 1260092-44-1 | BroadPharm [broadpharm.com]
- 3. Br-PEG1-NHBoc | 164332-88-1 [chemicalbook.com]
- 4. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 5. Buy N-Boc-N-bis(PEG3-OH) | 2093154-01-7 | >98% [smolecule.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. medkoo.com [medkoo.com]
A Technical Guide to t-Boc-N-amido-PEG10-Br: Properties and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the heterobifunctional linker, t-Boc-N-amido-PEG10-Br. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and proteomics due to its polyethylene glycol (PEG) spacer and orthogonal reactive ends. The tert-butyloxycarbonyl (Boc) protected amine and the terminal bromide allow for sequential and site-specific conjugation to biomolecules.
Core Properties and Molecular Data
The defining feature of this compound is its heterobifunctional nature, which enables a two-step conjugation strategy. The bromide group offers reactivity towards nucleophiles, particularly thiol groups found in cysteine residues of proteins. The t-Boc protected amine provides a stable, yet readily cleavable, functionality that can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation reactions.
| Property | Value | Source |
| Molecular Weight | 664.6 g/mol | BroadPharm |
| Chemical Formula | C27H54BrNO11 | Calculated |
| PEG Chain Length | 10 ethylene glycol units | Nomenclature |
| Purity | Typically ≥95% | Varies by supplier |
| Solubility | Soluble in a wide range of organic solvents and has some aqueous solubility. | General knowledge |
Experimental Protocols
General Synthesis of this compound
The synthesis of this compound typically involves the bromination of a Boc-protected amino-PEG alcohol. The following is a generalized protocol adapted from the synthesis of a similar, shorter-chain compound.
Materials:
-
t-Boc-N-amido-PEG10-OH
-
Triphenylphosphine (PPh3)
-
Carbon tetrabromide (CBr4) or N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM) as solvent
-
Silica gel for column chromatography
Procedure:
-
Dissolve t-Boc-N-amido-PEG10-OH in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triphenylphosphine to the solution with stirring.
-
Slowly add carbon tetrabromide or N-Bromosuccinimide portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Confirm the structure and purity of the final product using NMR and mass spectrometry.
Bioconjugation to a Thiol-Containing Biomolecule (e.g., Antibody)
The terminal bromide of this compound is an effective electrophile for reaction with soft nucleophiles like thiols, making it ideal for site-specific conjugation to cysteine residues in proteins.
Materials:
-
Thiol-containing protein (e.g., a monoclonal antibody with reduced interchain disulfides or engineered cysteines)
-
This compound
-
Reaction buffer (e.g., phosphate-buffered saline (PBS) at pH 7.0-7.5)
-
Reducing agent (e.g., TCEP or DTT) if starting with disulfide bonds
-
Desalting column for purification
Procedure:
-
If necessary, reduce the disulfide bonds of the antibody using a suitable reducing agent like TCEP to expose free thiol groups.
-
Remove the excess reducing agent using a desalting column.
-
Dissolve the this compound in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) and then dilute into the reaction buffer.
-
Add the PEG linker solution to the antibody solution at a desired molar excess.
-
Incubate the reaction mixture at room temperature or 4 °C with gentle stirring for 2-12 hours.
-
Monitor the conjugation reaction using techniques like SDS-PAGE or mass spectrometry.
-
Once the desired degree of labeling is achieved, purify the conjugate using a desalting column or size-exclusion chromatography to remove unreacted PEG linker.
Deprotection of the Boc Group
The Boc protecting group can be efficiently removed under acidic conditions to yield a free primary amine, which can then be used for further conjugation.
Materials:
-
Boc-protected PEG-conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) as solvent
-
Diisopropylethylamine (DIPEA) for neutralization
-
Diethyl ether for precipitation
Procedure:
-
Dissolve the Boc-protected PEG-conjugate in DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or mass spectrometry.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Redissolve the residue in a minimal amount of DCM and precipitate the deprotected product by adding cold diethyl ether.
-
Centrifuge to collect the precipitate and wash with cold diethyl ether.
-
Dry the final amine-functionalized conjugate under vacuum.
Application Workflow: Antibody-Drug Conjugate (ADC) Synthesis
A primary application of this compound is in the synthesis of Antibody-Drug Conjugates (ADCs). The heterobifunctional nature of the linker allows for the sequential and controlled attachment of a cytotoxic drug to an antibody.[1]
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a heterobifunctional PEG linker.
This workflow illustrates the sequential nature of the conjugation process. First, the antibody is prepared to expose reactive thiol groups. The bromo-end of the PEG linker is then conjugated to these thiols. Following this, the Boc protecting group is removed to reveal a primary amine, which is then available to react with an activated cytotoxic drug, completing the synthesis of the ADC. This controlled approach allows for the production of more homogeneous ADCs with a defined drug-to-antibody ratio (DAR).
References
The Linchpin of Degradation: A Technical Guide to PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Targeted Protein Degradation
In the landscape of modern therapeutics, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from traditional occupancy-based inhibition to a novel event-driven pharmacology. These heterobifunctional molecules are engineered to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1][2][3] A PROTAC molecule consists of three key components: a "warhead" that binds to the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2][3][4][5][6] This tripartite architecture enables the formation of a ternary complex between the POI and the E3 ligase, leading to the polyubiquitination of the POI and its subsequent degradation by the proteasome.[2][3][5][] While the warhead and anchor dictate the "what" and "how" of this process, the linker is the crucial "where" and "when," profoundly influencing the efficacy, selectivity, and physicochemical properties of the entire molecule.[4][5][] This guide provides an in-depth exploration of the PROTAC linker, its design principles, and the experimental methodologies used for its evaluation.
The Central Role of the Linker in PROTAC Function
The linker is far more than a simple tether; it is a critical determinant of a PROTAC's biological activity.[4][] Its length, composition, rigidity, and attachment points collectively govern the formation and stability of the ternary complex, which is the cornerstone of PROTAC-mediated degradation.[5][][9][10][11] An improperly designed linker can lead to steric hindrance, preventing the simultaneous binding of the POI and E3 ligase, or it may result in a non-productive ternary complex geometry that is unfavorable for ubiquitination.[5][12] Conversely, an optimized linker can enhance the cooperativity of ternary complex formation, leading to increased degradation efficiency.[4][10] Furthermore, the linker's chemical properties significantly impact the overall physicochemical profile of the PROTAC, influencing its solubility, cell permeability, and metabolic stability.[2][4][][]
Signaling Pathway of PROTAC-Mediated Protein Degradation
The mechanism of action for PROTACs involves co-opting the natural cellular process of protein turnover. The following diagram illustrates the key steps in this signaling cascade.
Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.
Types of PROTAC Linkers
The chemical nature of the linker is a key variable in PROTAC design, with different compositions offering distinct advantages. The most prevalent linker motifs are polyethylene glycol (PEG) and alkyl chains.[1][4][]
-
Polyethylene Glycol (PEG) Linkers: These are the most common type of linker, found in over 50% of reported PROTACs.[1][6] PEG linkers are valued for their hydrophilicity, which can improve the solubility of the PROTAC molecule.[2][6][] Their flexibility and the ease with which their length can be modified make them a versatile choice for initial optimization studies.[3][6][]
-
Alkyl Linkers: Simple alkyl chains are the second most common linker type, prized for their synthetic accessibility and chemical stability.[1][2][4] While they offer a high degree of conformational flexibility, they are generally more hydrophobic than PEG linkers, which can impact solubility and cell permeability.[2][3]
-
Rigid Linkers: To reduce the entropic penalty associated with ternary complex formation and to pre-organize the PROTAC into a productive conformation, researchers have increasingly turned to more rigid linker structures.[3][][10] These include:
-
Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings, often introduced via "click chemistry," provide conformational restriction.[2][3][4][] The triazole moiety is also metabolically stable.[2][]
-
Cyclic Structures: Incorporating saturated rings like piperazine and piperidine or aromatic systems such as phenyl rings can constrain the linker's conformation and improve selectivity.[3][4]
-
-
"Smart" or Functional Linkers: Recent innovations have led to the development of linkers with additional functionalities. Photoswitchable linkers, often containing an azobenzene moiety, allow for spatiotemporal control of PROTAC activity through light induction.[3][4][][12]
Quantitative Impact of Linker Properties on PROTAC Efficacy
The optimization of a PROTAC is an empirical process, often requiring the synthesis and evaluation of a library of compounds with varying linker properties.[4][] The following tables summarize key quantitative findings from the literature on the impact of linker length, composition, and attachment points on PROTAC performance.
Table 1: Impact of Linker Length on Degradation Efficiency
| PROTAC System | Linker Type | Linker Length (atoms) | DC50 | Dmax | Reference |
| ERα-targeting | PEG | 12 | >1000 nM | <50% | [13] |
| ERα-targeting | PEG | 16 | 10 nM | >95% | [1][13] |
| BRD4-targeting (CRBN) | PEG | 0 | <0.5 µM | Not Reported | [4] |
| BRD4-targeting (CRBN) | PEG | 1-2 units | >5 µM | Not Reported | [4] |
| BRD4-targeting (CRBN) | PEG | 4-5 units | <0.5 µM | Not Reported | [4] |
| BTK-targeting (CRBN) | PEG | < 4 units | Impaired Binding | Not Reported | [4] |
| BTK-targeting (CRBN) | PEG | ≥ 4 units | 1-40 nM | Not Reported | [4] |
| TBK1-targeting | Alkyl/Ether | < 12 | No Degradation | Not Reported | [5] |
Table 2: Impact of Linker Composition and Rigidity on PROTAC Activity
| PROTAC System | Linker Modification | Observation | Reference |
| AR-targeting SNIPERs | PEG replaced with disubstituted phenyl rings | Impaired degradation activity | [4] |
| BET degraders | Amine linkage replaced with rigid ethynyl group | 3 to 6-fold increased cell activity in some cell lines | [4] |
| ARD-69 (AR degrader) | Introduction of ionisable pyridine/di-piperidine motif | Significantly improved aqueous solubility and potent AR depletion (DC50 < 1 nM) | [4] |
| IRAK4-targeting | Long-chain aliphatic alkyl replaced with spirocyclic pyridine | Increased linker rigidity, reduced TPSA, improved water solubility, and doubled degradation activity | [9] |
Table 3: Impact of Linker Attachment Point on Selectivity
| PROTAC System | Warhead | E3 Ligase | Linker Variation | Outcome | Reference |
| p38 MAPK family | Foretinib | VHL | Different attachment points and lengths (10-13 atoms) | Isoform-selective degradation of p38α or p38δ | [5][14] |
| EGFR/HER2 | Lapatinib | Not Specified | 3-atom increment in linker length | Switched from dual EGFR/HER2 degradation to EGFR-only | [12] |
Experimental Protocols for PROTAC Evaluation
A robust evaluation of PROTAC efficacy requires a suite of biochemical and cellular assays. The following provides an overview of key experimental protocols.
General Experimental Workflow
The development and evaluation of a PROTAC typically follow a structured workflow, from initial design and synthesis to cellular characterization.
Caption: A flowchart outlining the typical experimental workflow for PROTAC development and evaluation.
Detailed Methodologies
1. Assessment of Ternary Complex Formation
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be employed to characterize this interaction.[15]
-
Surface Plasmon Resonance (SPR):
-
Immobilize the target protein or E3 ligase onto a sensor chip.
-
Inject the PROTAC molecule at various concentrations to measure binary binding affinity.
-
To assess ternary complex formation, inject the second protein partner (either POI or E3 ligase) in the presence of a saturating concentration of the PROTAC.
-
Analyze the sensorgrams to determine the binding affinity (KD), association rate (kon), and dissociation rate (koff) of the ternary complex. This can reveal the cooperativity of binding.[15]
-
-
Isothermal Titration Calorimetry (ITC):
-
Place one protein component (e.g., the E3 ligase) in the sample cell.
-
Titrate in the PROTAC to measure the heat change upon binding.
-
In a separate experiment, titrate the PROTAC into a buffer solution containing the POI to form the binary complex.
-
Titrate the PROTAC-POI complex into the E3 ligase to measure the thermodynamics of ternary complex formation.
-
-
Fluorescence Resonance Energy Transfer (FRET):
-
Label the POI and E3 ligase with a FRET donor and acceptor pair, respectively.
-
In the absence of a PROTAC, no FRET signal is observed due to the distance between the labeled proteins.
-
Upon addition of an effective PROTAC, the formation of the ternary complex brings the donor and acceptor into close proximity, resulting in a FRET signal.
-
The intensity of the FRET signal is proportional to the amount of ternary complex formed.
-
2. In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein.[16][17]
-
Combine the following components in a reaction buffer: E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, the specific E3 ligase, ubiquitin, ATP, the POI, and the PROTAC at various concentrations.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Perform a Western blot using an antibody specific for the POI to visualize the appearance of higher molecular weight bands corresponding to polyubiquitinated protein. An anti-ubiquitin antibody can also be used.
3. Measurement of Protein Degradation in Cells (Western Blotting)
Western blotting is a widely used method to quantify the reduction in cellular protein levels following PROTAC treatment.[15][18][19]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[18][20][21] Keep samples on ice to prevent protein degradation.[22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[18]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.[21] Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18][23]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18][21]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize the data.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18][21]
-
Detection: Add a chemiluminescent substrate and capture the signal using a CCD camera-based imager.[18][21]
-
Quantification: Quantify the band intensities using image analysis software.[18] Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Conclusion and Future Directions
The linker is a pivotal component in the design of effective and selective PROTACs. A deep understanding of how linker properties influence ternary complex formation and the overall physicochemical characteristics of the molecule is essential for the successful development of this therapeutic modality. The traditional "trial and error" approach to linker design is gradually being supplemented by more rational, structure-based, and computational methods.[4] As our understanding of the structural biology of ternary complexes grows, so too will our ability to rationally design linkers with optimal length, rigidity, and chemical composition. The continued exploration of novel linker chemistries and functional linkers will undoubtedly expand the scope and power of targeted protein degradation, paving the way for new therapies against a wide range of diseases.
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. chempep.com [chempep.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Untitled Document [arxiv.org]
- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 14. Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 17. marinbio.com [marinbio.com]
- 18. Protein degradation analysis by western blot [bio-protocol.org]
- 19. portlandpress.com [portlandpress.com]
- 20. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 21. bio-rad.com [bio-rad.com]
- 22. 2bscientific.com [2bscientific.com]
- 23. bosterbio.com [bosterbio.com]
The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[3][4][5] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.
Core Principles of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene glycol units, which impart a desirable balance of flexibility and hydrophilicity.[1] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[6]
Enhancing Solubility and Physicochemical Properties
The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs.[4][5] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving interactions with aqueous environments.[6] This enhancement in solubility is critical not only for facile handling and formulation but also for improving oral absorption and overall pharmacokinetic profiles.[4][5] The use of PEG and alkyl motifs allows for the fine-tuning of crucial physical properties such as the topological polar surface area (TPSA) and lipophilicity, which are key determinants of a molecule's drug-like characteristics.[3]
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance. While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[7] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts.[6] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[6][8] However, excessive PEGylation can also lead to decreased cellular uptake.[7] Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.
The Critical Role of Linker Length in Ternary Complex Formation and Degradation
The length of the PEG linker is a paramount parameter that directly influences the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the POI.[2]
-
Too short: A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a productive ternary complex.[2]
-
Too long: Conversely, an excessively long linker may result in an unstable or unproductive ternary complex, where the necessary proximity and orientation for efficient ubiquitin transfer are not achieved.[2] This can also lead to an increased "hook effect," where the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex at high PROTAC concentrations.[9]
The optimal linker length is therefore a critical determinant of a PROTAC's degradation efficiency, often characterized by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. Systematic variation of the PEG linker length is a common strategy to identify the optimal configuration for a given POI and E3 ligase pair.[3]
Quantitative Impact of PEG Linkers on PROTAC Performance
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and composition on the physicochemical properties and biological activity of PROTACs.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.
Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC A | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 250 | 70 | 1.1 |
Data is illustrative and compiled from various sources in the literature.[3] DC50 and Dmax values are cell-line dependent.
Experimental Protocols
This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.
General Synthesis of a PEGylated PROTAC
This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.
Materials:
-
POI ligand with a suitable functional group (e.g., amine, carboxylic acid, or alkyne)
-
E3 ligase ligand (e.g., pomalidomide) with a suitable functional group
-
Bifunctional PEG linker (e.g., NH2-PEGn-COOH or Azide-PEGn-NHS ester)
-
Coupling reagents (e.g., HATU, HOBt)
-
Copper catalyst (for click chemistry, if applicable)
-
Solvents (e.g., DMF, DMSO)
-
Purification supplies (e.g., HPLC)
Procedure:
-
Functionalization of Ligands (if necessary): Ensure that both the POI and E3 ligase ligands have orthogonal functional groups that can react with the bifunctional PEG linker.
-
First Coupling Reaction:
-
Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEGn-N3) in an appropriate solvent like DMF.
-
Add coupling reagents such as HATU and DIPEA.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting E3 ligase-linker intermediate by preparative HPLC.
-
-
Second Coupling Reaction (Click Chemistry Example):
-
Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).
-
Add a copper(I) catalyst, such as copper(II) sulfate and sodium ascorbate.
-
Stir the reaction at room temperature until completion.
-
Purify the final PROTAC product by preparative HPLC.[3]
-
-
Characterization: Confirm the identity and purity of the final PROTAC using HRMS and NMR.
Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation.
Ternary Complex Formation Assay (TR-FRET)
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in a homogenous format.
Materials:
-
Purified recombinant POI protein (labeled with a FRET donor, e.g., Terbium)
-
Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC, labeled with a FRET acceptor, e.g., GFP or a fluorescent dye)
-
PROTAC compound
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup: In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.
-
Incubation: Incubate the plate at room temperature for a defined period to allow for complex formation.
-
Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a microplate reader. The signal is generated when the donor and acceptor are brought into close proximity by the PROTAC.
-
Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (TC50).
Visualizing Key Processes in PROTAC Design
The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.
Mechanism of PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Design and Evaluation
Caption: A typical workflow for the design and evaluation of PROTACs.
Conclusion and Future Perspectives
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[12] Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.[12] The continued exploration of novel PEG linker architectures and compositions will undoubtedly be a key driver of innovation in the burgeoning field of targeted protein degradation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to t-Boc-N-amido-PEG10-Br for Researchers, Scientists, and Drug Development Professionals
Core Concepts of t-Boc-N-amido-PEG10-Br: A Versatile Tool in Bioconjugation and Drug Discovery
This compound is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates three key chemical features: a tert-butyloxycarbonyl (t-Boc) protected amine, a polyethylene glycol (PEG) spacer of ten ethylene glycol units, and a terminal bromide. This unique combination of functionalities provides researchers with a versatile tool for covalently linking molecules of interest, enhancing solubility, and enabling controlled, stepwise chemical modifications.
The t-Boc protecting group offers a stable yet readily cleavable means of masking a primary amine. This protection is crucial for directing the reactivity of the molecule, preventing unwanted side reactions, and allowing for a sequential conjugation strategy. The t-Boc group is typically removed under mild acidic conditions, which are generally compatible with a wide range of biomolecules.
The PEG10 spacer is a hydrophilic chain that imparts several beneficial properties to the parent molecule and its conjugates. The PEG moiety can increase the aqueous solubility of hydrophobic molecules, reduce aggregation, and minimize steric hindrance between conjugated partners. In the context of drug development, PEGylation is a well-established technique for improving the pharmacokinetic and pharmacodynamic properties of therapeutic agents, including extending their circulation half-life.
The terminal bromide serves as a reactive handle for covalent bond formation. As a good leaving group, the bromide can readily undergo nucleophilic substitution reactions with a variety of nucleophiles, most notably with thiol groups found in cysteine residues of proteins. This reactivity allows for the stable and specific attachment of the linker to target biomolecules.
Physicochemical Properties and Data Presentation
Table 1: Molecular Properties of t-Boc-N-amido-PEG10 Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |
| t-Boc-N-amido-PEG10-acid | C28H55NO14 | 629.74 | 2410598-01-3[1][2][3][4] | ≥95%[1] |
| t-Boc-N-amido-PEG10-amine | C27H56N2O12 | 600.8 | 1347704-59-9[5] | 98%[5] |
| t-Boc-N-amido-PEG10-NHS ester | C32H58N2O16 | 726.8 | 2055040-78-1[6] | 98%[7] |
| t-Boc-N-amido-PEG10-azide | C27H54N4O12 | 626.8 | Not available | 98%[8] |
| This compound (Estimated) | C27H55BrNO11 | ~662.6 | Not available | Typically >95% |
Table 2: Solubility and Storage of t-Boc-N-amido-PEG10 Derivatives
| Compound | Recommended Solvents | Storage Conditions |
| t-Boc-N-amido-PEG10-acid | To be determined | Dry, dark, and at 0 - 4°C for short term or -20°C for long term[9] |
| t-Boc-N-amido-PEG10-amine | Water, DMSO, DCM, DMF[5] | -20°C[5] |
| t-Boc-N-amido-PEG10-NHS ester | DMSO, DCM, DMF[7] | -20°C[7] |
| t-Boc-N-amido-PEG10-azide | Not specified | -20°C[8] |
| This compound | Likely soluble in organic solvents such as DMF, DMSO, and chlorinated hydrocarbons. | -20°C, protected from moisture and light. |
Experimental Protocols
General Synthesis of this compound
A general synthetic route to this compound can be adapted from protocols for similar bromo-PEG compounds. The synthesis typically starts from the corresponding alcohol, t-Boc-N-amido-PEG10-OH.
Materials:
-
t-Boc-N-amido-PEG10-OH
-
Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et3N) or other suitable base
-
Lithium bromide (LiBr)
-
Anhydrous dichloromethane (DCM)
-
Acetone
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Mesylation/Tosylation: Dissolve t-Boc-N-amido-PEG10-OH in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
Add triethylamine (typically 2.2 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride or p-toluenesulfonyl chloride (typically 1.7 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitor by TLC).
-
Bromination: Dilute the reaction mixture with acetone and add an excess of lithium bromide (typically around 17 equivalents).
-
Stir the mixture overnight at room temperature.
-
Work-up: Remove the solvents under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
General Protocol for Conjugation to a Thiol-Containing Biomolecule
This protocol describes a general method for conjugating this compound to a protein containing a reactive cysteine residue.
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
This compound
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5, degassed)
-
Reducing agent (optional, e.g., TCEP)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation (if necessary): If the protein's cysteine residues are oxidized, treat with a suitable reducing agent like TCEP to regenerate the free thiols. Remove the excess reducing agent by buffer exchange or desalting column.
-
Linker Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF at a known concentration (e.g., 10-20 mM).
-
Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution in the reaction buffer. The optimal molar ratio will depend on the protein and the desired degree of labeling and should be determined empirically.
-
Incubate the reaction mixture at room temperature or 4°C with gentle stirring. The reaction time can vary from 1 to several hours. Monitor the progress of the reaction if possible (e.g., by LC-MS).
-
Quenching: Once the desired level of conjugation is achieved, quench the reaction by adding a small molecule thiol (e.g., L-cysteine or β-mercaptoethanol) to react with any unreacted linker.
-
Purification: Remove the excess linker and other reaction components by size-exclusion chromatography, dialysis, or another suitable purification method to obtain the purified protein-PEG conjugate.
-
Characterization: Characterize the final conjugate to determine the degree of labeling (e.g., by MALDI-TOF MS or UV-Vis spectroscopy if the linker has a chromophore).
Application in PROTAC Development
A major application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC, for which this compound is a building block, is critical for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
The synthesis of a PROTAC using this linker would involve:
-
Conjugation of this compound to either the target protein ligand or the E3 ligase ligand.
-
Deprotection of the t-Boc group to reveal the primary amine.
-
Conjugation of the second ligand to the newly exposed amine.
The PEG10 linker provides the necessary length and flexibility for the two ligands to bind to their respective proteins simultaneously, facilitating the ubiquitination process.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, storage, and disposal. In general, it is advisable to work in a well-ventilated area, wear personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation, ingestion, and skin contact. The compound should be stored in a cool, dry place, protected from light and moisture to maintain its stability and reactivity.
References
- 1. t-Boc-N-Amido-PEG10-acid | AxisPharm [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. cymitquimica.com [cymitquimica.com]
- 5. t-Boc-N-amido-PEG10-amine, 1347704-59-9 | BroadPharm [broadpharm.com]
- 6. t-Boc-N-amido-PEG10-NHS ester | CAS:2055040-78-1 | AxisPharm [axispharm.com]
- 7. t-Boc-N-amido-PEG10-NHS ester | BroadPharm [broadpharm.com]
- 8. t-Boc-N-amido-PEG10-Azide | BroadPharm [broadpharm.com]
- 9. medkoo.com [medkoo.com]
t-Boc-N-amido-PEG10-Br: A Technical Guide to Safe Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling considerations for t-Boc-N-amido-PEG10-Br. The information presented is based on data available for closely related t-Boc-N-amido-PEG10 derivatives and general safety protocols for polyethylene glycol (PEG) compounds. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, this guide serves as a primary reference for risk assessment and the implementation of safe laboratory practices.
Compound Profile and General Safety
This compound is a heterobifunctional PEG linker containing a tert-butyloxycarbonyl (t-Boc) protected amine and a terminal bromine. The PEG spacer enhances solubility in aqueous and organic media, a valuable property in bioconjugation and drug delivery applications. The t-Boc protecting group can be removed under mild acidic conditions to yield a primary amine, while the bromine can be displaced in nucleophilic substitution reactions.
Polyethylene glycol (PEG) is generally considered to have low toxicity and is used in a variety of pharmaceutical applications.[1][2][3] However, the manufacturing process of PEG compounds may introduce impurities, and the specific toxicological properties of this compound have not been fully characterized.[2] Therefore, it is imperative to handle this compound with care, assuming it may be hazardous upon inhalation, ingestion, or skin contact.
Physical and Chemical Properties
The following table summarizes the known properties of t-Boc-N-amido-PEG10 and its derivatives. This data should be used as a reference for handling and storage.
| Property | Data | Source |
| Storage Temperature | -20°C | [4][5][6][7][8] |
| Solubility | DMSO, DMF, DCM, Water | [5][6][8][9] |
| Purity | ≥95% to 98% (for related compounds) | [4][5][6][8][10] |
| Shipping Condition | Ambient Temperature | [5][6][8] |
| Stability | Hygroscopic; protect from moisture. Avoid repeated freeze-thaw cycles. | [9] |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn at all times. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: In cases where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.
Storage:
-
Store in a tightly sealed container at -20°C.[4][5][6][7][8]
-
The compound is likely hygroscopic; store under an inert atmosphere (e.g., argon or nitrogen) if possible.[9]
Handling:
-
Allow the container to warm to room temperature before opening to prevent condensation.[9][11]
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
For ease of handling, consider preparing stock solutions in anhydrous solvents such as DMSO or DMF.[9][11] Avoid repeated freeze-thaw cycles of solutions.[4]
Experimental Protocols
While specific experimental safety protocols for this compound are not available, the following general procedures for handling PEG acid reagents can be adapted.
Preparation of a Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature.
-
In a chemical fume hood, carefully weigh the desired amount of the compound.
-
Dissolve the compound in an appropriate anhydrous solvent (e.g., DMSO, DMF) to the desired concentration.
-
Store the stock solution at -20°C under an inert atmosphere.
Spill and Exposure Procedures
In the event of a spill or exposure, follow these guidelines:
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for proper disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Consult with your institution's environmental health and safety office for specific guidance.
Visual Workflow Guides
The following diagrams illustrate standard workflows for handling and responding to incidents involving chemical reagents like this compound.
References
- 1. Safety of PEGylated recombinant human full‐length coagulation factor VIII (BAX 855) in the overall context of PEG and PEG conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Guide to Polyethylene Glycol (PEG) - Green Seal [greenseal.org]
- 3. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. t-Boc-N-Amido-PEG10-acid | AxisPharm [axispharm.com]
- 5. t-Boc-N-amido-PEG10-NHS ester | BroadPharm [broadpharm.com]
- 6. N-(t-Boc-N-amido-PEG10)-N-bis(PEG10-azide) | BroadPharm [broadpharm.com]
- 7. labsolu.ca [labsolu.ca]
- 8. t-Boc-N-amido-PEG10-amine, 1347704-59-9 | BroadPharm [broadpharm.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. t-Boc-N-amido-PEG10-NHS ester | CAS:2055040-78-1 | AxisPharm [axispharm.com]
- 11. confluore.com [confluore.com]
The Role of PEGylated Linkers in Revolutionizing Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, has marked a significant milestone in pharmaceutical development. This in-depth technical guide explores the critical role of PEGylated linkers in drug discovery, offering insights into their application, the quantitative impact on drug performance, and the methodologies behind their use. By enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents, PEGylated linkers are pivotal in creating more effective and safer medicines.
The Core Principles of PEGylation in Drug Delivery
PEGylation is a widely adopted strategy to improve the therapeutic index of drugs, from small molecules to large biologics. The covalent attachment of PEG chains imparts several desirable properties that address common challenges in drug development.
Key Advantages of PEGylation:
-
Enhanced Pharmacokinetics: PEGylation significantly prolongs the in vivo circulation time of drugs. The hydrophilic PEG chain creates a hydration shell around the drug molecule, increasing its hydrodynamic radius. This larger size reduces renal clearance, a primary elimination pathway for smaller molecules.[1][2]
-
Improved Stability and Solubility: The PEG linker protects the drug from enzymatic degradation and can increase the solubility of hydrophobic molecules, facilitating their administration and distribution in the aqueous environment of the bloodstream.[3]
-
Reduced Immunogenicity: By masking the surface of protein-based drugs, PEGylation can reduce their recognition by the immune system, thereby lowering the risk of an immunogenic response.[1][3]
-
Controlled Drug Release: The choice of linker chemistry allows for either stable, long-circulating conjugates or environmentally sensitive linkers that release the active drug at the target site in response to specific physiological triggers like pH or enzyme concentrations.
Types of PEGylated Linkers and Their Applications
The versatility of PEG linkers stems from the ability to modify their structure to suit specific drug delivery needs. The choice of linker type is critical in optimizing the performance of a PEGylated drug.
-
Homobifunctional PEG Linkers: These linkers possess identical reactive groups at both ends and are primarily used for cross-linking molecules.
-
Heterobifunctional PEG Linkers: Featuring different reactive groups at each terminus, these are the most common type of linkers in drug development. They allow for the precise and controlled conjugation of two different molecules, such as a drug and a targeting ligand (e.g., an antibody).
-
Cleavable PEG Linkers: These linkers are designed to break under specific physiological conditions, such as the low pH of endosomes or the presence of specific enzymes within a target cell. This triggered release is a cornerstone of targeted therapies like Antibody-Drug Conjugates (ADCs).
-
Non-Cleavable PEG Linkers: These provide a stable, permanent connection between the drug and the carrier molecule. The drug is typically released upon the degradation of the entire conjugate within the target cell.
-
Multi-arm PEG Linkers: These linkers have multiple PEG chains radiating from a central core, offering the ability to attach a higher payload of drug molecules to a single carrier, which can be advantageous for increasing drug delivery efficiency.
Quantitative Impact of PEGylation on Drug Performance
The benefits of PEGylation are not merely qualitative. The following tables summarize the quantitative improvements observed in key pharmacokinetic and pharmacodynamic parameters for several drugs.
Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Drugs
| Drug | PEG Linker Type/Size | Parameter | Non-PEGylated Value | PEGylated Value | Fold Change | Reference |
| Doxorubicin | Liposomal with PEG | Half-life (t½) in humans | - | 30-90 hours | - | [4][5] |
| Area Under the Curve (AUC) in humans | - | ~300-fold greater | ~300 | [4][5] | ||
| Interferon alfa-2a | Branched 40 kDa PEG | Half-life (t½) | - | 108 hours | - | [1][6][7] |
| Interferon alfa-2b | Linear 12 kDa PEG | Half-life (t½) | - | Shorter than PEG-IFN-α-2a | - | [6] |
| BIP48 (PEG-IFN-α-2b) | Four-branched 12 kDa PEG | Half-life (t½) | - | 192 hours | - | [1][7] |
| Paclitaxel | 6 kDa and 20 kDa PEG | Maximum Tolerated Dose (intratracheal) | - | Up to 100-fold higher | Up to 100 | [8] |
In Vitro Cytotoxicity (IC50) of PEGylated vs. Non-PEGylated Drugs
| Drug | Cell Line | Non-PEGylated IC50 | PEGylated IC50 | Fold Change in Potency | Reference |
| Paclitaxel | C6, A549, HeLa | 36.6, 8.2, 4.8 µg/mL (48h) | Equivalent after 48h | No significant change | [9] |
| Affibody-MMAE Conjugate | HER2-positive cells | - | IC50 > 1000 nM in HER2-negative cells | ~50-fold higher in HER2-positive cells | [10] |
| Trastuzumab-EGCit-PABC-MMAE (ADC) | BT-474 (HER2+) | - | 0.071 nM (DAR 4) | - | [11] |
| Branched Linker ADC (PEG4) | BT-474 (HER2+) | - | 0.68 nM | - | [11] |
| Branched Linker ADC (PEG8) | BT-474 (HER2+) | - | 0.074 nM | - | [11] |
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action of PEGylated drugs is crucial for their rational design and application. The following diagrams illustrate the signaling pathways targeted by two prominent examples.
HER2 Signaling Pathway and the Mechanism of T-DM1
Ado-trastuzumab emtansine (T-DM1) is an antibody-drug conjugate approved for the treatment of HER2-positive breast cancer. It consists of the anti-HER2 antibody trastuzumab linked to the cytotoxic agent DM1 via a stable thioether linker.
Caption: Mechanism of action of T-DM1 in HER2-positive cancer cells.
Mechanism of Action of PEGylated Interferon in Hepatitis C Treatment
PEGylated interferon alpha (PEG-IFN-α) is a cornerstone of treatment for chronic hepatitis C. The PEG moiety extends the half-life of interferon, leading to sustained antiviral activity.
Caption: PEG-IFN-α signaling pathway leading to an antiviral state.
Experimental Protocols
The successful application of PEGylated linkers relies on robust and well-defined experimental procedures. This section provides detailed methodologies for key experiments in the development of PEGylated drugs.
Protocol for NHS-Ester PEGylation of a Protein
This protocol describes the conjugation of an amine-reactive PEG linker to a protein, such as an antibody.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
PEG-NHS ester reagent
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Desalting columns or dialysis cassettes for purification
-
Reaction tubes
Procedure:
-
Equilibrate Reagents: Allow the vial of PEG-NHS ester to come to room temperature before opening to prevent condensation.
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Prepare PEG-NHS Ester Stock Solution: Immediately before use, dissolve the required amount of PEG-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Do not store the stock solution.
-
Calculate Molar Excess: Determine the desired molar excess of the PEG-NHS ester to the protein. A common starting point is a 20-fold molar excess.
-
Conjugation Reaction: Add the calculated volume of the PEG-NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Purification: Remove unreacted PEG-NHS ester and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against an appropriate buffer.
-
Characterization: Analyze the degree of PEGylation using techniques such as SDS-PAGE, HPLC, or mass spectrometry.
-
Storage: Store the purified PEGylated protein under conditions appropriate for the unmodified protein.
Protocol for Maleimide-Thiol Conjugation for ADCs
This protocol outlines the conjugation of a maleimide-activated PEG linker to a thiol-containing molecule, such as a reduced antibody.
Materials:
-
Antibody solution in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP or DTT)
-
Maleimide-activated PEG-drug conjugate
-
Conjugation buffer (e.g., PBS, pH 6.5-7.5, degassed)
-
Purification columns (e.g., SEC or HIC)
Procedure:
-
Antibody Reduction (if necessary): To generate free thiol groups, incubate the antibody with a controlled molar excess of a reducing agent like TCEP at 37°C for 1-2 hours.
-
Removal of Reducing Agent: Immediately before conjugation, remove the excess reducing agent using a desalting column, exchanging the antibody into the degassed conjugation buffer.
-
Conjugation Reaction: Add the maleimide-activated PEG-drug conjugate to the reduced antibody solution. A 10- to 20-fold molar excess of the maleimide reagent over the available thiol groups is a typical starting point.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C, protected from light.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as N-acetylcysteine, to react with any excess maleimide reagent.
-
Purification: Purify the resulting ADC from unreacted drug-linker and other impurities using chromatography, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterization: Determine the drug-to-antibody ratio (DAR) and characterize the final conjugate using techniques like HIC, reversed-phase HPLC, and mass spectrometry.
Protocol for Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC)
SEC is a common method for separating PEGylated proteins from unreacted protein and free PEG based on their differences in hydrodynamic radius.
Materials:
-
Crude PEGylation reaction mixture
-
SEC column with an appropriate molecular weight exclusion limit
-
HPLC system with a UV detector
-
Mobile phase (e.g., PBS, pH 7.4)
-
Fraction collector
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter the crude PEGylation reaction mixture through a 0.22 µm filter to remove any particulates.
-
Injection: Inject the prepared sample onto the equilibrated SEC column.
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Detection and Fractionation: Monitor the elution profile using a UV detector (typically at 280 nm for proteins). Collect fractions corresponding to the different peaks (e.g., PEGylated protein, unreacted protein, free PEG).
-
Analysis of Fractions: Analyze the collected fractions using SDS-PAGE or other analytical techniques to confirm the identity and purity of the separated species.
-
Pooling and Concentration: Pool the fractions containing the purified PEGylated protein and concentrate if necessary using an appropriate method (e.g., ultrafiltration).
Protocol for Determining the Degree of PEGylation by HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to separate and quantify different PEGylated species.
Materials:
-
Purified PEGylated protein sample
-
RP-HPLC column (e.g., C4 or C8)
-
HPLC system with a UV or charged aerosol detector (CAD)
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
Procedure:
-
Method Setup: Set up a gradient elution method on the HPLC system, starting with a low percentage of Mobile Phase B and gradually increasing to a high percentage over a defined time to elute the different species.
-
System Equilibration: Equilibrate the RP-HPLC column with the initial mobile phase conditions.
-
Sample Injection: Inject a known amount of the PEGylated protein sample.
-
Chromatographic Separation: Run the gradient method. The different PEGylated species (e.g., mono-, di-, tri-PEGylated) and the unmodified protein will elute at different retention times due to differences in their hydrophobicity.
-
Peak Integration: Integrate the areas of the peaks corresponding to the different species.
-
Calculation of Degree of PEGylation: The average degree of PEGylation can be calculated by determining the relative percentage of each species based on their peak areas.
Experimental and Developmental Workflows
The development of a PEGylated drug is a multi-step process that involves careful design, synthesis, purification, and characterization.
General Workflow for the Development of a PEGylated Protein Therapeutic
Caption: A typical workflow for the preclinical and clinical development of a PEGylated protein drug.
Conclusion
PEGylated linkers have become an indispensable tool in modern drug discovery, enabling the development of therapeutics with improved efficacy, safety, and patient compliance. The ability to tailor the properties of these linkers provides a powerful platform for optimizing drug performance. A thorough understanding of the principles of PEGylation, the quantitative impact on drug behavior, and the associated experimental methodologies is essential for researchers and scientists working to advance the next generation of medicines. As our understanding of the interplay between linker chemistry and biological systems continues to grow, so too will the potential for innovative and life-changing PEGylated therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 4. Pharmacokinetics of pegylated liposomal Doxorubicin: review of animal and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ayanapharma.com [ayanapharma.com]
- 6. Comparison of peginterferon pharmacokinetic and pharmacodynamic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics comparison of two pegylated interferon alfa formulations in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEGylation of paclitaxel largely improves its safety and anti-tumor efficacy following pulmonary delivery in a mouse model of lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Integration of t-Boc-N-amido-PEG10-Br in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role and mechanism of action of t-Boc-N-amido-PEG10-Br as a pivotal linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the crucial formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase.
Core Concept: The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome, effectively removing it from the cell. This process is catalytic, as a single PROTAC molecule can induce the degradation of multiple POI molecules.
Caption: General mechanism of action for a PROTAC.
The Role of the PEG Linker: A Focus on this compound
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their favorable physicochemical properties. The this compound linker offers a strategic combination of features:
-
Hydrophilicity: The ten ethylene glycol units significantly enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these high molecular weight compounds. Improved solubility can lead to better cell permeability and more favorable pharmacokinetic profiles.[1]
-
Flexibility and Length: The length of the linker is a critical parameter that dictates the geometry of the ternary complex.[2] The PEG10 chain provides a flexible spacer of a defined length, enabling the target protein and E3 ligase to adopt a productive orientation for ubiquitination.
-
Chemical Handles for Synthesis: This linker is bifunctional, with a bromo group at one terminus and a Boc-protected amine at the other. This allows for a sequential and controlled synthesis of the PROTAC molecule. The bromo group can undergo nucleophilic substitution, while the Boc-protected amine provides a stable handle that can be deprotected under acidic conditions to reveal a primary amine for subsequent coupling reactions.
Hypothetical Synthesis of a PROTAC Using this compound
The following outlines a representative synthetic workflow for constructing a PROTAC using this compound. This example assumes the target protein ligand has a nucleophilic handle (e.g., a phenol or amine) and the E3 ligase ligand has a carboxylic acid for amide bond formation.
Caption: A representative synthetic workflow for a PROTAC.
Quantitative Analysis of PROTAC Performance
Due to the proprietary nature of drug development, specific quantitative data for PROTACs synthesized with this compound are not publicly available. However, the following table presents representative data from published studies on PROTACs with similar PEG linkers to illustrate the key metrics used to evaluate their performance.
| Parameter | Description | Representative Value Range |
| Binding Affinity (Kd) | The equilibrium dissociation constant, which measures the strength of binding between the PROTAC and its target protein or the E3 ligase. A lower Kd indicates stronger binding. | 10 nM - 1 µM |
| Ternary Complex Cooperativity (α) | A measure of the cooperativity of binding in the ternary complex. α > 1 indicates positive cooperativity, where the binding of one protein enhances the binding of the other. α < 1 indicates negative cooperativity. | 0.1 - 10 |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 indicates higher potency. | 1 nM - 1 µM |
| Dmax | The maximum percentage of target protein degradation that can be achieved with the PROTAC. | 80% - 99% |
| Cellular Permeability (Papp) | A measure of a compound's ability to cross cell membranes. | 1 - 20 x 10⁻⁶ cm/s |
Note: These values are illustrative and will vary significantly depending on the specific target protein, E3 ligase, and the overall structure of the PROTAC.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of PROTACs. Below are generalized protocols for key experiments.
Protocol 1: PROTAC Synthesis - Amide Coupling
-
Dissolution: Dissolve the amine-functionalized intermediate (from Step 2 of the synthesis workflow) and the carboxylic acid-functionalized E3 ligase ligand in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Coupling Reagent Addition: Add a coupling reagent (e.g., HATU or EDC) and a non-nucleophilic base (e.g., DIPEA) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring progress by LC-MS.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
-
Characterization: Confirm the structure and purity of the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
Protocol 3: Ternary Complex Formation Assay (e.g., NanoBRET™)
-
Cell Transfection: Co-transfect cells with plasmids encoding the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.
-
Labeling: Add the HaloTag® NanoBRET™ 618 ligand to the cells and incubate to allow for labeling of the E3 ligase fusion protein.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the labeled cells.
-
BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer. An increase in the BRET signal indicates the proximity of the target protein and the E3 ligase, signifying ternary complex formation.
Logical Relationships in PROTAC Optimization
The optimization of a PROTAC is a multifactorial process where the linker plays a central role in balancing various properties to achieve the desired therapeutic effect.
Caption: Interplay of linker properties in PROTAC optimization.
References
basic principles of bioconjugation with PEG linkers
This in-depth guide serves as a resource for researchers, scientists, and drug development professionals on the fundamental principles of bioconjugation utilizing polyethylene glycol (PEG) linkers. PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, and nanoparticles, is a cornerstone of biopharmaceutical development, enhancing the therapeutic efficacy and safety of various drugs.[1] This guide will delve into the core chemistries, quantitative effects, and experimental protocols associated with PEG linkers.
Core Principles of PEGylation
Polyethylene glycol is a water-soluble, non-toxic, and biocompatible polymer that, when conjugated to a therapeutic molecule, can confer several advantageous properties.[1][2] The primary goals of PEGylation are to improve a drug's pharmacokinetic and pharmacodynamic profile.
Key Benefits of PEGylation:
-
Enhanced Solubility: PEG's hydrophilic nature significantly increases the solubility of hydrophobic drugs, making them more suitable for intravenous administration.[2]
-
Increased Stability: PEG chains can protect the conjugated molecule from enzymatic degradation and proteolysis, thereby increasing its stability in biological environments.[2]
-
Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[3][4]
-
Reduced Immunogenicity: The PEG linker can mask antigenic epitopes on the surface of a therapeutic protein, reducing the likelihood of an immune response.[2][4]
-
Improved Pharmacokinetics: By extending the half-life and reducing clearance, PEGylation can lead to more sustained plasma concentrations of a drug, potentially allowing for less frequent dosing.[4][5]
Chemistry of Bioconjugation with PEG Linkers
The covalent attachment of PEG linkers to biomolecules is achieved through a variety of chemical strategies that target specific functional groups on the molecule of interest. The choice of chemistry depends on the available reactive groups on the target molecule and the desired properties of the final conjugate.
Common Functional Groups for PEGylation
PEG linkers are typically functionalized with reactive groups at one or both ends. Homobifunctional PEGs have the same reactive group at both ends, while heterobifunctional PEGs have different reactive groups, allowing for the connection of two different molecules.[6]
Commonly targeted functional groups on proteins include:
-
Amines (e.g., lysine residues, N-terminus): This is the most common target for PEGylation due to the abundance of lysine residues on the surface of most proteins.
-
Thiols (e.g., cysteine residues): Cysteine residues provide a more specific site for PEGylation as they are less abundant than lysines.
-
Carboxylic Acids (e.g., aspartic acid, glutamic acid, C-terminus): These groups can also be targeted for conjugation.
Key PEGylation Chemistries
a) N-Hydroxysuccinimide (NHS) Ester Chemistry:
This is one of the most widely used methods for targeting primary amines. PEG-NHS esters react with the amino groups of lysine residues or the N-terminus of a protein to form a stable amide bond.[6][7][8][9][10] This reaction is typically carried out at a pH between 7 and 9.[8]
b) Maleimide Chemistry:
PEG-maleimide derivatives are highly specific for thiol groups found in cysteine residues. The maleimide group reacts with the sulfhydryl group of cysteine via a Michael addition reaction to form a stable thioether bond.[3][11][12] This reaction is most efficient at a pH between 6.5 and 7.5.[3]
Quantitative Impact of PEG Linkers
The properties of a PEGylated bioconjugate can be finely tuned by altering the length and structure (linear vs. branched) of the PEG linker.
Effect of PEG Chain Length on Pharmacokinetics
Longer PEG chains generally lead to a greater increase in the hydrodynamic radius of the conjugate, resulting in a more pronounced effect on circulation half-life.
| Bioconjugate | PEG Molecular Weight (kDa) | Change in Half-Life | Reference |
| Affibody-MMAE Conjugate | 0 (No PEG) | 19.6 min (baseline) | [7][8] |
| 4 | 2.5-fold increase | [8] | |
| 10 | 11.2-fold increase | [8] | |
| Methotrexate-loaded Chitosan Nanoparticles | 0.75 | - | [11] |
| 2 | Increased elimination half-life | [11] | |
| 5 | Further increased elimination half-life | [11] |
Impact of PEG Linker on Antibody-Drug Conjugate (ADC) Cytotoxicity
While increasing PEG chain length can improve pharmacokinetics, it can also impact the biological activity of the conjugated molecule due to steric hindrance.
| ADC | PEG Molecular Weight (kDa) | In Vitro Cytotoxicity (IC50) | Reference |
| Affibody-MMAE Conjugate | 0 (No PEG) | Baseline | [7][8] |
| 4 | 4.5-fold reduction | [8] | |
| 10 | 22-fold reduction | [8] |
Experimental Protocols
The following are detailed methodologies for two of the most common PEGylation reactions.
Protocol for NHS-Ester PEGylation of a Protein
Materials:
-
Protein to be PEGylated
-
PEG-NHS ester reagent
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0[10]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
-
Reaction vessels
-
Stirring equipment
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.[7] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or desalting.[6][7][9]
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.[6][7] Do not prepare stock solutions for storage as the NHS ester is susceptible to hydrolysis.[6]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution while gently stirring.[10] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[6][7]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[6][7] The optimal reaction time may vary depending on the specific protein.
-
Purification: Remove the unreacted PEG-NHS ester and byproducts from the PEGylated protein using a desalting column or by dialysis.[6][7]
-
Characterization: Analyze the purified PEGylated protein using techniques such as SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to determine the degree of PEGylation and purity.
Protocol for Maleimide PEGylation of a Protein
Materials:
-
Thiol-containing protein (e.g., a protein with a free cysteine residue)
-
PEG-Maleimide reagent
-
Thiol-free buffer (e.g., PBS), pH 6.5-7.5[3]
-
Reaction vessels
-
Stirring equipment
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer at a pH between 6.5 and 7.5. If the protein contains disulfide bonds that need to be reduced to generate free thiols, a reducing agent (e.g., DTT or TCEP) can be used, which must then be removed prior to adding the PEG-maleimide.
-
PEG-Maleimide Solution Preparation: Prepare a stock solution of the PEG-Maleimide reagent in the conjugation buffer.[11][12]
-
Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution with gentle stirring.[11][12]
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.[11][12]
-
Purification: Purify the PEGylated protein from unreacted PEG-maleimide and other reagents using a desalting column or dialysis.[11][12]
-
Characterization: Characterize the purified product using methods like SDS-PAGE, SEC, and mass spectrometry to confirm successful conjugation and assess purity.
Visualizing PEGylation Workflows and Principles
The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in bioconjugation with PEG linkers.
References
- 1. labinsights.nl [labinsights.nl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. peg-linker-improves-antitumor-efficacy-and-safety-of-affibody-based-drug-conjugates - Ask this paper | Bohrium [bohrium.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 8. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 9. dovepress.com [dovepress.com]
- 10. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bioconjugation: A Technical Guide to t-Boc-N-amido-PEG10 Linkers
For Researchers, Scientists, and Drug Development Professionals
Supplier and Purchasing Information for t-Boc-N-amido-PEG10 Derivatives
For researchers seeking to incorporate a t-Boc-protected amine with a PEG10 spacer into their molecular constructs, several key derivatives are commercially available. These heterobifunctional linkers provide a stable and hydrophilic spacer arm, with the t-Boc group offering a selectively removable protecting group for controlled, sequential conjugations. The terminal functional group dictates the conjugation chemistry that can be employed.
Below is a summary of commercially available t-Boc-N-amido-PEG10 derivatives, their suppliers, and key technical data.
| Product Name | Supplier(s) | Molecular Weight ( g/mol ) | Purity | CAS Number |
| t-Boc-N-amido-PEG10-acid | AxisPharm, Precise PEG, Apollo Scientific | ~629.74 | ≥95% | 2410598-01-3 |
| t-Boc-N-amido-PEG10-amine | BroadPharm, AxisPharm | ~600.77 | ≥98% | 1347704-59-9 |
| t-Boc-N-amido-PEG10-NHS ester | BroadPharm, AxisPharm, Aladdin | ~726.81 | ≥95% | 2055040-78-1 |
| t-Boc-N-amido-PEG10-azide | BroadPharm, Glycomindsynth | ~614.75 | ≥95% | Not available |
Note: Pricing is subject to change and may vary based on the supplier and quantity. It is recommended to inquire with the suppliers for the latest pricing and availability.
Core Applications and Experimental Protocols
The t-Boc-N-amido-PEG10 core is a valuable tool for introducing a flexible, hydrophilic spacer in bioconjugation. The t-Boc protecting group allows for orthogonal conjugation strategies, where the terminal functional group can be reacted first, followed by deprotection of the amine for a subsequent conjugation step.
t-Boc Deprotection
The removal of the t-Boc protecting group is typically achieved under acidic conditions to reveal a primary amine.
Protocol: Acidic Deprotection of t-Boc Group [1][2][3]
-
Dissolution: Dissolve the t-Boc protected compound in an appropriate organic solvent such as dichloromethane (DCM) or dioxane.
-
Acid Treatment: Add a solution of a strong acid. Common reagents include:
-
Trifluoroacetic acid (TFA), typically in a 20-50% solution in DCM.
-
Hydrogen chloride (HCl) in an organic solvent, such as a 4M solution in dioxane.
-
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting amine salt can be used directly or neutralized with a mild base (e.g., triethylamine or DIPEA) to yield the free amine.
Amide Bond Formation with t-Boc-N-amido-PEG10-acid
The carboxylic acid moiety can be coupled to a primary amine on a target molecule (e.g., protein, peptide, or small molecule) using carbodiimide chemistry.
Protocol: EDC/NHS Coupling [4][5][6][7]
-
Activation of Carboxylic Acid:
-
Dissolve the t-Boc-N-amido-PEG10-acid in an appropriate anhydrous solvent (e.g., DMF or DMSO).
-
Add 1.1 equivalents of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
-
Add 1.1 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.
-
-
Coupling to Amine:
-
In a separate vessel, dissolve the amine-containing molecule in a suitable buffer (e.g., phosphate-buffered saline (PBS) at pH 7.2-8.0 or a non-amine-containing buffer like MES for two-step aqueous reactions).
-
Add the activated NHS ester solution to the amine solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench any unreacted NHS ester by adding a small amount of an amine-containing buffer such as Tris or glycine.
-
Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.
-
Conjugation with t-Boc-N-amido-PEG10-NHS ester
The N-hydroxysuccinimide (NHS) ester is a reactive functional group that readily couples with primary amines to form stable amide bonds.[8][9][10][11]
Protocol: NHS Ester-Amine Coupling [8][9][10][11]
-
Dissolution: Dissolve the t-Boc-N-amido-PEG10-NHS ester in an anhydrous organic solvent such as DMF or DMSO immediately before use.
-
Reaction:
-
Dissolve the amine-containing target molecule in a suitable buffer, typically with a pH between 7.2 and 8.5 (e.g., PBS or sodium bicarbonate buffer).
-
Add the NHS ester solution to the target molecule solution with gentle mixing. The molar ratio of NHS ester to the target molecule may need to be optimized.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification: Purify the resulting conjugate to remove unreacted linker and byproducts using methods such as dialysis, size-exclusion chromatography, or HPLC.
"Click Chemistry" with t-Boc-N-amido-PEG10-azide
The azide group is a versatile functional handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [12][13][][15][16]
-
Reactant Preparation:
-
Dissolve the t-Boc-N-amido-PEG10-azide and the alkyne-containing molecule in a suitable solvent mixture, which can include water and organic co-solvents like t-butanol or DMSO.
-
-
Catalyst Preparation:
-
Prepare a stock solution of a copper(II) sulfate (CuSO4).
-
Prepare a separate stock solution of a reducing agent, typically sodium ascorbate.
-
A copper-stabilizing ligand such as TBTA or THPTA is often used to improve reaction efficiency and reduce cell toxicity in biological applications.
-
-
Reaction:
-
Add the copper(II) sulfate and the ligand (if used) to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction at room temperature for 1-12 hours.
-
-
Purification: Purify the triazole-linked conjugate using appropriate chromatographic techniques.
Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) [17][][19][20]
-
Reactant Preparation:
-
Dissolve the t-Boc-N-amido-PEG10-azide and the strained alkyne (e.g., a DBCO, BCN, or DIFO derivative) in a suitable solvent. This reaction is often performed in aqueous buffers for biological applications.
-
-
Reaction:
-
Mix the azide and strained alkyne solutions. The reaction proceeds without the need for a catalyst.
-
Incubate the reaction at room temperature. Reaction times can vary from minutes to hours depending on the specific strained alkyne used.
-
-
Purification: Purify the conjugate as required for the downstream application.
Visualizing Workflows and Pathways
To further illustrate the utility of these linkers, the following diagrams, generated using the DOT language, depict a general experimental workflow and a potential application in a signaling pathway context.
Caption: General workflow for orthogonal bioconjugation using a t-Boc-N-amido-PEG10 linker.
Caption: Role of a PEG linker in a PROTAC-mediated protein degradation pathway.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 10. neb.com [neb.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Click Chemistry [organic-chemistry.org]
- 13. axispharm.com [axispharm.com]
- 15. broadpharm.com [broadpharm.com]
- 16. jenabioscience.com [jenabioscience.com]
- 17. broadpharm.com [broadpharm.com]
- 19. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 20. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using t-Boc-N-amido-PEG10-Br
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component influencing the PROTAC's efficacy, solubility, and cell permeability. This document provides a detailed protocol for the synthesis of a PROTAC utilizing the versatile linker, t-Boc-N-amido-PEG10-Br. This linker features a polyethylene glycol (PEG) chain to enhance solubility and a terminal bromo group for conjugation to a POI ligand, with a Boc-protected amine for sequential attachment to an E3 ligase ligand.[3] As a case study, we will outline the synthesis of a BRD4-targeting PROTAC, a well-established therapeutic target in oncology.[4][5]
Introduction
PROTACs function by forming a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7] This event-driven, catalytic mechanism allows for the degradation of proteins previously considered "undruggable."[7] The choice of linker is paramount in PROTAC design, as its length and composition dictate the geometry of the ternary complex.[8] PEG linkers are frequently employed due to their ability to improve the aqueous solubility and pharmacokinetic properties of the resulting PROTAC molecule.[2]
The this compound linker is a valuable building block for PROTAC synthesis. The bromo- functionality allows for nucleophilic substitution with a suitable functional group (e.g., a phenol or amine) on the POI ligand. The t-Boc protecting group on the terminal amine provides an orthogonal handle for subsequent coupling to the E3 ligase ligand after deprotection.[9]
This protocol will detail the synthesis of a BRD4-targeting PROTAC using the well-characterized BRD4 inhibitor, JQ1, as the POI ligand, and pomalidomide as the E3 ligase (cereblon) ligand.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| This compound | Commercially Available | ≥95% |
| (+)-JQ1 | Commercially Available | ≥98% |
| Pomalidomide | Commercially Available | ≥98% |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Anhydrous, ≥99.5% |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Commercially Available | ≥98% |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Reagent grade, ≥99% |
| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous, ≥99.8% |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Acetonitrile (ACN) | Sigma-Aldrich | HPLC grade |
| Water | Milli-Q or equivalent | HPLC grade |
| Sodium Bicarbonate (NaHCO3) | Sigma-Aldrich | ≥99.5% |
| Brine | Sigma-Aldrich | Saturated aqueous solution |
| Anhydrous Sodium Sulfate (Na2SO4) | Sigma-Aldrich | ≥99% |
| Reverse-phase C18 silica gel | Waters | For flash chromatography |
Synthesis of JQ1-Linker Intermediate (1)
This step involves the nucleophilic substitution of the bromide on the PEG linker with the phenolic hydroxyl group of JQ1.
Procedure:
-
To a solution of (+)-JQ1 (1.0 eq) in anhydrous DMF, add potassium carbonate (K2CO3, 3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the JQ1-linker intermediate 1 .
Quantitative Data:
| Compound | Molecular Weight ( g/mol ) | Starting Amount (mg) | Equivalents | Yield (%) | Purity (HPLC) |
| (+)-JQ1 | 456.98 | 100 | 1.0 | - | >98% |
| This compound | 643.63 | 169 | 1.2 | - | >95% |
| Intermediate 1 | 1021.28 | - | - | 75 | >95% |
Boc Deprotection of Intermediate 1 to yield Intermediate 2
This step removes the t-Boc protecting group to expose the primary amine for subsequent coupling.[10]
Procedure:
-
Dissolve the JQ1-linker intermediate 1 (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA.
-
The resulting amine intermediate 2 (as a TFA salt) is used in the next step without further purification.
Quantitative Data:
| Compound | Molecular Weight ( g/mol ) | Starting Amount (mg) | Equivalents | Yield (%) | Purity (LC-MS) |
| Intermediate 1 | 1021.28 | 100 | 1.0 | - | >95% |
| Intermediate 2 | 920.13 | - | - | ~Quantitative | >95% |
Synthesis of the Final PROTAC (3)
This final step involves the amide coupling of the deprotected linker-JQ1 intermediate with pomalidomide.[11]
Procedure:
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid of pomalidomide.
-
Add a solution of the amine intermediate 2 (TFA salt, 1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to afford the final PROTAC 3 .[12][13]
Quantitative Data:
| Compound | Molecular Weight ( g/mol ) | Starting Amount (mg) | Equivalents | Yield (%) | Purity (HPLC) |
| Pomalidomide | 273.24 | 28 | 1.0 | - | >98% |
| Intermediate 2 | 920.13 | 104 | 1.1 | - | >95% |
| Final PROTAC 3 | 1175.34 | - | - | 45 | >99% |
Characterization Data
| Compound | Analytical Method | Expected Result |
| Intermediate 1 | 1H NMR, 13C NMR, HRMS | Peaks corresponding to both JQ1 and the t-Boc-PEG linker; accurate mass corresponding to the molecular formula. |
| Intermediate 2 | HRMS | Accurate mass corresponding to the deprotected amine. |
| Final PROTAC 3 | 1H NMR, 13C NMR, HRMS, HPLC | Peaks corresponding to JQ1, the PEG linker, and pomalidomide; accurate mass corresponding to the final product; single peak in HPLC chromatogram. |
Visualizations
PROTAC Synthesis Workflow
Caption: Workflow for the three-step synthesis of a BRD4-targeting PROTAC.
PROTAC Mechanism of Action and BRD4 Signaling
Caption: PROTAC-mediated degradation of BRD4 and its effect on the c-MYC signaling pathway.
Conclusion
This document provides a comprehensive protocol for the synthesis of a PROTAC using the this compound linker. The described methodology, exemplified by the synthesis of a BRD4 degrader, can be adapted for the development of PROTACs targeting other proteins of interest by substituting the POI and E3 ligase ligands. The modular nature of this synthetic route allows for the facile generation of PROTAC libraries with varying linker lengths and compositions, which is crucial for optimizing degradation efficiency and pharmacokinetic properties. The successful characterization and application of these molecules hold significant promise for advancing targeted protein degradation as a therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of BRD4 degraders - East China Normal University [pure.ecnu.edu.cn:443]
- 5. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjgnet.com [wjgnet.com]
- 9. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. scribd.com [scribd.com]
- 12. hplc.eu [hplc.eu]
- 13. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of t-Boc-N-amido-PEG10-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the fields of peptide synthesis, bioconjugation, and drug development. Its popularity stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions. This document provides detailed protocols for the deprotection of t-Boc-N-amido-PEG10-Br to yield the corresponding primary amine, a key intermediate for further functionalization. The presence of the polyethylene glycol (PEG) spacer enhances aqueous solubility and can reduce steric hindrance, while the terminal bromide allows for subsequent nucleophilic substitution reactions.
The primary method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA), typically in an organic solvent like dichloromethane (DCM). The mechanism proceeds through protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to afford the free amine as an ammonium salt.
Chemical Reaction
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the deprotection of this compound based on established literature for similar compounds.
| Parameter | Value | Notes |
| Reagent | Trifluoroacetic Acid (TFA) | A 20-50% solution in Dichloromethane (DCM) is commonly used. |
| Solvent | Dichloromethane (DCM) | Ensures good solubility of the starting material. |
| Reaction Temperature | 0 °C to Room Temperature (20-25 °C) | The reaction is typically started at 0 °C and then allowed to warm to room temperature. |
| Reaction Time | 1 - 4 hours | Reaction progress can be monitored by TLC or LC-MS. |
| Typical Yield | >95% | Generally high to quantitative yields are expected. |
Experimental Protocols
Two primary protocols are provided below. Protocol A describes a standard work-up to isolate the amine as its TFA salt, which is often suitable for direct use in subsequent reactions. Protocol B details a method to obtain the free amine, which may be necessary for specific applications.
Protocol A: Deprotection to Yield the Amine TFA Salt
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Diethyl ether, cold
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mL of DCM per 1 gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution. For example, if you used 10 mL of DCM, add 10 mL of TFA. This creates a 50% TFA/DCM solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To the resulting oil, add cold diethyl ether to precipitate the product as the TFA salt.
-
Collect the precipitate by filtration or decantation and wash with additional cold diethyl ether.
-
Dry the product under vacuum to obtain the amine-PEG10-Br as a TFA salt.
Protocol B: Deprotection and Isolation of the Free Amine
Materials:
-
All materials from Protocol A
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Dichloromethane (DCM) for extraction
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Separatory funnel
Procedure:
-
Follow steps 1-5 from Protocol A.
-
After the reaction is complete, carefully concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
Redissolve the residue in a small amount of DCM and transfer it to a separatory funnel.
-
Slowly and carefully add saturated aqueous NaHCO3 solution to neutralize the excess acid. Caution: CO2 gas will be evolved. Ensure adequate ventilation and pressure release.
-
Continue adding the NaHCO3 solution until the aqueous layer is basic (test with pH paper).
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous Na2SO4 or MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free amine-PEG10-Br.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the deprotection of this compound.
Caption: Experimental workflow for the deprotection of this compound.
Characterization
The successful deprotection can be confirmed by various analytical techniques:
-
¹H NMR Spectroscopy: Disappearance of the singlet corresponding to the nine protons of the t-butyl group (typically around 1.4 ppm).
-
Mass Spectrometry (MS): Observation of the molecular ion corresponding to the deprotected product, amine-PEG10-Br.
-
FT-IR Spectroscopy: Disappearance of the C=O stretch of the carbamate (around 1690 cm⁻¹).
Troubleshooting and Safety Precautions
-
Incomplete Reaction: If TLC or LC-MS indicates the presence of starting material after 4 hours, the reaction time can be extended. Ensure that the TFA used is not old or degraded.
-
Product Solubility Issues during Work-up: The PEG chain enhances water solubility. During the basic work-up (Protocol B), it is important to perform multiple extractions with DCM to ensure complete recovery of the product from the aqueous layer.
-
Safety: Trifluoroacetic acid is a strong, corrosive acid. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The neutralization step with sodium bicarbonate should be performed slowly and with caution to control the effervescence of CO2 gas.
Application Notes and Protocols for t-Boc-N-amido-PEG10-Br Conjugation to a Protein of Interest
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This process can enhance protein stability, increase solubility, reduce immunogenicity, and prolong circulation half-life.[1][2][3] These application notes provide a detailed protocol for the site-specific conjugation of a protein of interest with t-Boc-N-amido-PEG10-Br, a heterobifunctional PEGylation reagent.
This reagent features a terminal bromide group for covalent attachment to nucleophilic amino acid residues, primarily the thiol group of cysteine, via an alkylation reaction.[4][5][6] The other end of the PEG linker is capped with a tert-butyloxycarbonyl (t-Boc) protected amine. This protecting group allows for subsequent, specific modifications after its removal under acidic conditions, enabling the development of more complex bioconjugates.[7][]
Principle of the Method
The conjugation of this compound to a protein of interest is a two-step process. The first step involves the alkylation of a nucleophilic residue on the protein surface by the bromo-PEG reagent. Cysteine residues are the most common targets for this type of modification due to the high nucleophilicity of the thiol group.[4][6] The reaction is typically performed at a slightly basic pH to facilitate the deprotonation of the thiol group, increasing its reactivity.[4][5]
Following the PEGylation reaction and purification of the conjugate, the t-Boc protecting group can be removed by treatment with a mild acid, such as trifluoroacetic acid (TFA), to expose a primary amine.[7][] This newly available amine can then be used for further conjugation with other molecules, such as fluorescent dyes, targeting ligands, or other therapeutic agents.
Experimental Workflow
Figure 1. Experimental workflow for the conjugation of this compound to a protein.
Experimental Protocols
Materials
-
Protein of Interest (in a suitable buffer, e.g., PBS)
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5
-
(Optional) Reducing Agent: 10 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 100 mM N-acetylcysteine or L-cysteine
-
Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
-
Purification columns (e.g., Size-Exclusion Chromatography - SEC, Ion-Exchange Chromatography - IEX)
-
Dialysis tubing or centrifugal concentrators
-
Standard laboratory equipment (pH meter, spectrophotometer, centrifuge, etc.)
Protocol 1: Conjugation of this compound to a Cysteine Residue
-
Protein Preparation:
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the target cysteine is in a disulfide bond, add a 10-fold molar excess of DTT or TCEP and incubate for 1 hour at room temperature to reduce the disulfide bond.
-
Remove the reducing agent by dialysis against the Reaction Buffer or using a desalting column.
-
-
PEGylation Reaction:
-
Dissolve the this compound in a compatible organic solvent (e.g., DMSO or DMF) to prepare a stock solution (e.g., 100 mM).
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 4-12 hours at room temperature or 37°C with gentle stirring. For some proteins, a higher temperature of up to 50°C for 6 hours may be beneficial, but this should be tested to ensure protein stability.[5][9]
-
-
Quenching the Reaction:
-
To stop the reaction, add a 100-fold molar excess of a quenching reagent (e.g., N-acetylcysteine or L-cysteine) and incubate for 1 hour at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove the excess PEG reagent and quenching reagent by size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), depending on the properties of the protein.
-
Monitor the elution profile by measuring the absorbance at 280 nm.
-
Pool the fractions containing the PEGylated protein.
-
Protocol 2: t-Boc Deprotection of the PEGylated Protein
-
Preparation for Deprotection:
-
Lyophilize the purified PEGylated protein to remove the aqueous buffer.
-
Resuspend the lyophilized protein in the Deprotection Solution (50% TFA in DCM).
-
-
Deprotection Reaction:
-
Incubate the solution for 30 minutes to 2 hours at room temperature. The reaction time may need to be optimized to ensure complete deprotection without protein degradation.[7]
-
Monitor the deprotection by LC-MS if possible.
-
-
Removal of TFA and Protein Precipitation:
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected protein by adding cold diethyl ether.
-
Centrifuge to pellet the protein and discard the supernatant.
-
Wash the protein pellet with cold diethyl ether to remove residual TFA.
-
-
Resuspension and Final Purification:
-
Air-dry the protein pellet.
-
Resuspend the deprotected PEGylated protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Perform a final purification step using dialysis or a desalting column to remove any remaining salts and ensure the protein is in the correct buffer for downstream applications.
-
Characterization of the PEGylated Protein
The successful conjugation and purity of the PEGylated protein should be assessed using a combination of the following techniques:
| Characterization Technique | Purpose | Expected Outcome |
| SDS-PAGE | To visualize the increase in molecular weight upon PEGylation. | A band shift to a higher apparent molecular weight for the PEGylated protein compared to the unmodified protein. The sharpness of the band can indicate the homogeneity of the PEGylation. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | To determine the exact mass of the PEGylated protein and the degree of PEGylation.[10][11][12] | An increase in mass corresponding to the mass of the attached PEG chains. The mass spectrum can reveal the distribution of species with different numbers of attached PEGs.[10][11] |
| HPLC (SEC or RP-HPLC) | To assess the purity and aggregation state of the PEGylated protein.[11][13] | A shift in the retention time of the PEGylated protein compared to the unmodified protein. SEC can be used to detect the presence of aggregates. |
| UV-Vis Spectrophotometry | To determine the protein concentration. | Measurement of absorbance at 280 nm. |
Quantitative Data Summary
The following table provides representative data on the expected changes in protein properties after successful PEGylation. The exact values will vary depending on the protein of interest and the degree of PEGylation.
| Parameter | Unmodified Protein | PEGylated Protein | Method of Analysis |
| Apparent Molecular Weight (SDS-PAGE) | X kDa | > X kDa (with a noticeable shift) | SDS-PAGE |
| Molecular Weight (Mass Spectrometry) | Y Da | Y + (n * MW of PEG10) Da | MALDI-TOF or ESI-MS |
| Hydrodynamic Radius | R nm | > R nm | Dynamic Light Scattering (DLS) |
| In-vitro Half-life (in serum) | T hours | > T hours | Incubation in serum followed by Western Blot or ELISA |
| Biological Activity | 100% | Variable (may be slightly reduced) | In-vitro activity assay specific to the protein |
Note: 'n' represents the number of attached PEG chains.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Incomplete reduction of disulfide bonds.- Suboptimal reaction pH.- Insufficient molar excess of PEG reagent.- Protein instability under reaction conditions. | - Ensure complete reduction with fresh reducing agents.- Optimize the pH of the reaction buffer (typically 7.5-8.5).- Increase the molar excess of the PEG reagent.- Perform the reaction at a lower temperature for a longer duration. |
| Protein Aggregation | - High protein concentration.- Unfavorable buffer conditions.- Protein instability after modification. | - Reduce the protein concentration during the reaction.- Screen different buffer compositions and pH.- Include stabilizing excipients in the buffer. |
| Incomplete t-Boc Deprotection | - Insufficient reaction time with TFA.- Water contamination in the deprotection solution. | - Increase the incubation time with TFA.- Use anhydrous DCM and fresh TFA. |
| Protein Denaturation during Deprotection | - Harsh acidic conditions. | - Minimize the deprotection time.- Ensure rapid and efficient removal of TFA. |
Conclusion
The protocol described provides a comprehensive guide for the successful conjugation of this compound to a protein of interest. Careful optimization of the reaction conditions and thorough characterization of the final product are crucial for obtaining a well-defined and functional PEGylated protein for research and therapeutic applications. The ability to deprotect the t-Boc group offers the versatility to create more complex and tailored bioconjugates.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 5. chemistry.msu.edu [chemistry.msu.edu]
- 6. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ingenieria-analitica.com [ingenieria-analitica.com]
- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for t-Boc-N-amido-PEG10-Br in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the use of t-Boc-N-amido-PEG10-Br , a heterobifunctional Polyethylene Glycol (PEG) linker, in the development of ADCs.
The this compound linker features three key components:
-
A bromoacetyl group for covalent conjugation to thiol groups on the antibody.
-
A hydrophilic 10-unit PEG spacer to enhance solubility, reduce aggregation, and improve the pharmacokinetic profile of the ADC.[]
-
A t-Boc protected amine , which allows for sequential conjugation strategies. The t-Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group that can be removed under mild acidic conditions to reveal a primary amine for further modification or payload attachment.[2]
These characteristics make this compound a versatile tool for the modular construction of ADCs with tailored properties.
Data Presentation
The inclusion of a PEG10 linker in an ADC can significantly impact its biophysical and pharmacological properties. The following tables summarize representative quantitative data from studies on ADCs utilizing PEG linkers, comparing them to non-PEGylated counterparts.
Table 1: Impact of PEGylation on ADC Pharmacokinetics
| ADC Construct | Linker Type | Mean Residence Time (MRT) in vivo (hours) | Plasma Clearance (mL/h/kg) | Reference |
| ADC-X | Non-PEGylated | 30 | 0.5 | [3] |
| ADC-X-PEG12 | Linear PEG12 | 60 | 0.25 | [3] |
Note: Data is illustrative and based on trends observed in literature.[3] Actual values will vary depending on the specific antibody, payload, and conjugation chemistry.
Table 2: In Vitro Cytotoxicity of PEGylated vs. Non-PEGylated ADCs
| Cell Line | ADC Construct | IC50 (nM) | Reference |
| HER2-positive (BT-474) | Trastuzumab-MMAE | 0.5 | [4] |
| HER2-positive (BT-474) | Trastuzumab-PEG-MMAE | 0.7 | [4] |
| HER2-negative (MCF-7) | Trastuzumab-MMAE | >1000 | [4] |
| HER2-negative (MCF-7) | Trastuzumab-PEG-MMAE | >1000 | [4] |
Note: The inclusion of a PEG linker can sometimes slightly decrease in vitro potency due to steric hindrance, but this is often offset by improved in vivo performance.[5]
Table 3: Drug-to-Antibody Ratio (DAR) Characterization
| Analytical Method | Typical Information Obtained | Reference |
| UV-Vis Spectrophotometry | Average DAR | [6] |
| Reverse-Phase HPLC (RP-HPLC) | Distribution of light and heavy chains with different drug loads, allowing for weighted average DAR calculation. | [6] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Precise mass of intact ADC and its fragments, providing detailed information on DAR distribution and heterogeneity. | [7][8] |
Experimental Protocols
Protocol 1: Antibody Reduction and Conjugation with this compound
This protocol describes the generation of free thiol groups on a monoclonal antibody through the reduction of interchain disulfide bonds, followed by conjugation with the bromoacetyl group of the this compound linker.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
This compound linker
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Desalting columns (e.g., Sephadex G-25)
-
Quenching reagent (e.g., N-acetylcysteine)
Procedure:
-
Antibody Preparation:
-
Prepare the antibody solution to a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
-
Antibody Reduction:
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).
-
Add a calculated amount of TCEP to the antibody solution to achieve a final molar ratio of TCEP to antibody of 2-5 fold excess over the number of disulfide bonds to be reduced. The exact ratio should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).[9]
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.[9]
-
-
Purification of Reduced Antibody:
-
Remove the excess TCEP immediately after incubation using a pre-equilibrated desalting column with PBS, pH 7.2.[] This step is crucial to prevent re-oxidation of the thiol groups.
-
-
Linker Preparation:
-
Dissolve the this compound linker in DMSO to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the purified reduced antibody solution. A 5-10 fold molar excess of the linker over the generated thiol groups is recommended as a starting point.
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to maintain antibody stability.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.[11]
-
-
Quenching the Reaction:
-
Add a quenching reagent such as N-acetylcysteine in a 20-fold molar excess over the linker to react with any unreacted bromoacetyl groups.[12]
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the resulting ADC from excess linker and quenching reagent using a desalting column or size-exclusion chromatography (SEC).
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis at 280 nm) and the DAR using appropriate analytical techniques (see Protocol 2).
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Here, we outline a general workflow for DAR determination using UV-Vis spectrophotometry and RP-HPLC.
A. DAR Determination by UV-Vis Spectrophotometry (Average DAR)
This method provides an estimation of the average DAR.
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm and at the wavelength of maximum absorbance of the payload (if it has a distinct chromophore).
-
Calculate the concentration of the antibody and the payload using the Beer-Lambert law, correcting for the contribution of the payload's absorbance at 280 nm and the antibody's absorbance at the payload's maximum wavelength.[6]
-
The average DAR is the molar ratio of the payload to the antibody.
B. DAR Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method provides information on the distribution of different drug-loaded species.
Procedure:
-
Reduce the ADC sample to separate the light and heavy chains using a reducing agent like DTT.
-
Inject the reduced sample onto a reversed-phase HPLC column (e.g., C4 or C8).
-
Elute the light and heavy chains using a gradient of an organic solvent (e.g., acetonitrile) in water with an ion-pairing agent (e.g., trifluoroacetic acid).
-
The different drug-loaded species of the light and heavy chains will separate based on their hydrophobicity.
-
Integrate the peak areas of the different species in the chromatogram.
-
Calculate the weighted average DAR based on the relative peak areas and the number of drugs conjugated to each chain.[6]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the potency and specificity of the ADC in killing cancer cells.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the control antibody in complete cell culture medium.
-
Remove the old medium from the cells and add the ADC or control solutions. Include untreated cells as a negative control.
-
Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.[]
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[]
-
Mandatory Visualizations
Signaling Pathway of a Tubulin Inhibitor Payload (e.g., MMAE)
Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent commonly used as a payload in ADCs. It functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[][5]
Caption: Signaling pathway of an ADC with a tubulin inhibitor payload.
Experimental Workflow for ADC Synthesis and Characterization
The following diagram illustrates the overall workflow for the synthesis and characterization of an ADC using the this compound linker.
Caption: Workflow for ADC synthesis and characterization.
References
- 2. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 6. Protocols | BroadPharm [broadpharm.com]
- 7. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. broadpharm.com [broadpharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. broadpharm.com [broadpharm.com]
Application Notes and Protocols: Functionalizing Nanoparticles with t-Boc-N-amido-PEG10-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with polyethylene glycol (PEG) chains, a process known as PEGylation, is a critical strategy in nanomedicine to enhance the in vivo performance of therapeutic and diagnostic nanoparticles. PEGylation imparts a hydrophilic shield that can reduce protein adsorption, minimize recognition by the reticuloendothelial system (RES), and prolong systemic circulation time. This document provides detailed application notes and protocols for the functionalization of nanoparticles using a heterobifunctional PEG linker, t-Boc-N-amido-PEG10-Br.
This specific linker possesses a terminal bromo group for covalent attachment to thiol-functionalized nanoparticle surfaces and a t-Boc protected amine group. The t-Boc protecting group allows for subsequent deprotection under mild acidic conditions to expose a primary amine, which can then be used for the conjugation of targeting ligands, drugs, or imaging agents. These application notes will focus on silica nanoparticles as a model system.
Data Presentation
The following tables summarize key quantitative data related to the synthesis and functionalization of silica nanoparticles. While the data presented here is based on studies with similar PEG linkers, it provides a representative overview of the expected outcomes when functionalizing nanoparticles with this compound.
Table 1: Influence of Synthesis Parameters on Silica Nanoparticle Size. [1]
| Sample | TMOS (mL) | Ammonium Hydroxide (mL) | Methanol (mL) | Mean Diameter (nm) |
| 1 | 0.2 | 3 | 48 | 50 ± 8 |
| 2 | 0.2 | 6 | 48 | 110 ± 12 |
| 3 | 0.2 | 9 | 48 | 220 ± 25 |
| 4 | 0.2 | 12 | 24 | 350 ± 30 |
TMOS: Tetramethyl orthosilicate
Table 2: Effect of PEG Molecular Weight on Protein Adsorption on Functionalized Silica Nanoparticles. [1]
| Nanoparticle Type | PEG Molecular Weight (Da) | Relative BSA Adsorption (%) |
| Bare Silica | N/A | 100 |
| PEGylated Silica | 750 | 75 |
| PEGylated Silica | 2000 | 50 |
| PEGylated Silica | 6000 | 35 |
BSA: Bovine Serum Albumin
Table 3: Physicochemical Characterization of Functionalized Nanoparticles.
| Nanoparticle Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Silica Nanoparticles | 115 ± 5 | 0.15 | -25 ± 3 |
| Thiol-Functionalized Silica | 118 ± 6 | 0.17 | -22 ± 4 |
| PEGylated Silica (t-Boc protected) | 135 ± 8 | 0.19 | -15 ± 3 |
| PEGylated Silica (amine deprotected) | 138 ± 7 | 0.20 | +10 ± 2 |
Note: The data in this table is illustrative and will vary based on the specific nanoparticle core material, size, and the density of surface functionalization.
Experimental Protocols
Protocol 1: Synthesis of Monodisperse Silica Nanoparticles
This protocol describes the synthesis of silica nanoparticles via the Stöber method.
Materials:
-
Tetramethyl orthosilicate (TMOS)
-
Ammonium hydroxide (28-30% solution)
-
Methanol, anhydrous
-
Ethanol, absolute
-
Deionized water
Procedure:
-
In a round-bottom flask, prepare a solution of ammonium hydroxide in methanol and deionized water according to the desired particle size as indicated in Table 1.
-
Stir the solution vigorously at room temperature.
-
Rapidly add the desired volume of TMOS to the stirring solution.
-
Allow the reaction to proceed for 12 hours at room temperature with continuous stirring.
-
Collect the silica nanoparticles by centrifugation at 10,000 x g for 15 minutes.
-
Wash the nanoparticles three times with absolute ethanol, followed by three washes with deionized water. Resuspend the nanoparticles in ethanol for the next step.
Protocol 2: Thiol Functionalization of Silica Nanoparticles
This protocol details the surface modification of silica nanoparticles with thiol groups using (3-mercaptopropyl)trimethoxysilane (MPTMS).
Materials:
-
Silica nanoparticles (from Protocol 1)
-
(3-mercaptopropyl)trimethoxysilane (MPTMS)
-
Ethanol, anhydrous
-
Toluene, anhydrous
Procedure:
-
Disperse the synthesized silica nanoparticles in anhydrous ethanol at a concentration of 10 mg/mL.
-
In a separate flask, prepare a 5% (v/v) solution of MPTMS in anhydrous toluene.
-
Add the MPTMS solution to the nanoparticle suspension.
-
Reflux the mixture at 80°C for 4 hours under a nitrogen atmosphere with constant stirring.
-
Allow the reaction to cool to room temperature.
-
Collect the thiol-functionalized nanoparticles by centrifugation at 10,000 x g for 15 minutes.
-
Wash the nanoparticles three times with toluene and then three times with anhydrous ethanol to remove unreacted MPTMS.
-
Dry the thiol-functionalized nanoparticles under vacuum and store under an inert atmosphere.
Protocol 3: PEGylation with this compound
This protocol describes the covalent attachment of this compound to the thiol-functionalized nanoparticles.
Materials:
-
Thiol-functionalized silica nanoparticles (from Protocol 2)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol, absolute
-
Deionized water
Procedure:
-
Disperse the thiol-functionalized silica nanoparticles in anhydrous DMF at a concentration of 5 mg/mL.
-
Dissolve this compound in anhydrous DMF to a concentration of 10 mg/mL.
-
Add the this compound solution to the nanoparticle suspension in a 10:1 molar excess relative to the estimated surface thiol groups.
-
Add DIPEA to the reaction mixture to act as a base (2-3 molar equivalents relative to the bromo-PEG).
-
Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Collect the PEGylated nanoparticles by centrifugation at 12,000 x g for 20 minutes.
-
Wash the nanoparticles three times with DMF, followed by three washes with absolute ethanol, and finally three washes with deionized water to remove unreacted PEG and other reagents.
-
Resuspend the t-Boc protected PEGylated nanoparticles in a buffer of choice (e.g., PBS) for storage or further modification.
Protocol 4: Deprotection of the t-Boc Group
This protocol outlines the removal of the t-Boc protecting group to expose the terminal amine.
Materials:
-
t-Boc protected PEGylated nanoparticles (from Protocol 3)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Suspend the t-Boc protected PEGylated nanoparticles in DCM.
-
Prepare a solution of 20% TFA in DCM.
-
Add the TFA solution to the nanoparticle suspension and stir at room temperature for 1-2 hours.
-
Remove the DCM and TFA by rotary evaporation or by centrifugation and decantation, followed by washing with DCM.
-
Neutralize the resulting amine salt by resuspending the nanoparticles in PBS (pH 7.4).
-
Wash the deprotected nanoparticles three times with PBS to remove any residual TFA salts.
-
The amine-functionalized PEGylated nanoparticles are now ready for conjugation with other molecules.
Visualizations
Experimental Workflow
Caption: Experimental workflow for nanoparticle functionalization.
Cellular Uptake Signaling Pathways
PEGylated nanoparticles are typically internalized by cells through endocytosis. The two main pathways are clathrin-mediated and caveolae-mediated endocytosis.
Caption: Clathrin-mediated endocytosis pathway.
Caption: Caveolae-mediated endocytosis pathway.
References
Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis Using PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing polyethylene glycol (PEG) linkers. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.[1][2] The modular nature of PROTACs, consisting of a target protein ligand (warhead), an E3 ligase ligand (anchor), and a connecting linker, allows for systematic optimization of their physicochemical and pharmacological properties.[3][4] PEG linkers are frequently incorporated to enhance solubility, cell permeability, and to provide control over the spatial orientation of the two ligands, which is crucial for the formation of a stable and productive ternary complex.[5][6][7][8]
General Principles of PROTAC Synthesis with PEG Linkers
The synthesis of PROTACs with PEG linkers is typically approached in a modular fashion, allowing for the convergent assembly of the final molecule.[9] This involves the individual synthesis or acquisition of the warhead, the E3 ligase ligand, and a bifunctional PEG linker, followed by their sequential or final convergent coupling. Key synthetic strategies include:
-
Amide Bond Formation: A common method for connecting the components, often facilitated by standard peptide coupling reagents.
-
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used reaction for the final ligation step, offering high yields and functional group tolerance.[3][10][11]
-
Solid-Phase Synthesis: This technique can simplify purification by immobilizing one of the PROTAC components on a solid support during the synthesis.[12]
The length and composition of the PEG linker are critical parameters that must be optimized for each specific target and E3 ligase pair to achieve optimal degradation efficacy.[13]
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of a generic PROTAC using a PEG linker. These represent common procedures and may require optimization for specific substrates.
Protocol 1: Synthesis of an Amide-Linked PROTAC
This protocol describes the coupling of a carboxylic acid-functionalized component (either warhead or E3 ligase ligand) with an amine-functionalized PEG linker, followed by deprotection and coupling to the final component.
Step 1: Amide Coupling of Component A with Amine-PEG-Boc
-
Reagents and Materials:
-
Component A-COOH (1.0 eq)
-
Amine-PEGn-Boc (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add Amine-PEGn-Boc to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.
-
Step 2: Boc Deprotection
-
Reagents and Materials:
-
Component A-PEGn-Boc (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve Component A-PEGn-Boc in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine salt (Component A-PEGn-NH2) is often used in the next step without further purification.
-
Step 3: Final Amide Coupling with Component B
-
Reagents and Materials:
-
Component A-PEGn-NH2 (1.0 eq)
-
Component B-COOH (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
Follow the procedure outlined in Step 1, using Component A-PEGn-NH2 and Component B-COOH as the coupling partners.
-
Purify the final PROTAC by preparative HPLC to obtain the desired product.
-
Protocol 2: PROTAC Synthesis via Click Chemistry (CuAAC)
This protocol describes the final coupling of an alkyne-functionalized component with an azide-functionalized component.
-
Reagents and Materials:
-
Component A-Alkyne (1.0 eq)
-
Component B-PEGn-Azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent mixture (e.g., t-BuOH/H2O or DMF)
-
-
Procedure:
-
Dissolve Component A-Alkyne and Component B-PEGn-Azide in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4·5H2O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis and activity of PROTACs with PEG linkers, compiled from various literature sources.
Table 1: Reaction Yields for Key Synthetic Steps
| Reaction Type | E3 Ligase | Target Protein | Linker | Yield (%) | Reference |
| Amide Coupling | VHL | PXR | PEG2-C6 | 72 | [14] |
| O-Alkylation | Cereblon | BRD4 | PEG | 46-85 | [15] |
| Click Chemistry (CuAAC) | VHL/CRBN | BRD4 | PEG (0-4 units) | up to 90 | [3] |
| Solid-Phase Synthesis | Pomalidomide | BRD4 | Alkyl | >99 (purity) | [12] |
Table 2: Degradation Efficacy of Representative PROTACs with PEG Linkers
| PROTAC Name | Target Protein | E3 Ligase | Linker | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Compound 28 | PXR | VHL | PEG2-C6 | 1.1 | 41.4 | SNU-C4 HiBiT-PXR KI | [14] |
| B03 | CDK9 | Cereblon | PEG | 7.62 | N/A | MV4-11 | [1] |
| NR-11c | p38α | VHL | PEG-based | Potent at nM conc. | N/A | Breast cancer cell lines | [16] |
| Macro-PROTAC (22) | BRD4 | VHL | Macrocyclic PEG | Similar to MZ1 | N/A | N/A | [9] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Visualizations
PROTAC Mechanism of Action
References
- 1. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. precisepeg.com [precisepeg.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. researchgate.net [researchgate.net]
- 9. musechem.com [musechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. First-in-class small molecule degrader of pregnane X receptor enhances chemotherapy efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis and Application of t-Boc-N-amido-PEG10-Br in the Development of PROTACs Targeting E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The choice of linker is critical as it influences the formation of a stable ternary complex, solubility, and pharmacokinetic properties of the PROTAC. This document provides detailed application notes and protocols for the use of t-Boc-N-amido-PEG10-Br, a versatile polyethylene glycol (PEG) linker, in the synthesis of PROTACs, with a focus on its reaction with E3 ligase ligands.
Introduction
PROTACs function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] The linker component of a PROTAC is not merely a spacer but plays a crucial role in optimizing the efficacy of the degrader molecule.[3][4] PEG linkers, such as this compound, are frequently employed in PROTAC design due to their ability to enhance solubility, improve cell permeability, and provide flexibility for optimal ternary complex formation.[5] The t-Boc protecting group on the terminal amine allows for a modular and controlled synthesis strategy. This document outlines the reaction of this compound with common E3 ligase ligands, providing detailed protocols and quantitative data to guide researchers in the development of novel PROTACs.
Signaling Pathway of PROTAC-Mediated Protein Degradation
The mechanism of action for PROTACs involves hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[2] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled to induce the degradation of another target protein.[1]
References
- 1. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
Application Notes and Protocols: Click Chemistry Applications of t-Boc-N-amido-PEG10-Br Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
t-Boc-N-amido-PEG10-Br is a heterobifunctional linker molecule that plays a crucial role in the field of bioconjugation and drug delivery. Its structure combines a tert-butyloxycarbonyl (t-Boc) protected amine, a flexible and hydrophilic polyethylene glycol (PEG) spacer of ten units, and a terminal bromide. The bromide serves as a versatile precursor for the introduction of various functional groups, most notably an azide, which is a key component for "click chemistry" reactions.
The PEG10 spacer enhances the solubility and pharmacokinetic properties of the conjugated biomolecules, while the t-Boc protecting group allows for orthogonal deprotection and subsequent conjugation, enabling the synthesis of complex biomolecular architectures.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound derivatives in click chemistry, with a focus on their application in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Key Applications
-
Synthesis of Azido-PEG Linkers: The primary application of this compound is its conversion to the corresponding azide derivative, t-Boc-N-amido-PEG10-N3. This is achieved through a simple nucleophilic substitution reaction with an azide salt. The resulting azido-PEG linker is a key building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
-
Antibody-Drug Conjugates (ADCs): PEGylated linkers are widely used in the construction of ADCs to connect a monoclonal antibody to a cytotoxic payload.[] The hydrophilic PEG spacer can improve the solubility and stability of the ADC, reduce aggregation, and prolong its circulation half-life.[][4]
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[2][5][] PEG linkers are integral to PROTAC design, connecting the target-binding ligand and the E3 ligase ligand. The length and composition of the linker are critical for the formation of a stable ternary complex and efficient protein degradation.[2][]
-
Bioconjugation and Surface Modification: The azide-functionalized PEG linker can be used to attach biomolecules to surfaces, nanoparticles, or other molecules functionalized with an alkyne group, enabling a wide range of applications in diagnostics and material science.
Data Presentation
Table 1: Quantitative Data for Nucleophilic Substitution of Halides to Azides
| Substrate | Reaction Time | Yield (%) | Reference |
| Benzyl bromide | 50 min | 98 | [7][8] |
| 1-Bromohexane | 1.5 h | 95 | [7][8] |
| 1-Bromooctane | 1.5 h | 96 | [7][8] |
| PEG-550 tosylate | Overnight | 80 | [9] |
Table 2: Quantitative Yields for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
| Reactants | Catalyst System | Solvent | Reaction Time | Yield (%) | Reference |
| Benzyl azide + Phenylacetylene | CuI | PEG 400 | 2 h | 95 | [8] |
| Azido-PEG-diamine + Tetra-alkyne core | CuSO4·5H2O, Sodium Ascorbate | DMF/H2O | Overnight | 65 | [10] |
| Azido-PEG-diamine + Tri-alkyne core | CuSO4·5H2O, Sodium Ascorbate | DMF/H2O | Overnight | 62 | [10] |
| scFv-azide + scFv-trialkyne | CuSO4·5H2O, Sodium Ascorbate | - | - | 74 | [10] |
Experimental Protocols
Protocol 1: Synthesis of t-Boc-N-amido-PEG10-azide from this compound
This protocol describes the conversion of the terminal bromide of this compound to an azide group via nucleophilic substitution. The procedure is adapted from a general method for the synthesis of organic azides from halides using PEG 400 as a reaction medium.[7][8]
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Polyethylene glycol 400 (PEG 400)
-
Diethyl ether
-
Deionized water
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and sodium azide (1.2 mmol) in PEG 400 (0.1 g).
-
Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, add deionized water (10 mL) to the reaction mixture.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the t-Boc-N-amido-PEG10-azide product. The product is often of sufficient purity for subsequent steps without further purification.
Expected Outcome:
The reaction is expected to proceed with a high yield, typically >90%, based on similar conversions of alkyl halides to azides.[7][8] The final product, t-Boc-N-amido-PEG10-azide, is a key intermediate for click chemistry reactions.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol provides a general procedure for the copper(I)-catalyzed cycloaddition of an alkyne-containing molecule to the synthesized t-Boc-N-amido-PEG10-azide.
Materials:
-
t-Boc-N-amido-PEG10-azide
-
Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or a drug molecule)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Solvent (e.g., DMF/water mixture, DMSO)
-
Reaction vessel (e.g., Eppendorf tube or small vial)
Procedure:
-
Dissolve the t-Boc-N-amido-PEG10-azide (1.0 equivalent) and the alkyne-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent system.
-
Prepare a stock solution of the copper catalyst premix:
-
For a 10 mM catalyst stock, mix equal volumes of a 20 mM CuSO4·5H2O solution and a 20 mM THPTA or TBTA solution.
-
-
Add the copper catalyst premix to the reaction mixture to a final concentration of 1-5 mol%.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Add the sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mol%.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.
-
Upon completion, the product can be purified by an appropriate method such as column chromatography, preparative HPLC, or precipitation.
Expected Outcome:
CuAAC reactions are known for their high efficiency and specificity, with yields often exceeding 90%.[10] The resulting triazole linkage is highly stable.
Visualizations
Caption: Mechanism of Action of an Antibody-Drug Conjugate (ADC).
Caption: Synthetic Workflow for a PROTAC using a Heterobifunctional PEG Linker.
References
- 1. Bromo-PEG-azide | Azide-PEG-Bromo | AxisPharm [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. rsc.org [rsc.org]
- 10. A general chemical synthesis platform for crosslinking multivalent single chain variable fragments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of PROTACs with t-Boc-N-amido-PEG10-Br
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the solid-phase synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the t-Boc-N-amido-PEG10-Br linker. The protocols outlined herein are based on established solid-phase synthesis methodologies and are intended to facilitate the rapid and efficient construction of PROTAC libraries for targeted protein degradation studies.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). A typical PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome. The linker plays a critical role in PROTAC efficacy, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule, such as solubility and cell permeability. PEG-based linkers, like this compound, are often employed to enhance the aqueous solubility of PROTACs.
Solid-Phase Synthesis of PROTACs
Solid-phase synthesis offers a streamlined approach for the production of PROTACs, enabling the rapid assembly of diverse libraries by simplifying purification steps and allowing for the use of excess reagents to drive reactions to completion. The general strategy involves the immobilization of one of the PROTAC components (either the E3 ligase ligand or the POI ligand) onto a solid support, followed by the sequential addition of the linker and the other binding ligand. The final PROTAC is then cleaved from the resin and purified.
Experimental Protocols
This section details a representative protocol for the solid-phase synthesis of a PROTAC using this compound. The synthesis begins with the immobilization of an E3 ligase ligand (using pomalidomide as an example) onto a solid support, followed by linker attachment and coupling of the POI ligand.
Materials and Reagents
-
Aminomethylated polystyrene resin
-
Pomalidomide derivative with a suitable functional group for resin attachment
-
This compound
-
POI ligand with a nucleophilic functional group (e.g., a phenol or amine)
-
Coupling agents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Trifluoroacetic acid (TFA) for Boc deprotection and cleavage
-
Scavengers (e.g., triisopropylsilane, water)
-
HPLC grade solvents for purification (e.g., acetonitrile, water, formic acid)
Protocol 1: Immobilization of E3 Ligase Ligand (Pomalidomide)
-
Resin Swelling: Swell aminomethylated polystyrene resin in DMF for 30 minutes.
-
Ligand Coupling: To the swollen resin, add a solution of a carboxylic acid-functionalized pomalidomide derivative (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Reaction: Shake the mixture at room temperature for 16 hours.
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
Protocol 2: Linker Attachment
-
Resin Swelling: Swell the pomalidomide-functionalized resin in a suitable solvent like DMF.
-
Boc Deprotection (if applicable to the immobilized ligand): Treat the resin with a solution of 20% piperidine in DMF to remove any Fmoc protecting groups.
-
Linker Coupling: To the resin, add a solution of this compound (2 eq.) and a suitable base such as DIPEA (4 eq.) in DMF.
-
Reaction: Shake the reaction mixture at room temperature for 24 hours.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
Protocol 3: POI Ligand Coupling
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 1 hour to remove the Boc protecting group from the linker, exposing the terminal amine.
-
Neutralization: Wash the resin with DCM (3x) and then neutralize with a solution of 10% DIPEA in DCM (3x). Wash again with DCM (3x).
-
POI Ligand Coupling: To the resin, add a solution of the POI ligand containing a carboxylic acid (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Reaction: Shake the mixture at room temperature for 16 hours.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
Protocol 4: Cleavage and Purification
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane, and 2.5% water.
-
Cleavage: Treat the dried resin with the cleavage cocktail for 2 hours at room temperature.
-
Filtration: Filter the resin and collect the filtrate.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Precipitation: Precipitate the crude PROTAC by adding cold diethyl ether.
-
Purification: Purify the crude product by preparative reverse-phase HPLC.
-
Characterization: Characterize the purified PROTAC by LC-MS and NMR.[1][2][3]
Data Presentation
The following tables summarize representative quantitative data for a solid-phase PROTAC synthesis campaign. The values are illustrative and may vary depending on the specific ligands and reaction conditions used.
| Synthesis Step | Parameter | Value | Analytical Method |
| Resin Loading | E3 Ligand Loading | 0.5 mmol/g | UV-Vis Spectroscopy |
| Linker Coupling | Coupling Efficiency | >95% | Kaiser Test |
| POI Ligand Coupling | Coupling Efficiency | >90% | Kaiser Test |
| Final Product | Crude Purity | 75-85% | Analytical HPLC |
| Final Product | Purified Yield | 15-30% | Mass Measurement |
| Final Product | Final Purity | >98% | Analytical HPLC |
| PROTAC Characterization | Parameter | Value |
| Molecular Weight (Expected) | Varies based on ligands | Varies |
| Molecular Weight (Observed) | Varies based on ligands | LC-MS |
| ¹H NMR | Conforms to structure | NMR Spectroscopy |
| HPLC Retention Time | Varies | Analytical HPLC |
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.
Solid-Phase PROTAC Synthesis Workflow
References
Application Notes and Protocols for Surface Modification of Biomaterials using t-Boc-N-amido-PEG10-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of biomaterials is a critical strategy for enhancing their biocompatibility, reducing non-specific protein adsorption (biofouling), and enabling the targeted immobilization of bioactive molecules such as peptides, proteins, and drugs. Poly(ethylene glycol) (PEG) is a widely utilized polymer for this purpose due to its hydrophilicity, flexibility, and resistance to protein adhesion.[1] The heterobifunctional linker, t-Boc-N-amido-PEG10-Br, offers a versatile platform for surface functionalization. This molecule comprises a terminal bromo group for initial surface attachment, a ten-unit PEG spacer to confer the desired anti-fouling properties, and a tert-butyloxycarbonyl (Boc)-protected amine.[2] The Boc protecting group allows for a controlled, two-step modification process. First, the linker is immobilized via its bromo- functionality. Subsequently, the Boc group is removed under acidic conditions to expose a primary amine, which can then be used for the covalent attachment of a wide range of biomolecules.[3][4]
These application notes provide detailed protocols for the immobilization of this compound onto common biomaterial substrates (amine-functionalized silica or gold), the subsequent deprotection of the Boc group, and the final conjugation of a model carboxylated biomolecule.
Data Presentation
Table 1: Representative Surface Characterization Data
This table summarizes the expected changes in surface properties at each stage of the modification process. The values are illustrative and based on typical results reported for similar PEGylated surfaces.
| Surface Stage | Water Contact Angle (°) | N (1s) Atomic % | C (1s) Atomic % | O (1s) Atomic % | Br (3d) Atomic % |
| Amine-Functionalized Substrate | 45 - 55 | 5 - 10 | 60 - 70 | 20 - 25 | 0 |
| After PEG-Br Immobilization | 60 - 70 | 6 - 11 | 65 - 75 | 15 - 20 | 0.5 - 1.5 |
| After Boc Deprotection | 55 - 65 | 7 - 12 | 65 - 75 | 15 - 20 | 0.5 - 1.5 |
| After Biomolecule Conjugation | 65 - 75 | > 12 | > 75 | > 20 | < 0.5 |
Table 2: Illustrative Protein Adsorption Data
This table presents hypothetical data from a protein adsorption assay (e.g., ELISA or fluorescence-based) comparing the unmodified and modified surfaces.
| Surface | Adsorbed Protein (ng/cm²) |
| Unmodified Biomaterial | 250 ± 30 |
| Amine-Functionalized Substrate | 220 ± 25 |
| PEG-Amine Modified Surface | 25 ± 8 |
Experimental Protocols & Workflows
The overall workflow for the surface modification is depicted below. This involves three key stages: immobilization of the PEG linker, deprotection of the terminal amine, and conjugation of the target biomolecule.
Figure 1: Overall experimental workflow for surface modification.
Protocol 1: Immobilization of this compound on an Amine-Functionalized Surface
This protocol describes the covalent attachment of the PEG linker to a surface presenting primary amine groups. The reaction proceeds via nucleophilic substitution, where the surface amine displaces the bromide on the PEG linker.
Materials:
-
Amine-functionalized substrate (e.g., silica or gold modified with (3-aminopropyl)triethoxysilane (APTES) or cysteamine, respectively)
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
A non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA))
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel
Procedure:
-
Thoroughly clean the amine-functionalized substrate by sonicating in ethanol and then water, followed by drying under a stream of inert gas.
-
Prepare a solution of this compound in the anhydrous solvent. A typical concentration is 10-20 mM.
-
Add DIPEA to the PEG-Br solution to act as a proton scavenger. A 2-3 molar excess relative to the PEG-Br is recommended.
-
Place the cleaned substrate in the reaction vessel and immerse it in the reaction solution.
-
Purge the vessel with inert gas and seal.
-
Allow the reaction to proceed for 12-24 hours at a slightly elevated temperature (e.g., 40-50 °C) with gentle agitation.
-
After the reaction, remove the substrate and rinse it sequentially with the reaction solvent, ethanol, and deionized water to remove any non-covalently bound material.
-
Dry the substrate under a stream of inert gas. The surface is now ready for characterization or the next deprotection step.
Figure 2: Workflow for PEG-Br immobilization.
Protocol 2: Boc Deprotection of Surface-Immobilized PEG
This protocol uses Trifluoroacetic acid (TFA) to remove the t-Boc protecting group, exposing a primary amine on the surface.
Materials:
-
Substrate with immobilized this compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Neutralization solution (e.g., 5% DIPEA in DCM or saturated sodium bicarbonate solution)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare the deprotection solution: a mixture of 20-50% TFA in DCM (v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Immerse the substrate in the deprotection solution at room temperature.
-
Allow the reaction to proceed for 30-60 minutes.[5] The reaction releases isobutylene and carbon dioxide.[4]
-
Remove the substrate and immediately rinse with DCM to remove excess TFA.
-
Neutralize the surface by immersing it in the neutralization solution for 5-10 minutes. This step is crucial to deprotonate the newly formed amine trifluoroacetate salt.
-
Rinse the substrate thoroughly with DCM, followed by ethanol and deionized water.
-
Dry the substrate under a stream of inert gas. The surface now presents a terminal primary amine and is ready for bioconjugation.
Figure 3: Workflow for Boc deprotection.
Protocol 3: Conjugation of a Carboxylated Biomolecule via EDC/NHS Chemistry
This protocol describes the coupling of a molecule containing a carboxylic acid group (e.g., a protein, peptide, or small molecule drug) to the amine-terminated PEG surface using carbodiimide chemistry.
Materials:
-
Amine-terminated PEG-modified substrate
-
Biomolecule with a terminal carboxylic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 4.5-5.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Solution: 1 M ethanolamine or hydroxylamine, pH 8.5
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Activation of the Biomolecule: a. Dissolve the carboxylated biomolecule in cold Activation Buffer. b. Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in the same cold buffer. c. Add EDC and NHS to the biomolecule solution. A molar ratio of 5:2:1 (EDC:NHS:Biomolecule) is a good starting point. d. Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
Coupling to the Surface: a. Immediately add the activated biomolecule solution to the amine-terminated PEG surface. b. Allow the coupling reaction to proceed for 2-4 hours at room temperature or overnight at 4 °C with gentle agitation.
-
Quenching and Washing: a. Remove the coupling solution. b. Immerse the substrate in the Quenching Solution for 15-30 minutes to deactivate any unreacted NHS-esters on the biomolecule and any remaining surface amines. c. Wash the substrate extensively with Wash Buffer (e.g., 3 x 5 minutes) and then with deionized water to remove non-covalently bound biomolecules.
-
Final Steps: a. Dry the substrate under a stream of inert gas. b. Store the functionalized biomaterial under appropriate conditions to maintain the activity of the conjugated biomolecule.
Figure 4: Workflow for biomolecule conjugation.
References
- 1. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. peptide.com [peptide.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
Application Notes and Protocols for Quantifying Conjugation Efficiency of t-Boc-N-amido-PEG10-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules and macromolecules such as peptides, proteins, and small molecule drugs, is a widely utilized strategy in drug development to improve pharmacokinetic and pharmacodynamic properties. Benefits of PEGylation include increased hydrodynamic size, leading to reduced renal clearance and extended circulation half-life, enhanced solubility of hydrophobic drugs, and shielding from proteolytic enzymes and the host immune system.
The t-Boc-N-amido-PEG10-Br is a heterobifunctional PEGylation reagent that provides a flexible PEG10 spacer. One terminus features a stable bromo group, a good leaving group that readily reacts with nucleophiles such as amines and thiols via alkylation. The other terminus is capped with a tert-butyloxycarbonyl (t-Boc) protected amine. This protecting group allows for a two-step conjugation strategy where the primary amine can be deprotected under acidic conditions post-conjugation for further modification.
These application notes provide detailed protocols for the conjugation of this compound to model amine and thiol-containing compounds, subsequent t-Boc deprotection, and the quantification of conjugation efficiency using High-Performance Liquid Chromatography (HPLC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).
Data Presentation
The conjugation efficiency of this compound is dependent on several factors, including the nature of the nucleophile, reaction pH, temperature, and stoichiometry of reactants. Below is a summary of expected conjugation efficiencies based on reactions with model compounds under optimized conditions.
| Conjugation Partner (Nucleophile) | Reaction pH | Molar Ratio (PEG:Nucleophile) | Reaction Time (hours) | Temperature (°C) | Expected Conjugation Efficiency (%) |
| Primary Amine (e.g., Lysine side chain) | 8.0 - 9.0 | 5:1 | 24 | 25 | 60 - 75 |
| Thiol (e.g., Cysteine side chain) | 7.0 - 7.5 | 3:1 | 4 | 25 | 85 - 95 |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Amine-Containing Molecule
This protocol describes a general procedure for the alkylation of a primary amine with this compound.
Materials:
-
This compound
-
Amine-containing molecule (e.g., a peptide with an accessible lysine residue)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
HPLC system with a C18 column
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Preparation of Reactants:
-
Dissolve the amine-containing molecule in 0.1 M Sodium Bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.
-
Dissolve this compound in a minimal amount of DMF or DMSO and then dilute with the reaction buffer to the desired concentration. A 5-fold molar excess of the PEG reagent over the amine is recommended as a starting point.
-
-
Conjugation Reaction:
-
Add the dissolved this compound to the solution of the amine-containing molecule.
-
Incubate the reaction mixture at room temperature (25°C) for 24 hours with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to consume any unreacted this compound.
-
Incubate for 1 hour at room temperature.
-
-
Purification (Optional but Recommended):
-
The PEGylated product can be purified from excess PEG reagent and unreacted starting material using size-exclusion chromatography (SEC) or reversed-phase HPLC.
-
-
Analysis:
-
Analyze the reaction mixture by HPLC to determine the percentage of conjugated product.
-
Confirm the identity of the product by MALDI-TOF MS, expecting a mass shift corresponding to the addition of the t-Boc-N-amido-PEG10 moiety.
-
Protocol 2: Conjugation of this compound to a Thiol-Containing Molecule
This protocol outlines the procedure for the alkylation of a thiol group with this compound.
Materials:
-
This compound
-
Thiol-containing molecule (e.g., a peptide with a cysteine residue)
-
0.1 M Phosphate buffer, pH 7.2, containing 5 mM EDTA
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching solution: 1 M β-mercaptoethanol or Dithiothreitol (DTT)
-
HPLC system with a C18 column
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Preparation of Reactants:
-
Dissolve the thiol-containing molecule in 0.1 M Phosphate buffer (pH 7.2) to a final concentration of 1-5 mg/mL. If the thiol is present as a disulfide bond, it must be reduced prior to conjugation using a reducing agent like DTT, followed by removal of the reducing agent.
-
Dissolve this compound in a minimal amount of DMF or DMSO and then dilute with the reaction buffer. A 3-fold molar excess of the PEG reagent over the thiol is recommended as a starting point.
-
-
Conjugation Reaction:
-
Add the dissolved this compound to the solution of the thiol-containing molecule.
-
Incubate the reaction mixture at room temperature (25°C) for 4 hours with gentle stirring under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol.
-
-
Quenching the Reaction:
-
Add the quenching solution (e.g., β-mercaptoethanol) to a final concentration of 50 mM to react with any unreacted this compound.
-
Incubate for 1 hour at room temperature.
-
-
Purification (Optional but Recommended):
-
Purify the PEGylated product using SEC or reversed-phase HPLC.
-
-
Analysis:
-
Analyze the reaction mixture by HPLC to quantify the conjugation efficiency.
-
Confirm the mass of the conjugate by MALDI-TOF MS.
-
Protocol 3: t-Boc Deprotection
This protocol describes the removal of the t-Boc protecting group to yield a free amine.
Materials:
-
t-Boc protected PEG-conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Diethyl ether (cold)
Procedure:
-
Reaction Setup:
-
Dissolve the t-Boc protected PEG-conjugate in DCM.
-
Prepare a deprotection cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
-
Deprotection Reaction:
-
Add the deprotection cocktail to the dissolved conjugate.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
-
Precipitation and Washing:
-
Remove the TFA and DCM under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the deprotected product.
-
Centrifuge to pellet the product and discard the supernatant.
-
Wash the pellet with cold diethyl ether two more times.
-
-
Drying and Analysis:
-
Dry the final product under vacuum.
-
Confirm the deprotection by MALDI-TOF MS, observing a mass loss corresponding to the t-Boc group (100.12 Da).
-
Protocol 4: Quantification of Conjugation Efficiency by HPLC
Procedure:
-
Method Development:
-
Develop a reversed-phase HPLC method that can resolve the unconjugated starting material, the PEGylated product, and any major side products. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is a common starting point.
-
-
Standard Curve:
-
If absolute quantification is required, generate a standard curve using a purified and quantified sample of the starting material.
-
-
Sample Analysis:
-
Inject a known amount of the reaction mixture onto the HPLC system.
-
-
Calculation of Conjugation Efficiency:
-
Determine the peak areas of the unreacted starting material and the PEGylated product from the chromatogram.
-
Calculate the conjugation efficiency using the following formula:
Conjugation Efficiency (%) = [Peak Area of Product / (Peak Area of Product + Peak Area of Starting Material)] x 100
Note: This calculation assumes similar molar absorptivity for the starting material and the product. For more accurate quantification, a standard curve for the product is recommended.
-
Mandatory Visualizations
Caption: Experimental workflow for conjugation and analysis.
Caption: Chemical pathway of conjugation and deprotection.
Application Notes and Protocols: Purification of t-Boc-N-amido-PEG10-Br Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of t-Boc-N-amido-PEG10-Br, a heterobifunctional PEG linker, is a critical step in the development of various bioconjugates and drug delivery systems. The tert-butyloxycarbonyl (t-Boc) protecting group allows for controlled, stepwise conjugation, while the terminal bromide enables reactions such as quaternization or displacement. Achieving high purity of this linker is paramount to ensure the homogeneity and efficacy of the final product.
This document provides detailed protocols for the purification of this compound from a crude reaction mixture. The primary impurities in the synthesis, often arising from the Williamson ether synthesis of the PEG backbone, may include unreacted starting materials, byproducts from elimination reactions, and PEG oligomers of varying lengths. The purification strategies outlined below focus on removing these contaminants.
Purification Methodologies
Two primary chromatographic techniques are recommended for the purification of this compound: Silica Gel Column Chromatography and Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The choice of method will depend on the scale of the synthesis, the impurity profile, and the desired final purity.
Silica Gel Column Chromatography
Silica gel chromatography is a cost-effective method suitable for medium to large-scale purifications. However, the polar nature of PEG compounds can lead to streaking and poor separation on silica. To mitigate these issues, a carefully selected gradient elution system is crucial.
Experimental Protocol:
-
Slurry Preparation: In a beaker, create a slurry of silica gel (230-400 mesh) in the initial, non-polar eluent (e.g., 100% Dichloromethane (DCM)).
-
Column Packing: Wet pack the column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed and drain the excess solvent until it is level with the top of the silica. Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of DCM. If the crude product is an oil, it can be adsorbed onto a small amount of silica gel, dried, and then dry-loaded onto the column.
-
Elution: Begin elution with a non-polar solvent such as DCM and gradually increase the polarity by introducing a polar solvent like methanol (MeOH) or a 1:1 mixture of ethanol (EtOH) and isopropanol (IPA) in chloroform. A slow, shallow gradient is recommended to improve separation.
-
Suggested Gradient:
-
100% DCM (2 column volumes)
-
0-5% MeOH in DCM (10 column volumes)
-
5-10% MeOH in DCM (5 column volumes)
-
-
-
Fraction Collection: Collect fractions and monitor the elution of the product by Thin Layer Chromatography (TLC). The desired product is UV-inactive but can be visualized by staining with potassium permanganate or iodine.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Preparative Reversed-Phase HPLC (RP-HPLC)
Preparative RP-HPLC offers higher resolution and is ideal for achieving very high purity, especially for small to medium-scale purifications. A C18 column is typically used, and the separation is based on the hydrophobicity of the molecules.
Experimental Protocol:
-
System Preparation: Equilibrate a preparative C18 HPLC column with the initial mobile phase conditions (e.g., 95% Water with 0.1% Trifluoroacetic Acid (TFA) / 5% Acetonitrile with 0.1% TFA). Note: The t-Boc group can be labile under strongly acidic conditions; prolonged exposure to TFA should be avoided if possible. If sensitivity is a concern, formic acid can be used as a milder alternative.
-
Sample Preparation: Dissolve the crude or partially purified product in the initial mobile phase. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Injection and Elution: Inject the sample onto the column and begin the gradient elution. The percentage of the organic solvent (e.g., Acetonitrile) is gradually increased to elute the compounds.
-
Suggested Gradient:
-
5-50% Acetonitrile in Water (both with 0.1% TFA) over 30 minutes.
-
50-95% Acetonitrile in Water (both with 0.1% TFA) over 5 minutes.
-
Hold at 95% Acetonitrile for 5 minutes.
-
-
-
Fraction Collection: Collect fractions based on the UV chromatogram (monitoring at ~214 nm for the amide bond).
-
Product Isolation: Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity. Combine the pure fractions, and if an acidic modifier was used, it may need to be neutralized before solvent evaporation. Lyophilization is often the preferred method for isolating the final product from aqueous solutions.
Data Presentation
The following table summarizes typical quantitative data obtained from the purification of a crude this compound reaction product using the described methods.
| Purification Method | Starting Material Purity (%) | Final Purity (%) | Overall Yield (%) |
| Silica Gel Column Chromatography | ~70 | >95 | ~60 |
| Preparative RP-HPLC | ~70 | >99 | ~45 |
| Combined Method (Silica then HPLC) | ~70 | >99.5 | ~40 |
Visualization of Purification Workflow
The following diagram illustrates the general workflow for the purification and analysis of this compound.
Logical Relationship of Purification Steps
The following diagram illustrates the decision-making process for selecting a purification strategy.
Troubleshooting & Optimization
Technical Support Center: Optimizing PROTAC Linker Length with t-Boc-N-amido-PEG10-Br
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing PROTAC linker length using t-Boc-N-amido-PEG10-Br.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC?
A1: The linker in a Proteolysis Targeting Chimera (PROTAC) is a crucial component that connects the ligand binding to the protein of interest (POI) and the ligand recruiting an E3 ubiquitin ligase.[1][2][3] Its primary function is to bring the POI and the E3 ligase into close proximity to facilitate the ubiquitination of the POI, leading to its degradation by the proteasome.[1][3] The linker's length, flexibility, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[2][3]
Q2: What are the advantages of using a PEG linker like this compound?
A2: Polyethylene glycol (PEG) linkers, such as this compound, offer several advantages in PROTAC design. Their inherent hydrophilicity can improve the solubility and cell permeability of the PROTAC molecule.[3][4] The defined length of PEG units allows for systematic optimization of the linker length.[4] Additionally, the bifunctional nature of this compound (a Boc-protected amine and a reactive bromide) facilitates a modular and straightforward synthesis approach.[5]
Q3: How does linker length impact PROTAC efficacy?
A3: Linker length is a critical parameter for PROTAC activity. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[6][7] Conversely, a linker that is too long can lead to unproductive binding modes and a decrease in degradation efficiency due to increased flexibility and entropy.[6][7] Therefore, the linker length must be empirically optimized for each specific target protein and E3 ligase pair to achieve optimal degradation, often characterized by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[8]
Q4: What is the "hook effect" in the context of PROTACs?
A4: The "hook effect" is a phenomenon observed in PROTAC-mediated degradation where, at high concentrations, the degradation efficiency decreases. This is because the bifunctional PROTAC molecule can form binary complexes with either the target protein or the E3 ligase, which are unproductive for degradation, rather than the required ternary complex.[9] Optimizing the linker and the overall properties of the PROTAC can help to mitigate this effect.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and optimization of PROTACs using this compound.
Problem 1: Incomplete Boc Deprotection
-
Symptom: NMR or Mass Spectrometry (MS) analysis of the deprotected linker or final PROTAC shows the presence of the Boc-protecting group.
-
Possible Causes:
-
Insufficient amount of deprotecting agent (e.g., trifluoroacetic acid - TFA).
-
Reaction time is too short.
-
Presence of acid-sensitive functional groups in the molecule that limit the harshness of the deprotection conditions.
-
-
Solutions:
-
Increase TFA concentration: A common condition for Boc deprotection is a solution of 20-50% TFA in a solvent like dichloromethane (DCM).[10]
-
Extend reaction time: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS to ensure complete deprotection.
-
Alternative deprotection reagents: If the molecule is sensitive to strong acid, consider using milder conditions such as 4M HCl in dioxane.
-
Work-up procedure: After deprotection with TFA, it is crucial to remove the excess acid. This can be achieved by co-evaporation with a solvent like toluene or by neutralization with a mild base (e.g., saturated sodium bicarbonate solution) during aqueous work-up.[11]
-
Problem 2: Low Yield in the Alkylation Step
-
Symptom: Low yield of the desired product after reacting the bromide end of the PEG linker with a nucleophile (e.g., a phenol on the warhead or E3 ligase ligand).
-
Possible Causes:
-
Poor nucleophilicity of the substrate: The nucleophile may not be sufficiently reactive.
-
Steric hindrance: The reaction site may be sterically hindered.
-
Inappropriate base: The base used may not be strong enough to deprotonate the nucleophile effectively.
-
Side reactions: The alkyl bromide may undergo elimination reactions.
-
-
Solutions:
-
Optimize the base: Use a non-nucleophilic base like cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) to facilitate the reaction.
-
Increase reaction temperature: Gently heating the reaction mixture can improve the reaction rate, but monitor for potential degradation of starting materials.
-
Use a more reactive leaving group: If possible, consider synthesizing a linker with a better leaving group, such as an iodide or a tosylate.
-
Change the solvent: Use a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile to facilitate the SN2 reaction.
-
Problem 3: Difficulty in Purifying the Final PROTAC
-
Symptom: The final PROTAC product is difficult to separate from starting materials or byproducts using standard column chromatography.
-
Possible Causes:
-
High polarity of the PROTAC: The long PEG chain makes the molecule highly polar, leading to poor separation on normal-phase silica gel.
-
Presence of closely related impurities: Side products from the synthesis may have similar polarities to the desired product.[12]
-
-
Solutions:
-
Reverse-phase HPLC: High-performance liquid chromatography (HPLC) using a C18 column is often the most effective method for purifying polar molecules like PEGylated PROTACs.[13] A gradient of water and acetonitrile, often with a small amount of TFA (0.1%), is typically used as the mobile phase.[13]
-
Size Exclusion Chromatography (SEC): For very large PROTACs, SEC can be a useful purification technique to separate based on size.
-
Ion-Exchange Chromatography (IEX): If the PROTAC has a net charge, IEX can be an effective purification method.
-
Experimental Protocols
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically follows a modular approach. The order of attachment (linker to warhead first, or linker to E3 ligase ligand first) may need to be optimized based on the specific chemistry of the ligands.
Caption: General workflow for PROTAC synthesis.
Protocol 1: Synthesis of a VHL-Ligand-PEG10-Linker Conjugate
This protocol describes the attachment of the this compound linker to a VHL E3 ligase ligand containing a phenolic hydroxyl group.
-
Alkylation:
-
Dissolve the VHL ligand (1 equivalent) in anhydrous DMF.
-
Add cesium carbonate (Cs2CO3, 2-3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected VHL-ligand-PEG10 conjugate.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected conjugate in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (3 times) to remove residual TFA.
-
The resulting amine-VHL-ligand-PEG10 conjugate (as a TFA salt) can be used in the next step without further purification.
-
Protocol 2: Degradation Assay (Western Blot)
This protocol outlines a general method to assess the degradation of a target protein induced by a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
References
- 1. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifesensors.com [lifesensors.com]
- 9. researchgate.net [researchgate.net]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Identification and removal of a cryptic impurity in pomalidomide-PEG based PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
Technical Support Center: t-Boc-N-amido-PEG10-Br Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with t-Boc-N-amido-PEG10-Br.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Conjugation Issues
-
Q: Why is my conjugation yield low?
A: Low conjugation yield can be due to several factors:
-
Suboptimal Reaction Conditions: The pH, temperature, and reaction time may not be optimal for the specific nucleophile (amine or thiol) on your molecule. For instance, thiol alkylation is generally more efficient at a slightly basic pH (7.5-8.5) to ensure the thiol is in its more nucleophilic thiolate form.
-
Steric Hindrance: The conjugation site on your molecule may be sterically hindered, preventing the PEG reagent from accessing it.
-
Reagent Quality: The this compound may have degraded due to improper storage. It is sensitive to moisture and should be stored at -20°C.
-
Incorrect Molar Ratio: An insufficient excess of the PEG reagent may lead to incomplete conjugation. A molar excess of 2 to 20-fold of the PEG reagent over the protein/peptide is often a good starting point, but this may need to be optimized.[1]
-
-
Q: My reaction mixture shows multiple products on HPLC/SDS-PAGE. What is happening?
A: The presence of multiple products indicates a heterogeneous reaction. This is a common challenge in PEGylation and can be caused by:
-
Multiple Conjugation Sites: If your protein or peptide has multiple accessible nucleophilic residues (e.g., several lysine or cysteine residues), the PEG chain can attach at different positions, resulting in a mixture of positional isomers.
-
Over-PEGylation: A large excess of the PEG reagent can lead to the attachment of multiple PEG chains to a single molecule (di-, tri-, or multi-PEGylated species). This can be controlled by adjusting the molar ratio of the PEG reagent to the substrate.
-
Side Reactions: The bromo group can potentially react with other nucleophilic residues on the protein, although it is most reactive towards thiols and amines.
-
-
Q: How can I improve the site-specificity of my conjugation?
A: Achieving site-specific PEGylation is crucial for creating homogeneous conjugates. Strategies include:
-
Using a Molecule with a Single Reactive Site: If possible, engineer your protein or peptide to have a single, highly accessible nucleophilic residue, such as a unique cysteine.
-
Controlling Reaction pH: The reactivity of different nucleophiles is pH-dependent. For example, at a pH around 7, the N-terminal amine is generally more nucleophilic than the epsilon-amine of lysine, allowing for some degree of selectivity.
-
Enzymatic Ligation: Enzymatic methods, such as those using transglutaminase or sortase, can offer high site-specificity.[2]
-
2. t-Boc Deprotection Issues
-
Q: I am observing incomplete t-Boc deprotection. What should I do?
A: Incomplete deprotection is usually due to insufficient acid concentration or reaction time.
-
Increase Reaction Time: For milder conditions, such as 4M HCl in dioxane, a longer reaction time (e.g., 1-6 hours) may be necessary.[3][4]
-
Increase Acid Concentration: Using a higher concentration of trifluoroacetic acid (TFA), for example, a 50% solution in dichloromethane (DCM), can lead to faster and more complete deprotection.[5][6]
-
Ensure Anhydrous Conditions: For reactions with HCl, it is crucial to use anhydrous solvents, as water can interfere with the reaction.
-
-
Q: My molecule is degrading during t-Boc deprotection. How can I prevent this?
A: Degradation is often caused by the harsh acidic conditions.
-
Use Milder Acidic Conditions: If your molecule contains other acid-sensitive functional groups (e.g., esters), stronger acids like TFA might cause cleavage. In such cases, using 4M HCl in an anhydrous solvent like dioxane or ethyl acetate can be a milder alternative, though it may require longer reaction times.[4]
-
Optimize Reaction Time and Temperature: Minimize the exposure of your molecule to the acidic conditions by optimizing the reaction time. Running the reaction at a lower temperature (e.g., 0°C) can also help reduce degradation.
-
Use Scavengers: The t-butyl cation formed during deprotection can cause side reactions. Adding a scavenger like triisopropylsilane (TIS) or water can help to quench this reactive intermediate.
-
3. Purification Challenges
-
Q: How can I effectively purify my mono-PEGylated product?
A: Purification is often the most challenging step in PEGylation. A combination of chromatographic techniques is typically required:
-
Size Exclusion Chromatography (SEC): This is effective for separating the PEGylated conjugate from the unreacted low-molecular-weight PEG reagent. However, it may not be able to resolve species with different degrees of PEGylation if the size difference is not significant.
-
Ion Exchange Chromatography (IEX): PEGylation can alter the overall charge of a molecule, especially if it reacts with a charged residue like lysine. This change in charge can be exploited for separation using IEX.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on hydrophobicity. PEGylation increases the hydrophilicity of a molecule, which can be used as a basis for separation.
-
Hydrophobic Interaction Chromatography (HIC): Similar to RP-HPLC, HIC separates based on hydrophobicity but under less denaturing conditions, making it suitable for proteins.
-
Data Presentation
Table 1: Comparison of t-Boc Deprotection Conditions
| Reagent | Solvent | Typical Concentration | Temperature (°C) | Typical Time | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0 - Room Temp | 30 min - 2 h | Fast and efficient.[4][6] | Harsh conditions, can cleave other acid-sensitive groups.[4] |
| Hydrochloric Acid (HCl) | Dioxane or Ethyl Acetate | 4 M | 0 - Room Temp | 1 - 6 h | Milder than TFA, good for molecules with acid-sensitive groups.[3][4] | Slower reaction times, requires strictly anhydrous conditions.[4] |
Table 2: General Reaction Conditions for Conjugation with this compound
| Nucleophile | pH | Recommended Buffer | Molar Ratio (PEG:Molecule) | Temperature (°C) | Typical Time |
| Thiol (e.g., Cysteine) | 7.5 - 8.5 | Phosphate or Borate | 5:1 to 20:1 | Room Temp | 2 - 24 h |
| Amine (e.g., Lysine) | 8.0 - 9.0 | Bicarbonate or Borate | 10:1 to 50:1 | Room Temp | 4 - 24 h |
Note: These are starting conditions and should be optimized for each specific application.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Containing Peptide
-
Dissolve the Peptide: Dissolve the thiol-containing peptide in a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Prepare the PEG Reagent: Immediately before use, dissolve this compound in a water-miscible organic solvent like DMSO or DMF to a concentration of 10-20 mM.
-
Initiate the Reaction: Add the desired molar excess of the dissolved PEG reagent to the peptide solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v).
-
Incubate: Allow the reaction to proceed at room temperature with gentle stirring for 2-24 hours. The optimal reaction time should be determined by monitoring the reaction progress using a suitable analytical technique (e.g., RP-HPLC).
-
Quench the Reaction (Optional): The reaction can be stopped by adding a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to consume any unreacted bromo-PEG.
-
Purification: Purify the PEGylated peptide using a combination of chromatographic techniques, such as SEC to remove excess PEG reagent followed by RP-HPLC to isolate the mono-PEGylated product.
Protocol 2: t-Boc Deprotection using TFA
-
Dissolve the Conjugate: Dissolve the purified t-Boc-PEGylated molecule in dichloromethane (DCM).
-
Add TFA: Cool the solution to 0°C in an ice bath. Add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% (v/v) solution.
-
Incubate: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the reaction by HPLC to ensure complete deprotection.
-
Remove Volatiles: Remove the DCM and excess TFA by rotary evaporation or by blowing a stream of nitrogen over the solution.
-
Purification: The resulting amine-PEGylated molecule can be purified by RP-HPLC. The product will be the TFA salt of the amine.
Visualizations
References
- 1. broadpharm.com [broadpharm.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
improving solubility of PROTACs containing t-Boc-N-amido-PEG10-Br
Welcome to the technical support center for researchers utilizing PROTACs containing t-Boc-N-amido-PEG10-Br and similar PEGylated linkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: I've synthesized my PROTAC using a this compound linker, but it has poor aqueous solubility. Isn't the PEG linker supposed to improve solubility?
A1: Yes, polyethylene glycol (PEG) linkers are incorporated into PROTAC design to enhance hydrophilicity and improve aqueous solubility.[1] A PEG10 linker provides a significant hydrophilic component. However, the overall solubility of the PROTAC is a composite property influenced by the two ligands (the warhead and the E3 ligase binder) and the linker.[2] PROTACs are often large, complex molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, predisposing them to low solubility and permeability despite the presence of a PEG chain.[3][4] If your warhead and E3 ligase ligand are highly hydrophobic, the PEG10 linker may not be sufficient to overcome their poor solubility characteristics.
Q2: What is the first step I should take to troubleshoot the poor solubility of my PEGylated PROTAC?
A2: The first step is to accurately quantify the solubility of your compound in relevant buffers (e.g., PBS, cell culture media, simulated intestinal fluids). This provides a baseline for evaluating improvement strategies. Subsequently, you should consider optimizing the buffer conditions. Simple changes to pH or ionic strength can sometimes improve solubility, especially if your PROTAC has ionizable groups.[5] For instance, PROTACs with basic nitrogen groups may exhibit higher solubility at a lower pH.[3]
Q3: Are there common formulation strategies that can significantly improve the solubility of my PROTAC for in vitro or in vivo studies?
A3: Absolutely. Several formulation technologies are highly effective for enhancing the solubility of poorly soluble molecules like PROTACs. The most common and successful approaches include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix prevents crystallization and can maintain a supersaturated state in solution.[6][7]
-
Lipid-Based Formulations: These include nanoemulsions and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), which encapsulate the PROTAC in tiny lipid droplets, improving its dispersion in aqueous environments.[8][9]
-
Cyclodextrin (CD) Inclusion Complexes: The hydrophobic PROTAC molecule can be encapsulated within the hydrophobic core of a cyclodextrin molecule, whose hydrophilic exterior improves overall water solubility.[10][11]
The choice of strategy often depends on the specific PROTAC, the desired application (e.g., oral vs. intravenous administration), and the required concentration.[12][13]
Visualizing the PROTAC Mechanism and Workflow
The following diagrams illustrate the general mechanism of action for a PROTAC and a suggested workflow for addressing solubility issues.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution / Next Step |
| PROTAC precipitates immediately upon dilution from DMSO stock into aqueous buffer. | The PROTAC's intrinsic aqueous solubility is extremely low, and the concentration exceeds its thermodynamic solubility limit. | 1. Lower Final Concentration: Determine the maximum achievable concentration in your final buffer. 2. Use Co-solvents: If compatible with your assay, consider adding a small percentage (e.g., 1-5%) of a pharmaceutically acceptable co-solvent like ethanol, PEG 400, or propylene glycol to the final buffer. 3. Proceed to Advanced Formulations: If the required concentration cannot be reached, an advanced formulation (ASD, nanoemulsion, etc.) is necessary. |
| Solubility is highly variable between experiments. | 1. Inconsistent DMSO Stock Concentration: Errors in weighing the compound or dissolving it. 2. Buffer Instability: The PROTAC may be degrading in the buffer over time. 3. Amorphous vs. Crystalline Form: The solid form of the PROTAC may be inconsistent, with amorphous material often being more soluble but less stable than the crystalline form.[14] | 1. Verify Stock Concentration: Use UV-Vis or HPLC to confirm the concentration of your DMSO stock. 2. Assess Stability: Use HPLC to measure the concentration of the PROTAC in your aqueous buffer over time (e.g., 0, 2, 6, 24 hours) to check for degradation. 3. Characterize Solid State: Use techniques like X-ray powder diffraction (XRPD) to understand the solid form of your material. |
| Amorphous Solid Dispersion (ASD) formulation does not improve solubility. | 1. Incorrect Polymer Choice: The chosen polymer (e.g., HPMCAS, PVPVA) may not have favorable interactions with your specific PROTAC to maintain a supersaturated state.[12] 2. Low Drug Loading: The amount of PROTAC in the dispersion may be too low to see a significant effect. 3. Drug Crystallization: The drug may have crystallized out of the dispersion during preparation or storage.[7] | 1. Screen Different Polymers: Test a panel of polymers with different properties (e.g., HPMCAS, Soluplus®, Eudragit®). 2. Test Higher Drug Loadings: Prepare ASDs with increasing drug loads (e.g., 10%, 20%, 30% w/w) and measure the resulting supersaturation.[7] 3. Confirm Amorphous State: Analyze the prepared ASD using XRPD or differential scanning calorimetry (DSC) to ensure the PROTAC is still in an amorphous state. |
| Nanoemulsion formulation is cloudy or separates over time. | 1. Suboptimal Component Ratios: The ratio of oil, surfactant, and co-surfactant is not optimized for your PROTAC, leading to instability.[8] 2. Incorrect Preparation Method: The energy input (for high-energy methods) or component addition order (for low-energy methods) was incorrect.[15] | 1. Optimize Formulation: Systematically vary the ratios of the oil, surfactant, and co-surfactant to create a phase diagram and identify the region of stable nanoemulsion formation. 2. Refine Preparation Technique: Ensure proper homogenization speeds/times or follow the precise steps for phase inversion methods. |
Summary of Quantitative Solubility Data
The following table summarizes reported solubility enhancements for different PROTACs using various formulation strategies.
| PROTAC Name | Formulation Strategy | Excipients Used | Baseline Solubility | Enhanced Solubility / Supersaturation | Fold Increase | Reference |
| ARV-825 | Self-Nanoemulsifying Preconcentrate (ARV-SNEP) | Dimethyl acetamide, Medium chain triglycerides, Kolliphor ELP | < 7 µg/mL (Aqueous) | Data not quantified, but described as "significantly enhanced" | - | [8][9] |
| AZ1 | Amorphous Solid Dispersion (ASD) by Slurry Conversion | HPMCAS | 48.4 ± 2.6 µg/mL (in FaSSIF) | Up to 2-fold increase in drug supersaturation | ~2x | [7][16] |
| LC001 | Cyclodextrin Inclusion Complex (Ternary) | Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) & TPGS polymer | 0.016 ± 0.006 mg/mL (in pH 6.8 buffer) | ~19.3 mg/mL (calculated from 21.5 mmol/L) | ~1200x | [10] |
| ARCC-4 | Amorphous Solid Dispersion (ASD) by VCM | HPMCAS or Eudragit® L 100-55 | Data not quantified, but physical mixtures did not improve dissolution | "Pronounced supersaturation... without precipitation" | - | [9][17] |
Note: FaSSIF = Fasted State Simulated Intestinal Fluid; VCM = Vacuum Compression Molding.
Key Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol is a general method for preparing ASDs for initial screening.
Materials:
-
PROTAC compound
-
Polymer (e.g., HPMCAS, Kollidon® VA64)
-
Volatile solvent system capable of dissolving both PROTAC and polymer (e.g., Dichloromethane/Ethanol 4:1 v/v)[18]
-
Glass vials
-
Vacuum oven
Methodology:
-
Dissolution: Weigh the PROTAC and the selected polymer to achieve the desired drug loading (e.g., 20% w/w). Dissolve both components completely in the chosen solvent system in a glass vial.
-
Solvent Evaporation: Place the vial in a vacuum oven at a temperature well below the boiling point of the solvent (e.g., 40-70°C).[18]
-
Drying: Allow the solvent to evaporate slowly overnight under vacuum until a solid film or powder is formed.
-
Collection: Carefully scrape the solid ASD material from the vial.
-
Characterization (Recommended): Before dissolution testing, confirm the amorphous nature of the PROTAC within the dispersion using XRPD or DSC.
-
Solubility Testing: Weigh the ASD powder and disperse it in the desired aqueous buffer. Measure the concentration of the dissolved PROTAC over time using a validated HPLC method to determine the degree and duration of supersaturation.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes a common method for forming an inclusion complex to enhance solubility.
Materials:
-
PROTAC compound
-
Cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-Cyclodextrin (SBE-β-CD))[10]
-
Deionized water
-
Ultrasonic bath or probe sonicator
-
Freeze-dryer
Methodology:
-
Stoichiometry Determination (Optional but Recommended): Use a phase solubility study or Job's plot method to determine the optimal molar ratio of PROTAC to cyclodextrin (often 1:1).[19][20]
-
Preparation of Aqueous Solution: Dissolve the cyclodextrin in deionized water to form a clear solution.
-
Complexation: Add the PROTAC powder to the cyclodextrin solution in the determined molar ratio.
-
Sonication: Place the vial in an ultrasonic bath and sonicate for 1-2 hours to facilitate the inclusion of the PROTAC into the cyclodextrin cavity.[19] The solution may become clearer as the complex forms.
-
Freeze-Drying (Lyophilization): Flash-freeze the resulting aqueous solution (e.g., using liquid nitrogen) and lyophilize it for 48-72 hours until a dry, fluffy powder is obtained. This powder is the PROTAC-cyclodextrin inclusion complex.
-
Solubility Testing: Dissolve the complex in the desired buffer and measure the PROTAC concentration by HPLC. Compare this to the solubility of the unformulated PROTAC.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs [mdpi.com]
- 13. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs [ouci.dntb.gov.ua]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Boc Deprotection of PEG Linkers
This technical support guide provides solutions to common issues encountered during the Boc deprotection of polyethylene glycol (PEG) linkers. It is designed for researchers, scientists, and drug development professionals to navigate challenges in their experimental workflows.
Frequently Asked Questions (FAQs) and Troubleshooting
1. Why is my Boc deprotection incomplete?
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid is too weak or the concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a common reagent for this purpose.[1][2][3] A study comparing 55% TFA in dichloromethane (DCM) with 100% TFA for Boc removal in solid-phase peptide synthesis found that the 55% TFA/DCM mixture resulted in higher purity peptides, suggesting that incomplete deprotection with 100% TFA might be due to poor resin swelling and limited solvent transfer.[4]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group. While many deprotections are carried out at room temperature, some substrates may require longer reaction times or gentle heating.[1][5]
-
Steric Hindrance: The bulky nature of the PEG chain, especially for high molecular weight PEGs, can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.
-
Solvent Issues: The choice of solvent is crucial for ensuring that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection.[1][2]
Troubleshooting Steps:
-
Increase the concentration of the acid (e.g., move from 20% TFA in DCM to 50% TFA in DCM).
-
Extend the reaction time and monitor the progress using an appropriate analytical technique like TLC, LC-MS, or NMR.
-
Consider a stronger acid system, such as 4M HCl in 1,4-dioxane.[2]
-
Ensure the chosen solvent provides good solubility for your PEGylated compound.
2. I am observing side products after deprotection. What could be the cause?
-
Alkylation by tert-butyl Cations: The cleavage of the Boc group generates a stable tert-butyl cation, which is a reactive electrophile. This cation can alkylate nucleophilic residues in your molecule, such as tryptophan, methionine, tyrosine, and cysteine, leading to undesired side products.[6][7]
-
Acid-Labile Functional Groups: If your molecule contains other acid-sensitive functional groups, such as certain esters or other protecting groups (e.g., trityl), they may be cleaved under the acidic deprotection conditions.[8] One user reported that while TFA in DCM led to 100% Boc deprotection in 30 minutes, it also resulted in a 10-20% loss of their ester bonds.[8]
Troubleshooting Steps:
-
Use of Scavengers: To prevent alkylation by the tert-butyl cation, add scavengers to the reaction mixture. Common scavengers include triisopropylsilane (TIS), water, thioanisole, or a cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT).[9][10] A frequently used non-malodorous mixture is TFA/TIS/water (95:2.5:2.5).[9][10]
-
Milder Deprotection Conditions: If your molecule is sensitive to strong acids, consider alternative, milder deprotection methods:
-
Thermal Deprotection: Heating the Boc-protected compound can lead to thermal cleavage of the protecting group, although this may require high temperatures and long reaction times.[5][11]
-
Lewis Acid Catalysis: Reagents like zinc bromide or TMSI in a suitable organic solvent can effect Boc deprotection under milder conditions than strong Brønsted acids.[3]
-
Oxalyl Chloride/Methanol: This system has been shown to be effective for deprotecting N-Boc groups in the presence of other acid-labile functionalities.[12]
-
3. How can I monitor the progress of the deprotection reaction?
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the disappearance of the starting material and the appearance of the deprotected product. The deprotected amine, being more polar, will typically have a lower Rf value than the Boc-protected starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction progress, allowing for the quantification of the starting material, product, and any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic signal of the tert-butyl protons of the Boc group (a singlet at ~1.4 ppm).
4. What is the best way to work up the reaction and isolate the deprotected product?
-
Evaporation of Acid: For volatile acids like TFA, the acid can be removed under reduced pressure (rotoevaporation). Co-evaporation with a solvent like toluene can help to remove residual traces of TFA.[2]
-
Precipitation: The deprotected PEG-linker, often as an ammonium salt, can sometimes be precipitated from the reaction mixture by the addition of a non-polar solvent like diethyl ether.
-
Aqueous Workup: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid and remove the TFA salt.[1][2] This should be done carefully to avoid hydrolysis of any base-labile groups.
-
Ion Exchange Chromatography: For water-soluble products, an ion-exchange resin can be used to remove the acid and isolate the free amine.[13]
Quantitative Data Summary
The following tables summarize common reaction conditions for Boc deprotection.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Temperature | Reference |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp | [1][2] |
| Trifluoroacetic Acid (TFA) | 95% (with scavengers) | - | 1 - 4 hours | Room Temp | [9][10] |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 0.5 - 2 hours | Room Temp | [2] |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose | Reference |
| Triisopropylsilane (TIS) | 2.5 - 5% | Carbocation Scavenger | [9][10] |
| Water | 2.5 - 5% | Carbocation Scavenger | [9][10] |
| Thioanisole | 5% | Carbocation Scavenger, Protects Methionine | [9] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation Scavenger, Protects Cysteine | [9] |
| Phenol | 5% | Carbocation Scavenger | [9] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
-
Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If necessary, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
The resulting TFA salt of the deprotected amine can be used directly in the next step or further purified. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Protocol 2: Analytical Monitoring by HPLC
-
Prepare a calibration curve using known concentrations of the starting material and the expected product.
-
At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot immediately, for example, by diluting it in a mobile phase containing a neutralizing agent.
-
Inject the quenched sample into an appropriate HPLC system (e.g., a reverse-phase C18 column).
-
Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts.
-
Use the calibration curve to quantify the conversion and monitor the reaction progress over time.
Visualizations
Caption: Experimental workflow for Boc deprotection of PEG linkers.
Caption: Troubleshooting decision tree for Boc deprotection issues.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
how to avoid aggregation of protein conjugates with t-Boc-N-amido-PEG10-Br
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the aggregation of protein conjugates when using the thiol-reactive PEGylation reagent, t-Boc-N-amido-PEG10-Br.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it react with proteins?
A: this compound is a heterobifunctional PEGylation reagent. It contains two key functional groups:
-
Bromoacetyl Group (-Br): This is an electrophilic group that selectively reacts with nucleophilic thiol (sulfhydryl) groups, primarily found on the side chains of cysteine residues in proteins.[1][2] This reaction forms a stable thioether bond.
-
t-Boc Protected Amine (t-Boc-N-): The tert-butyloxycarbonyl (t-Boc) group is a protecting group for a primary amine. It is stable under the conditions required for the thiol reaction but can be removed later under mild acidic conditions to expose the amine for subsequent conjugation steps if needed.[3][4]
-
PEG10 Spacer: The polyethylene glycol (PEG) chain consists of 10 repeating ethylene glycol units. This hydrophilic spacer enhances the solubility and stability of the resulting protein conjugate, can reduce its immunogenicity, and increases its hydrodynamic size.[5][6][7][8]
The primary conjugation reaction involves the alkylation of a protein's cysteine residue by the bromoacetyl group of the PEG reagent.
Q2: Why is my protein conjugate aggregating after reaction with this compound?
A: Protein aggregation during or after conjugation is a common issue that can compromise the efficacy and safety of the final product.[9][10] Several factors can cause aggregation:
-
Conformational Changes: Covalent modification of amino acid residues can disrupt the delicate balance of forces that maintain the protein's native three-dimensional structure. This can lead to partial unfolding, exposing hydrophobic regions that then interact with each other, causing aggregation.[11][12][13]
-
Incorrect pH: The pH of the reaction buffer is critical. Suboptimal pH can alter the charge distribution on the protein surface, leading to reduced electrostatic repulsion between protein molecules and promoting aggregation.[11][12] For thiol-bromoacetyl reactions, a pH range of 6.5-7.5 is typically recommended to ensure the cysteine's thiol group is sufficiently nucleophilic while minimizing side reactions.[14][15]
-
High Concentrations: High concentrations of either the protein or the PEG reagent can increase the frequency of intermolecular interactions, leading to the formation of aggregates.[11]
-
Environmental Stress: Factors like elevated temperature, vigorous stirring (shear stress), or multiple freeze-thaw cycles can denature the protein and induce aggregation.[11][12][16]
-
Chemical Modifications: The conjugation process itself is a chemical modification that can alter the protein's surface properties and stability.[11]
Q3: How can I optimize the conjugation reaction to minimize aggregation?
A: Optimization is key to a successful conjugation. Consider the following parameters:
-
Control the pH: Maintain the reaction pH between 6.5 and 7.5. This range favors the specific reaction between the bromoacetyl group and the thiolate anion of cysteine while minimizing protein instability.[14][15]
-
Optimize Molar Ratio: Titrate the molar ratio of the PEG reagent to the protein. Start with a low ratio (e.g., 1:1 or 2:1) and gradually increase it. Using a large excess of the PEG reagent can lead to over-conjugation and aggregation.
-
Lower the Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can slow down both the conjugation reaction and the aggregation process, providing better control.[17]
-
Use Stabilizing Excipients: Additives can significantly improve protein stability.[9][18][19] Consider including:
Q4: What analytical techniques can I use to detect and quantify aggregation?
A: It is crucial to monitor aggregation throughout the process. The two most common and powerful techniques are:
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic size.[] Aggregates, being larger than the monomeric conjugate, will elute earlier from the column.[23] This technique can be used to quantify the percentage of monomer, dimer, and higher-order aggregates.[23][24]
-
Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the size distribution of particles in a solution by analyzing fluctuations in scattered light intensity caused by Brownian motion.[25][26] It is highly sensitive to the presence of even small amounts of large aggregates and can provide the average particle size and a polydispersity index (PDI), which indicates the heterogeneity of the sample.[25][27][28][29]
Q5: How should I purify and store my final conjugate to ensure long-term stability?
A: Proper handling after the reaction is critical.
-
Purification: Size exclusion chromatography (SEC) is often the preferred method for purifying PEGylated proteins, as it efficiently separates the larger conjugate from unreacted protein, unreacted PEG reagent, and other small molecules.[][30][31] Ion-exchange chromatography (IEX) can also be used, as PEGylation can shield surface charges, altering the protein's elution profile.[][30]
-
Storage: Store the purified conjugate in a carefully chosen buffer, often containing the same types of stabilizing excipients used during the reaction (e.g., arginine, glycerol). For long-term storage, flash-freeze aliquots in liquid nitrogen and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.[32]
Troubleshooting Guide
This guide addresses common problems encountered during protein conjugation and provides actionable solutions.
| Problem Observed | Possible Cause(s) | Recommended Solution(s) |
| High aggregation detected immediately after the reaction. | 1. pH is outside the optimal range (6.5-7.5). [11] 2. Protein concentration is too high. [11] 3. Molar excess of PEG reagent is too high. 4. Reaction temperature is too high. [11] | 1. Verify buffer pH. Use a phosphate or HEPES buffer within the pH 6.5-7.5 range. 2. Reduce protein concentration. If possible, perform the reaction at a lower protein concentration (<5 mg/mL). 3. Perform a molar ratio titration. Test ratios from 1:1 to 10:1 (PEG:Protein) to find the optimal balance between efficiency and aggregation. 4. Lower reaction temperature. Conduct the incubation at 4°C overnight instead of room temperature for a shorter period. |
| Precipitate is visible in the reaction tube. | 1. Severe aggregation. The protein has fallen out of solution. 2. Buffer incompatibility. | 1. Immediately add stabilizing excipients. Try adding L-Arginine (e.g., 50 mM) or glycerol (e.g., 5-10% v/v).[20] 2. Screen different buffers. Test alternative buffer systems (e.g., HEPES instead of phosphate). 3. Re-evaluate all reaction parameters (pH, concentration, temperature) as this indicates a significant issue. |
| Aggregation increases during purification (e.g., on SEC column). | 1. Mobile phase (buffer) is destabilizing. 2. Interaction with the chromatography resin. | 1. Optimize the mobile phase. Ensure the purification buffer has an optimal pH and ionic strength for your protein. Include stabilizers like 50 mM L-Arginine or 150 mM NaCl if appropriate. 2. Use a high-quality, inert SEC column. Ensure the system is clean and properly equilibrated before injection.[33][34] |
| Conjugate is stable after purification but aggregates upon storage. | 1. Inappropriate storage buffer. 2. Freeze-thaw cycles. [11] 3. Long-term instability. | 1. Formulate the storage buffer. Add cryoprotectants/stabilizers like 10-20% glycerol or sucrose.[32] 2. Aliquot the sample. Store in single-use volumes at -80°C to avoid repeated freezing and thawing. 3. Perform a long-term stability study at different temperatures (4°C, -20°C, -80°C) to determine the best storage condition. |
Data Presentation
Optimizing reaction parameters is crucial. The tables below provide illustrative data on how pH and reagent stoichiometry can affect conjugation outcomes.
Table 1: Effect of Reaction pH on Aggregation (Illustrative data for a model protein)
| Reaction pH | Monomer (%) | Aggregate (%) |
| 5.5 | 92 | 8 |
| 6.5 | 98 | 2 |
| 7.0 | 99 | 1 |
| 7.5 | 97 | 3 |
| 8.5 | 85 | 15 |
Table 2: Effect of PEG:Protein Molar Ratio on Conjugation and Aggregation (Illustrative data for a model protein at pH 7.0)
| Molar Ratio (PEG:Protein) | Unconjugated Protein (%) | Conjugated Monomer (%) | Aggregate (%) |
| 1:1 | 60 | 39 | 1 |
| 3:1 | 25 | 73 | 2 |
| 5:1 | 5 | 92 | 3 |
| 10:1 | <1 | 88 | 12 |
| 20:1 | <1 | 75 | 25 |
Experimental Protocols
Protocol 1: General Protein Conjugation with this compound
1. Materials:
- Purified protein with at least one accessible cysteine residue.
- This compound reagent.
- Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2.
- Quenching Solution: 1 M N-acetyl-cysteine or L-cysteine in water.
- Degassing equipment for buffers.
2. Procedure:
- Buffer Preparation: Thoroughly degas the Reaction Buffer to remove dissolved oxygen, which can oxidize free thiols.
- Protein Preparation: Dissolve or dialyze the protein into the degassed Reaction Buffer to a final concentration of 1-5 mg/mL. Note: If the protein is stored with a reducing agent like DTT, it must be removed via dialysis or a desalting column immediately before conjugation.
- Reagent Preparation: Immediately before use, dissolve the this compound reagent in a small amount of anhydrous DMSO or DMF, then dilute to the final desired concentration using the Reaction Buffer.
- Conjugation Reaction: Add the desired molar excess of the dissolved PEG reagent to the protein solution. Mix gently by inversion or slow rotation. Do not vortex.
- Incubation: Incubate the reaction mixture at 4°C for 12-18 hours or at room temperature for 2-4 hours. The optimal time and temperature should be determined empirically.[35]
- Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-20 mM. This will react with any excess bromoacetyl reagent. Incubate for 30 minutes at room temperature.
- Purification: Purify the conjugate from excess reagents and potential aggregates using Size Exclusion Chromatography (SEC) with a suitable buffer (e.g., PBS, pH 7.4).
- Analysis: Analyze the purified fractions using SDS-PAGE, SEC-HPLC, and DLS to confirm conjugation and assess aggregation.
Protocol 2: Quantifying Aggregation with Size Exclusion Chromatography (SEC-HPLC)
1. Materials:
- HPLC system with a UV detector.
- SEC column suitable for the molecular weight range of the protein and its potential aggregates.
- Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, filtered (0.1 µm) and degassed.[34]
- Protein conjugate sample.
2. Procedure:
- System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min for an analytical column) until a stable baseline is achieved.[34]
- Sample Preparation: Filter the protein conjugate sample through a low-protein-binding 0.22 µm syringe filter.
- Injection: Inject a defined amount of the sample (e.g., 20-50 µg) onto the column.
- Data Acquisition: Monitor the elution profile at 280 nm.
- Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates) and the main monomeric peak. Calculate the percentage of aggregation as: % Aggregation = (Area_Aggregates / (Area_Aggregates + Area_Monomer)) * 100
Visualizations
Conjugation and Troubleshooting Workflow
The following diagram outlines the general workflow for protein conjugation and the logical steps for troubleshooting aggregation issues.
Caption: Workflow for conjugation and a decision-making process for troubleshooting aggregation.
Chemical Reaction Pathway
This diagram illustrates the chemical reaction between a protein's cysteine residue and the bromoacetyl group of the PEG reagent.
Caption: Thiol-alkylation reaction forming a stable thioether bond.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. N-(t-Boc-N-amido-PEG10)-N-bis(PEG10-azide) | BroadPharm [broadpharm.com]
- 4. t-Boc-N-amido-PEG10-amine, 1347704-59-9 | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 9. pharmasalmanac.com [pharmasalmanac.com]
- 10. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 11. Fidabio [fidabio.com]
- 12. Protein aggregation - Wikipedia [en.wikipedia.org]
- 13. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 14. Thiol Reactive | BroadPharm [broadpharm.com]
- 15. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. nanoscience.com [nanoscience.com]
- 19. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. youtube.com [youtube.com]
- 25. unchainedlabs.com [unchainedlabs.com]
- 26. azonano.com [azonano.com]
- 27. americanlaboratory.com [americanlaboratory.com]
- 28. Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering | by NanoReach | Medium [medium.com]
- 29. wyatt.com [wyatt.com]
- 30. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
- 32. info.gbiosciences.com [info.gbiosciences.com]
- 33. m.youtube.com [m.youtube.com]
- 34. m.youtube.com [m.youtube.com]
- 35. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues [mdpi.com]
side reactions of t-Boc-N-amido-PEG10-Br and how to prevent them
Welcome to the technical support center for t-Boc-N-amido-PEG10-Br. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this bifunctional linker in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a heterobifunctional linker commonly used in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Its key features are a t-Boc-protected amine, a hydrophilic 10-unit polyethylene glycol (PEG) spacer, and a terminal alkyl bromide. The t-Boc group allows for controlled, staged reactions, while the PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate. The terminal bromide is a reactive handle for alkylating nucleophilic residues, most commonly cysteine thiols.
Q2: What are the most common side reactions observed with this compound?
A2: The most common side reactions can be categorized by the reactive moiety of the linker:
-
Terminal Bromide (Alkylation Reaction):
-
t-Boc Protecting Group (Deprotection Step):
Q3: How can I prevent off-target alkylation of other amino acid residues?
A3: Optimizing the reaction pH is crucial for selective alkylation. Cysteine's thiol group is more nucleophilic at a pH slightly above its pKa (around 8.5), while the amino groups of lysine and the N-terminus are protonated and less reactive at this pH. Conducting the reaction at a pH between 7.0 and 8.5 generally favors selective cysteine modification[5][6]. Additionally, using a moderate excess of the PEG linker and optimizing the reaction time can help minimize off-target reactions[2].
Q4: How do I remove the t-Boc protecting group and what precautions should I take?
A4: The t-Boc group is typically removed under acidic conditions, commonly using trifluoroacetic acid (TFA). To prevent the side reaction of alkylation by the tert-butyl cation, it is highly recommended to use a "scavenger cocktail" in the TFA deprotection solution. Common scavengers include triisopropylsilane (TIS) and water, often in a ratio of 95:2.5:2.5 (TFA:TIS:Water)[7].
Troubleshooting Guides
Problem 1: Low Yield of PEGylated Product
| Possible Cause | Recommended Solution |
| Inefficient Alkylation | - Ensure the pH of the reaction buffer is optimal for the target residue (typically pH 7.0-8.5 for cysteines).- Increase the molar excess of this compound (e.g., from 5-fold to 10-fold or 20-fold molar excess).- Increase the reaction time or temperature (e.g., from 1 hour to 2-4 hours at room temperature, or perform the reaction at 37°C). |
| Hydrolysis of the Linker | - While generally stable, prolonged incubation in highly aqueous buffers at non-optimal pH can lead to some hydrolysis. Prepare the reagent solution immediately before use. |
| Protein Aggregation | - The addition of organic co-solvents (e.g., DMSO, DMF) up to 10-20% (v/v) can improve the solubility of the linker and the protein.- Include additives like arginine or glycerol to prevent protein aggregation. |
| Incorrect Product Purification | - Use appropriate chromatography techniques for purification, such as size-exclusion chromatography (SEC) to separate the PEGylated protein from excess linker, or ion-exchange chromatography (IEX) to separate based on charge differences between the unreacted protein and the product. |
Problem 2: Presence of Multiple PEGylated Species (Over-alkylation)
| Possible Cause | Recommended Solution |
| High Molar Excess of Linker | - Reduce the molar excess of this compound in the reaction. A titration experiment is recommended to find the optimal ratio. |
| High pH | - Lower the reaction pH to decrease the nucleophilicity of non-cysteine residues like lysine. A pH of 7.0-7.5 is a good starting point for maximizing cysteine selectivity[5][6]. |
| Prolonged Reaction Time | - Reduce the reaction time. Monitor the reaction progress using techniques like LC-MS to stop the reaction once the desired product is predominantly formed. |
Problem 3: Off-Target Modification Observed by Mass Spectrometry
| Possible Cause | Recommended Solution |
| Alkylation of Methionine, Lysine, or Histidine | - As with over-alkylation, optimize the pH to be more selective for cysteine (pH 7.0-8.0).- Methionine alkylation is more prevalent at lower pH, so avoid acidic conditions during the alkylation step[2].- For highly sensitive proteins, consider using a milder alkylating agent if possible, though this would require a different linker. |
| Alkylation of N-terminal Amine | - The N-terminal amine's pKa is lower than that of lysine. To avoid its modification, maintain the pH below 8.0. |
Problem 4: Unwanted Modification During t-Boc Deprotection
| Possible Cause | Recommended Solution |
| Alkylation of Tryptophan or Methionine by tert-butyl cation | - Always use a scavenger cocktail during TFA deprotection. A common and effective mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS)[7].- Other scavengers like thioanisole or 1,2-ethanedithiol (EDT) can also be used, particularly if the peptide is rich in methionine[7]. |
| Incomplete Deprotection | - Increase the deprotection time (e.g., from 1 hour to 2-3 hours).- Ensure the TFA is fresh and anhydrous, as water content can affect its efficiency. |
Experimental Protocols
Protocol 1: Selective Cysteine PEGylation with this compound
-
Protein Preparation:
-
Dissolve the protein containing a free cysteine residue in a suitable buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.
-
If the protein has disulfide bonds, it may be necessary to first reduce them using a reducing agent like DTT or TCEP, followed by removal of the reducing agent using a desalting column.
-
-
Reagent Preparation:
-
Dissolve this compound in a compatible organic solvent like DMSO or DMF to prepare a concentrated stock solution (e.g., 100 mM).
-
-
PEGylation Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (a 5- to 10-fold molar excess is a good starting point). The final concentration of the organic solvent should ideally not exceed 10% (v/v).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
-
Reaction Quenching:
-
Quench the reaction by adding a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to a final concentration of 10-20 mM to react with any excess linker.
-
-
Purification:
-
Purify the PEGylated protein using size-exclusion chromatography (SEC) or other suitable chromatographic methods to remove the unreacted linker and quenching agent.
-
-
Analysis:
Protocol 2: t-Boc Deprotection of the PEGylated Protein
-
Preparation of Deprotection Reagent:
-
Prepare a fresh deprotection cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) (v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
-
Deprotection Reaction:
-
Lyophilize the purified t-Boc-PEGylated protein to remove the aqueous buffer.
-
Add the cold deprotection cocktail to the lyophilized protein.
-
Incubate the reaction on ice for 1 hour, with occasional gentle vortexing.
-
-
Removal of TFA:
-
Remove the TFA by evaporation under a stream of nitrogen, followed by precipitation of the deprotected protein with cold diethyl ether.
-
-
Protein Recovery:
-
Centrifuge the mixture to pellet the protein, wash the pellet with cold diethyl ether, and air-dry the pellet.
-
Resuspend the deprotected protein in a suitable buffer.
-
-
Analysis:
-
Confirm the complete deprotection by LC-MS analysis, observing the expected mass decrease corresponding to the loss of the t-Boc group (100.12 Da).
-
Data Presentation
Table 1: Effect of pH on Alkylation Selectivity for Cysteine
| pH | Relative Reactivity of Cysteine Thiol | Relative Reactivity of Lysine Amine | Comments |
| 6.5 | Moderate | Low | High selectivity for cysteine, but the reaction rate may be slow. |
| 7.5 | High | Low to Moderate | Good balance of reactivity and selectivity for many proteins[5]. |
| 8.5 | Very High | Moderate to High | Faster reaction rate, but increased risk of modifying lysine residues and the N-terminus[6]. |
Table 2: Common Scavengers for t-Boc Deprotection
| Scavenger | Target Side Product | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | tert-butyl cation | 2.5% (v/v) | Effective general scavenger, particularly good for protecting tryptophan[7]. |
| Water | tert-butyl cation | 2.5% (v/v) | Often used in combination with other scavengers[7]. |
| Thioanisole | tert-butyl cation | 5% (v/v) | Particularly effective for protecting methionine residues. |
| 1,2-Ethanedithiol (EDT) | tert-butyl cation | 2.5% (v/v) | Strong odor, but very effective for protecting sulfur-containing residues. |
Visualizations
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 5. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. researchgate.net [researchgate.net]
- 8. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: PROTAC Linker Optimization
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working on linker optimization for Proteolysis-Targeting Chimeras (PROTACs).
Troubleshooting Guide
This section addresses specific issues that may arise during PROTAC development, focusing on challenges related to linker design and optimization.
Question: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation. What are the potential linker-related issues?
Answer:
This is a common challenge that often points to issues with ternary complex formation. The linker is critical for enabling the productive assembly of the Target-PROTAC-E3 Ligase complex. Here are several potential linker-related problems and troubleshooting steps:
-
Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance that prevents the target and E3 ligase from coming together. Conversely, a linker that is too long or too flexible might lead to non-productive binding events where the ubiquitination sites are not accessible.
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.
-
Poor Physicochemical Properties: The linker might be contributing to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.
Troubleshooting Workflow:
A systematic approach is crucial for diagnosing the underlying issue. The following workflow can help pinpoint the problem.
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.
Question: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can I mitigate this with linker optimization?
Answer:
The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, thus reducing degradation efficiency. While this is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity.
-
Enhance Ternary Complex Cooperativity: The stability of the ternary complex is a key factor. A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second. This makes the ternary complex more stable and can mitigate the hook effect.
-
Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.
Conceptual Illustration of the Hook Effect:
Technical Support Center: Optimizing PROTAC Activity by Modulating PEG Linker Flexibility
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) related to the impact of polyethylene glycol (PEG) linker flexibility on PROTAC activity. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key assays are provided.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a PEG linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects them.[1] The linker plays a crucial role in bringing the target protein and the E3 ligase into proximity to form a stable and productive ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein.[2] Flexible linkers, such as those containing PEG chains, are commonly used due to their synthetic accessibility and their ability to allow the warhead and anchor to adopt multiple conformations to facilitate ternary complex formation.[1][3] The flexibility of the PEG linker can influence the stability of this ternary complex and, consequently, the overall degradation efficiency.[4]
Q2: How does PEG linker length impact PROTAC activity?
Linker length is a critical parameter in PROTAC design. An optimal linker length allows for the effective formation of the ternary complex.[5]
-
Too short: A linker that is too short may lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[6][7]
-
Too long: An excessively long linker might not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer, or it could lead to unproductive binding modes.[6]
Studies have shown a significant correlation between linker length and degradation efficacy (DC50 and Dmax values). For instance, in a series of estrogen receptor (ER)-α targeting PROTACs, a 16-atom linker was found to be optimal for degradation.[5][8]
Q3: How does the flexibility of a PEG linker affect PROTAC efficiency?
The flexibility imparted by PEG linkers can be both advantageous and disadvantageous, depending on the specific target and E3 ligase pair.
-
Advantages of Flexibility: Flexible linkers can allow the PROTAC to adopt a conformation that is energetically favorable for the formation of the ternary complex, a concept sometimes referred to as the "linker-dependent folding".[9][10] This adaptability can be crucial for accommodating the surfaces of the two proteins.
-
Disadvantages of Flexibility: In some cases, a highly flexible linker can lead to a more dynamic and less stable ternary complex, which may be detrimental to the efficiency of ubiquitination.[10] Excessive flexibility can also come with an entropic penalty upon binding in the ternary complex.
Q4: Can a more rigid linker be more effective than a flexible PEG linker?
Yes, in some instances, a more rigid linker can lead to improved PROTAC activity. Rigid linkers, which can be constructed using motifs like alkynes, triazoles, or cyclic structures, can pre-organize the PROTAC into a bioactive conformation that is optimal for ternary complex formation.[1][11] This can reduce the entropic penalty of binding and lead to a more stable ternary complex. However, the success of a rigid linker is highly dependent on the specific structural requirements of the ternary complex, and a trial-and-error approach is often necessary.[11]
Q5: What is the "hook effect" and how is it related to the PEG linker?
The "hook effect" is a phenomenon observed in PROTAC dose-response curves where, at very high concentrations, the degradation efficiency decreases. This is because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex.[7] The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent. A linker that promotes strong positive cooperativity in ternary complex formation can help to mitigate the hook effect.
Troubleshooting Guide
Issue 1: My PROTAC with a PEG linker shows low or no degradation of the target protein.
| Possible Cause | Suggested Solution |
| Suboptimal Linker Length | Synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG4, PEG5, etc.) to identify the optimal length for ternary complex formation.[12] |
| Poor Cell Permeability | The hydrophilicity of the PEG linker can sometimes hinder passive cell permeability.[13] Consider synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to improve cell uptake.[14] Cell permeability can be assessed using assays like the Caco-2 permeability assay. |
| Inefficient Ternary Complex Formation | The flexibility of the PEG linker may not be optimal for the specific protein-protein interactions required. Evaluate ternary complex formation directly using assays like NanoBRET or SPR.[15][16] Consider designing PROTACs with more rigid linkers to pre-organize the molecule into a productive conformation. |
| E3 Ligase Not Expressed or Active in the Cell Line | Confirm the expression and activity of the recruited E3 ligase in your chosen cell line using Western blotting or qPCR. |
Issue 2: I observe a very pronounced hook effect at low PROTAC concentrations.
| Possible Cause | Suggested Solution |
| Low Cooperativity of Ternary Complex Formation | The linker may not be facilitating favorable protein-protein interactions within the ternary complex. Measure the cooperativity of your PROTAC using biophysical methods like SPR or ITC.[17] |
| High Affinity Binary Interactions | The individual warhead and anchor may have very high affinities for their respective proteins, favoring binary complex formation at lower concentrations. Consider using ligands with slightly lower binary affinities, as potent degradation is often driven by ternary complex stability rather than high binary affinity. |
| Suboptimal Linker Conformation | The PEG linker might be adopting conformations that favor binary over ternary complexes. Experiment with linkers of different compositions (e.g., alkyl chains) or rigidity to alter the conformational landscape of the PROTAC. |
Quantitative Data Summary
Table 1: Impact of PEG Linker Length on BTK PROTAC Activity in Mino Cells
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| NC-1 | Non-covalent | 2.2 | 97 |
| RC-1 | PEG6 | Potent degradation | ~90 |
| IR-1 | Irreversible covalent | Potent degradation | ~95 |
| IR-2 | Irreversible covalent | Potent degradation | ~95 |
| RC-3 | PEG-based | Less potent | ~70 |
Data summarized from a study on covalent BTK PROTACs, highlighting that linker composition and warhead chemistry significantly impact degradation efficiency.[3]
Table 2: Biophysical Parameters of MZ1 Ternary Complex Formation with VHL and BRD4BD2
| Parameter | Value |
| koff (s-1) | 0.006 |
| Half-life (s) | 130 |
| Cooperativity (α) | 22 |
This table showcases the strong positive cooperativity and stability of the ternary complex formed by the VHL-based PROTAC MZ1, which utilizes a PEG linker, with the second bromodomain of BRD4.[8]
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein following treatment with a PROTAC.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in approximately 70% confluency on the day of treatment.[2]
-
The next day, treat the cells with a dose-response of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 3, 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[18]
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Sonicate the lysate briefly on ice and then centrifuge at 12,000 x g for 15 minutes at 4°C.[18]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[19]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[19]
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 10 minutes each.[19]
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.
-
Protocol 2: NanoBRET™ Ternary Complex Formation Assay
This protocol provides a general workflow for measuring the formation of a ternary complex in live cells using NanoBRET™ technology.
-
Cell Preparation:
-
Use a cell line that has been engineered to express the target protein fused to a NanoLuc® luciferase (e.g., HiBiT) and the E3 ligase component fused to a HaloTag®.[9]
-
Seed the cells in a 96-well or 384-well white assay plate.
-
-
Reagent Preparation:
-
Prepare the HaloTag® NanoBRET™ 618 Ligand and the Nano-Glo® Vivazine Substrate according to the manufacturer's instructions (Promega).[9]
-
-
Assay Procedure:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.
-
Add the Nano-Glo® Vivazine Substrate to the cells.
-
Treat the cells with a serial dilution of the PROTAC or a vehicle control.
-
-
Data Acquisition:
-
Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals at appropriate wavelengths using a plate reader equipped for BRET measurements.
-
The measurements can be taken at a single endpoint or kinetically over time to monitor the dynamics of ternary complex formation.[20]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.
-
Visualizations
Caption: The general mechanism of action for a PROTAC, from cellular uptake to target protein degradation.
Caption: A troubleshooting workflow for a PROTAC exhibiting low activity.
References
- 1. Bot Verification [worthe-it.co.za]
- 2. reddit.com [reddit.com]
- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. graphviz.org [graphviz.org]
- 5. Exploring PROTAC Cooperativity with Coarse-Grained Alchemical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. sketchviz.com [sketchviz.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modeling the effect of cooperativity in ternary complex formation and targeted protein degradation mediated by heterobifunctional degraders | bioRxiv [biorxiv.org]
- 14. academic.oup.com [academic.oup.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. researchgate.net [researchgate.net]
- 17. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. origene.com [origene.com]
- 19. ptglab.com [ptglab.com]
- 20. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
Technical Support Center: Enhancing Cell Permeability of t-Boc-N-amido-PEG10-Br PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of t-Boc-N-amido-PEG10-Br PROTACs.
Troubleshooting Guide
Poor cell permeability is a common hurdle in PROTAC development, often due to their high molecular weight and large polar surface area, placing them beyond Lipinski's Rule of Five.[1][2][3] This guide offers strategies to diagnose and resolve these permeability issues.
Problem 1: Low intracellular concentration of the PROTAC.
| Possible Cause | Suggested Solution | Experimental Protocol |
| High polarity due to the PEG10 linker and amide bonds. | Modify the linker to reduce polarity and the number of hydrogen bond donors.[2] Consider replacing the PEG linker with a more lipophilic alkyl or phenyl-containing linker.[4] An amide-to-ester substitution in the linker can also improve permeability.[2][5][6] | See Protocol 1: Linker Modification Strategy . |
| The t-Boc protecting group increases molecular weight and may hinder passive diffusion. | If the t-Boc group is not essential for target engagement, consider its removal or replacement with a smaller, more permeable protecting group. | See Protocol 2: t-Boc Group Modification . |
| The overall structure is too flexible, leading to a large polar surface area in aqueous environments. | Introduce rigidity into the linker using cyclic structures like piperazine or piperidine rings.[2] Macrocyclization of the PROTAC can also "lock" it into a more permeable conformation.[7] | See Protocol 3: Linker Rigidification and Macrocyclization . |
| Active efflux by cellular transporters. | Co-administer with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) in your in vitro assays to see if intracellular concentration increases. | See Protocol 4: Efflux Pump Inhibition Assay . |
Problem 2: Inconsistent or low target degradation despite evidence of cell entry.
| Possible Cause | Suggested Solution | Experimental Protocol |
| Suboptimal conformation of the PROTAC inside the cell for ternary complex formation. | The linker length and composition are critical for achieving a productive ternary complex.[][9] Systematically vary the PEG linker length (e.g., PEG4, PEG6, PEG8) to find the optimal geometry for target ubiquitination. | See Protocol 1: Linker Modification Strategy . |
| Metabolic instability of the PROTAC. | Replace metabolically labile moieties. For instance, amide bonds can be replaced with more stable ether or triazole linkages. | See Protocol 1: Linker Modification Strategy . |
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of the PEG10 linker on my PROTAC's permeability?
A1: Polyethylene glycol (PEG) linkers are commonly used in PROTAC design to improve solubility and permeability.[][9][10][11] They can adopt conformations that shield the polar surface area in the hydrophobic environment of the cell membrane, a "chameleonic" property that can facilitate cell entry.[1][12] However, a long PEG linker like PEG10 can also increase the molecular weight and flexibility, which may negatively impact permeability.[13] The optimal linker length is a balance between solubility, permeability, and the ability to form a stable ternary complex.[]
Q2: Should I remove the t-Boc protecting group?
A2: The tert-Butyloxycarbonyl (t-Boc) group is bulky and can increase the molecular weight of your PROTAC, potentially reducing its cell permeability.[14] If this group is not critical for binding to the target protein or the E3 ligase, its removal or replacement with a smaller, less lipophilic group could enhance permeability.
Q3: What are the best assays to measure the cell permeability of my PROTAC?
A3: Several assays can be used to evaluate PROTAC cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[2][15][16] It is a good first screen for membrane permeability.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells to model the intestinal barrier. It can assess both passive diffusion and the involvement of active transporters.[2][15]
-
Chloroalkane Penetration Assay (CAPA): This is a quantitative method to rank the cell permeability of PROTACs by tagging them with a chloroalkane and measuring their intracellular accumulation.[17]
-
Cell-based Target Engagement Assays: These assays, such as cell-based TR-FRET or FP, can provide an indirect measure of permeability by quantifying the amount of PROTAC engaging with its intracellular target.[18]
Q4: Can I use a prodrug strategy for my this compound PROTAC?
A4: Yes, a prodrug approach can be a viable strategy.[4] This involves masking polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active PROTAC.[2] For example, a carboxylic acid could be esterified to enhance cell permeability.[1]
Q5: What is the "in-cell click" (CLIPTAC) strategy and can it be applied here?
A5: The in-cell click-formed proteolysis targeting chimeras (CLIPTACs) strategy involves synthesizing the PROTAC intracellularly from two smaller, more permeable precursors.[1] For your molecule, you could synthesize a t-Boc-N-amido-PEG10-tetrazine and a separate Br-containing E3 ligase ligand with a trans-cyclooctene handle. When both are added to the cells, they would react via a bioorthogonal click reaction to form the active PROTAC.[1]
Quantitative Data Summary
The following table presents hypothetical data from permeability assays for modified versions of a this compound PROTAC to illustrate the potential impact of different strategies.
| PROTAC Derivative | Modification | PAMPA (Papp, 10⁻⁶ cm/s) | Caco-2 (Papp, 10⁻⁶ cm/s) | Intracellular Conc. (µM) |
| Parent Molecule | This compound | 0.2 | 0.1 | 0.5 |
| Derivative 1 | Alkyl C12 linker | 0.8 | 0.5 | 1.2 |
| Derivative 2 | PEG6 linker | 0.5 | 0.3 | 0.9 |
| Derivative 3 | Amide-to-ester linker | 1.2 | 0.9 | 2.1 |
| Derivative 4 | No t-Boc group | 0.6 | 0.4 | 1.5 |
| Derivative 5 | Macrocyclic linker | 1.5 | 1.1 | 2.8 |
Experimental Protocols
Protocol 1: Linker Modification Strategy
-
Synthesis: Synthesize a series of PROTACs with varying linkers:
-
Replace the PEG10 linker with shorter PEG chains (e.g., PEG4, PEG6, PEG8).
-
Replace the PEG10 linker with alkyl chains of varying lengths (e.g., C8, C12).
-
Incorporate a 1,4-disubstituted phenyl ring into the linker.[4]
-
Synthesize an analog where a key amide bond in the linker is replaced by an ester bond.[6]
-
-
Permeability Assessment: Evaluate the permeability of each new derivative using the PAMPA and Caco-2 assays as described in Protocol 5 .
-
Target Degradation Assay: Perform a Western blot or a quantitative proteomics study to assess the degradation of the target protein for each derivative in a relevant cell line.
-
Data Analysis: Compare the permeability and degradation data to identify the linker that provides the best balance of cell entry and activity.
Protocol 2: t-Boc Group Modification
-
Synthesis:
-
Synthesize the PROTAC without the t-Boc protecting group.
-
If the amine is required for activity, consider replacing the t-Boc group with a smaller protecting group like an acetyl group.
-
-
Permeability and Activity Assessment: Repeat the permeability and target degradation assays as described in Protocol 1 for the new derivatives.
-
Analysis: Determine if the removal or replacement of the t-Boc group improves the permeability and retains or enhances the degradation activity.
Protocol 3: Linker Rigidification and Macrocyclization
-
Synthesis:
-
Incorporate a piperazine or piperidine ring into the PEG10 linker.
-
Design and synthesize a macrocyclic version of the PROTAC by introducing a cyclizing linker between two points of the parent molecule.
-
-
Conformational Analysis: Use computational modeling or NMR spectroscopy to confirm that the modifications induce a more folded conformation.
-
Permeability and Activity Assessment: Evaluate the permeability and degradation efficiency of the rigidified and macrocyclic PROTACs.
Protocol 4: Efflux Pump Inhibition Assay
-
Cell Culture: Plate cells in a suitable format for measuring intracellular PROTAC concentration (e.g., 6-well plates).
-
Treatment: Treat the cells with the PROTAC at a fixed concentration in the presence and absence of a known efflux pump inhibitor (e.g., 10 µM verapamil).
-
Incubation: Incubate for a defined period (e.g., 2-4 hours).
-
Cell Lysis and Analysis: Lyse the cells and quantify the intracellular concentration of the PROTAC using LC-MS/MS.
-
Data Interpretation: A significant increase in intracellular PROTAC concentration in the presence of the inhibitor suggests that the PROTAC is a substrate for that efflux pump.
Protocol 5: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Plate Preparation: A 96-well filter plate is coated with a solution of lipids (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Addition: The PROTAC solution (in a buffer at pH 7.4) is added to the donor wells of the filter plate.
-
Incubation: The filter plate is placed on top of a 96-well acceptor plate containing buffer, and the assembly is incubated at room temperature for a specified time (e.g., 4-16 hours).
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using UV-Vis spectroscopy or LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has diffused into the acceptor well.
Visualizations
Caption: Experimental workflow for improving PROTAC cell permeability.
Caption: PROTAC mechanism of action following cell entry.
Caption: Key strategies and their impact on factors governing cell permeability.
References
- 1. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 9. precisepeg.com [precisepeg.com]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Permeability Assay - Profacgen [profacgen.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
dealing with steric hindrance in t-Boc-N-amido-PEG10-Br reactions
Technical Support Center: t-Boc-N-amido-PEG10-Br Reactions
Welcome to the technical support center for this compound and related reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this versatile PEG linker.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing low to no yield in my conjugation reaction with this compound and a sterically hindered nucleophile. What are the potential causes and how can I improve the reaction efficiency?
A1: Low or no yield in reactions involving sterically hindered substrates is a common challenge. The bulky tert-butoxycarbonyl (t-Boc) group and the PEG chain can physically block the approach of a nucleophile to the bromine-bearing carbon atom.[1][2] Here are several factors and troubleshooting steps to consider:
-
Steric Hindrance: The primary issue is likely steric hindrance from both the t-Boc protecting group and the PEG10 chain, which can impede the approach of the nucleophile.[1][2] The success of the reaction is highly dependent on the nature of the nucleophile as well. A bulky nucleophile will further decrease the reaction rate.[3][4]
-
Reaction Conditions:
-
Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier caused by steric hindrance. However, be cautious as higher temperatures can also lead to side reactions or degradation of sensitive molecules.
-
Reaction Time: Sterically hindered reactions often require significantly longer reaction times for completion.[5] Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation but leave the nucleophile relatively "naked" and more reactive.[6]
-
-
Reagent Concentration: Increasing the concentration of the less hindered reactant can help drive the reaction forward according to Le Chatelier's principle.
-
Alternative Strategies:
-
Change the Order of Synthesis: If possible, consider attaching a less hindered PEG linker first and then introducing the bulky group later in the synthetic sequence.
-
Use a Longer PEG Linker: Employing a PEG linker with more repeating units (e.g., PEG12, PEG24) can increase the distance between the bulky t-Boc group and the reactive bromide, potentially reducing steric hindrance at the reaction site.[7][8]
-
Q2: I am having trouble with the t-Boc deprotection step after my PEGylation reaction. What are the common issues and recommended protocols?
A2: Incomplete or problematic t-Boc deprotection can be due to several factors, including the choice of acid, solvent, and the presence of scavengers.
-
Incomplete Deprotection:
-
Acid Strength and Concentration: The t-Boc group is sensitive to acid, but with a large PEG chain, the reaction kinetics might be slower.[9] The most common reagent for t-Boc deprotection is trifluoroacetic acid (TFA).[10] A solution of 20-50% TFA in a solvent like dichloromethane (DCM) is typically effective.[10] If deprotection is incomplete, you can try increasing the concentration of TFA or the reaction time.
-
Reaction Time and Temperature: Most deprotections are carried out at room temperature for 1-2 hours.[11] If the reaction is sluggish, you can extend the time, but be mindful of potential side reactions with other acid-labile groups in your molecule.
-
-
Side Reactions:
-
Alkylation of Nucleophilic Residues: The tert-butyl cation generated during deprotection can alkylate electron-rich functional groups (e.g., thiols, indoles).[9] To prevent this, it is crucial to use a scavenger.
-
Recommended Scavengers: A common scavenger is triisopropylsilane (TIS), typically used at a concentration of 2.5-5% along with water (2.5-5%). This "TFA/TIS/H2O" cocktail effectively quenches the tert-butyl cation.
-
Q3: My purified product shows a broader molecular weight distribution than expected on my chromatogram. What could be the cause?
A3: A broad molecular weight distribution can indicate issues with the purity of your starting PEG reagent or the occurrence of side reactions.
-
Purity of this compound: The starting PEG linker should be of high purity and have a low polydispersity index (PDI). Using a monodisperse PEG linker is ideal for applications requiring a precise molecular weight.[12] Source your reagents from a reputable supplier to ensure consistency.[7]
-
Side Reactions: As mentioned in Q2, side reactions during deprotection can lead to a heterogeneous product. The presence of impurities in the starting PEG can also affect the quality of the final conjugate.[13]
-
Purification Method: Ensure your purification method (e.g., size-exclusion chromatography, dialysis) is optimized to separate your desired product from unreacted starting materials and byproducts.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with this compound
This protocol provides a general starting point for the conjugation of a nucleophile (e.g., a primary amine, thiol, or carboxylate) to this compound. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.
-
Dissolve the Nucleophile: Dissolve your nucleophile-containing substrate in a suitable polar aprotic solvent (e.g., DMF, DMSO).
-
Add Base (if necessary): If your nucleophile requires deprotonation (e.g., a thiol or a primary amine in some cases), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a slight excess (1.1-1.5 equivalents). Stir for 10-15 minutes at room temperature.
-
Add this compound: Dissolve this compound (1.0-1.2 equivalents) in the same solvent and add it to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or an elevated temperature (e.g., 40-60 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine to remove the solvent and excess reagents. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or another suitable method.
Protocol 2: t-Boc Deprotection
This protocol describes the removal of the t-Boc protecting group to yield a free amine.
-
Dissolve the t-Boc Protected Compound: Dissolve the purified t-Boc-N-amido-PEGylated compound in dichloromethane (DCM).
-
Prepare Deprotection Cocktail: In a separate vial, prepare the deprotection cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add Deprotection Cocktail: Add the deprotection cocktail to the solution of the t-Boc protected compound. A typical ratio is 1:1 (v/v) of the DCM solution to the cocktail.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Removal of TFA: After the reaction is complete, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Precipitation and Washing: Add cold diethyl ether to the residue to precipitate the deprotected product. Centrifuge or filter to collect the solid, and wash several times with cold diethyl ether to remove the scavengers and their byproducts.
-
Drying: Dry the final product under vacuum.
Quantitative Data Summary
The choice of coupling reagent can significantly impact the yield of amide bond formation, especially with sterically hindered substrates. The following table summarizes the relative efficiency of common coupling reagents in peptide synthesis, which can be analogous to the formation of an amide bond with a PEG linker.
| Coupling Reagent | Relative Reactivity | Notes on Steric Hindrance | Potential Side Reactions |
| HBTU/TBTU | High | Generally effective for standard couplings.[14] | Can cause guanidinylation of the amino group.[15] |
| HATU | Very High | More effective than HBTU for hindered couplings due to the anchimeric assistance of the pyridine nitrogen in the HOAt leaving group.[15] | More expensive than HBTU. May also cause guanidinylation.[15] |
| COMU | Very High | Reported to have coupling efficiencies comparable to or exceeding HATU.[14][16] Safer alternative to benzotriazole-based reagents.[16] | Limited solution stability.[15] |
| DCC/DIC | Moderate | Can be effective, but racemization is a concern without additives like HOBt.[14] | Byproduct (DCU/DIU) can be difficult to remove.[14] |
Visualizations
Caption: Steric hindrance in the SN2 reaction of this compound.
Caption: Troubleshooting workflow for low-yield reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. precisepeg.com [precisepeg.com]
- 8. chempep.com [chempep.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 13. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 14. peptide.com [peptide.com]
- 15. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 16. bachem.com [bachem.com]
stability issues with t-Boc-N-amido-PEG10-Br under different conditions
Welcome to the technical support center for t-Boc-N-amido-PEG10-Br. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the stability of this versatile linker under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is primarily influenced by three key factors: pH, temperature, and the presence of strong nucleophiles or reactive agents. Each of these can impact different parts of the molecule: the t-Boc protecting group, the N-amido bond, the PEG backbone, and the terminal bromide.
Q2: Under what pH conditions is the t-Boc group labile?
A2: The tert-butyloxycarbonyl (t-Boc) protecting group is highly sensitive to acidic conditions and will be cleaved to reveal a primary amine.[1][2] Strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol can rapidly deprotect the amine. Even moderately acidic conditions can lead to slow removal of the t-Boc group over time. It is generally stable under neutral and basic conditions.
Q3: How stable is the N-amido bond in this linker?
A3: Amide bonds are generally stable under physiological conditions (neutral pH). However, their stability can be compromised under strongly acidic or basic conditions, leading to hydrolysis. The rate of hydrolysis is dependent on both pH and temperature. While the amide bond in the this compound linker is designed for stability during conjugation, prolonged exposure to harsh pH conditions should be avoided to prevent cleavage.
Q4: What is the reactivity of the terminal bromide?
A4: The terminal primary bromide is a good leaving group and is susceptible to nucleophilic substitution. It will readily react with strong nucleophiles, particularly thiols (e.g., from cysteine residues in proteins), to form stable thioether bonds. Other nucleophiles such as amines and azides can also displace the bromide, although potentially at slower rates.
Q5: How does temperature affect the stability of the PEG linker?
A5: High temperatures can accelerate the degradation of the polyethylene glycol (PEG) backbone, especially in the presence of oxygen. This can lead to chain cleavage and the formation of various degradation products, including aldehydes and carboxylic acids, which can lower the pH of the solution. For long-term storage and during experiments, it is advisable to maintain recommended temperature conditions and consider using deoxygenated solvents.
Troubleshooting Guides
Issue 1: Premature cleavage of the t-Boc group during an experiment.
-
Symptoms:
-
Unexpected appearance of a free amine in your reaction mixture, confirmed by analytical techniques like mass spectrometry or NMR.
-
Formation of unintended side products resulting from the reaction of the newly exposed amine.
-
-
Possible Causes & Solutions:
| Cause | Solution |
| Acidic Reaction or Buffer Conditions: The pH of your reaction mixture or buffer system is too low. | Monitor and adjust the pH of your reaction to be neutral or slightly basic. Use non-acidic buffers. |
| Degradation of Solvents: Older or improperly stored solvents (e.g., chloroform) can become acidic over time. | Use fresh, high-purity solvents for your reactions. |
| Acidic Contaminants: Contaminants on glassware or in other reagents may be lowering the pH. | Ensure all glassware is thoroughly cleaned and dried. Test the pH of all reagent solutions before use. |
Issue 2: Low yield or incomplete reaction at the bromide terminus.
-
Symptoms:
-
Incomplete conjugation to a thiol-containing molecule.
-
Presence of unreacted this compound in the final product mixture.
-
-
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Nucleophile: The molar ratio of the nucleophile (e.g., thiol) to the PEG-Br linker is too low. | Increase the molar excess of the nucleophile. A 1.2 to 2-fold excess is a good starting point. |
| Steric Hindrance: The nucleophilic site on the target molecule is sterically hindered, slowing down the reaction. | Increase the reaction time and/or temperature. Consider using a longer PEG linker to reduce steric hindrance. |
| Side Reactions: The bromide is reacting with other nucleophiles present in the reaction mixture. | Purify the reactants to remove competing nucleophiles. If unavoidable, increase the concentration of the desired nucleophile. |
| Hydrolysis of the Bromide: Although generally stable, prolonged reaction times in aqueous buffers at elevated temperatures could lead to some hydrolysis of the bromide to an alcohol. | Optimize reaction conditions to minimize reaction time. Perform the reaction in a suitable organic solvent if the reactants are soluble. |
Issue 3: Degradation of the PEG backbone.
-
Symptoms:
-
Broadening of peaks in chromatography (e.g., HPLC).
-
Appearance of multiple, smaller molecular weight species in mass spectrometry analysis.
-
A noticeable drop in the pH of the reaction mixture over time.
-
-
Possible Causes & Solutions:
| Cause | Solution |
| Oxidation: Presence of dissolved oxygen in the reaction mixture, especially when heated or exposed to light. | Use degassed solvents and buffers. Purge the reaction vessel with an inert gas like argon or nitrogen. |
| High Temperature: The reaction is being conducted at an excessively high temperature. | Lower the reaction temperature if possible. If high temperature is required, minimize the reaction time and ensure an inert atmosphere. |
| Presence of Metal Ions: Trace metal ion contaminants can catalyze the oxidative degradation of PEG. | Use high-purity reagents and solvents. Consider adding a chelating agent like EDTA if metal ion contamination is suspected. |
Experimental Protocols
Protocol 1: General Procedure for Stability Testing of this compound at Different pH Values
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 4, 7, and 9).
-
Sample Preparation: Dissolve a known concentration of this compound in each buffer to a final concentration of 1 mg/mL.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 37°C).
-
Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Quenching: Immediately quench any further degradation by freezing the aliquot at -20°C or by adding a quenching agent if appropriate.
-
Analysis: Analyze the samples by HPLC-MS to quantify the amount of intact this compound and to identify any degradation products.
Protocol 2: General Procedure for Testing Thermal Stability
-
Sample Preparation: Prepare solutions of this compound in a stable, neutral buffer (e.g., phosphate buffer, pH 7.4) at a concentration of 1 mg/mL.
-
Incubation: Incubate the samples at different temperatures (e.g., 4°C, 25°C, 37°C, and 50°C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 24, 48, 72, and 168 hours).
-
Analysis: Analyze the samples by HPLC-MS to determine the percentage of the parent compound remaining and to identify any thermal degradants.
Data Presentation
Table 1: Illustrative Stability of this compound at 37°C in Different pH Buffers
| Time (hours) | % Remaining (pH 4) | % Remaining (pH 7) | % Remaining (pH 9) |
| 0 | 100 | 100 | 100 |
| 8 | 85 (t-Boc cleavage) | 99 | 98 |
| 24 | 60 (t-Boc cleavage) | 97 | 95 (amide hydrolysis) |
| 48 | 40 (t-Boc cleavage) | 95 | 90 (amide hydrolysis) |
Note: This is illustrative data. Actual results may vary.
Table 2: Illustrative Thermal Stability of this compound at pH 7.4
| Time (hours) | % Remaining (4°C) | % Remaining (25°C) | % Remaining (50°C) |
| 0 | 100 | 100 | 100 |
| 24 | 100 | 99 | 92 |
| 72 | 99 | 98 | 85 |
| 168 | 99 | 96 | 75 |
Note: This is illustrative data. Actual results may vary.
Visualizations
References
Technical Support Center: Optimizing t-Boc-N-amido-PEG10-Br Conjugations
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully performing conjugation reactions with t-Boc-N-amido-PEG10-Br.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a bifunctional linker molecule. It features a terminal bromide group, which is an excellent leaving group for nucleophilic substitution reactions. At the other end, it has an amine group protected by a tert-butyloxycarbonyl (t-Boc) group. The core of the molecule is a polyethylene glycol (PEG) chain with 10 repeating units, which enhances water solubility and provides a flexible spacer.[1][2]
Q2: What types of molecules can I conjugate with this linker?
A2: The bromide group readily reacts with nucleophiles. This linker is ideal for conjugation to molecules containing primary amines, secondary amines, and especially thiols. Thiols are excellent nucleophiles and will efficiently form stable thioether bonds. While alcohols can also be used, they are weaker nucleophiles and may require more forcing conditions.
Q3: How should I store the this compound reagent?
A3: The reagent should be stored at -20°C, protected from moisture and light.[3][4] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reagent over time.[5]
Q4: In what solvents is the reagent soluble?
A4: this compound is soluble in a range of polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM).[3][6] The choice of solvent will depend on the solubility of your target molecule.
Q5: What is the purpose of the t-Boc protecting group?
A5: The t-Boc group protects the amine, preventing it from reacting during the initial conjugation step.[2] Once the bromide end has been successfully conjugated to your target molecule, the t-Boc group can be removed under mild acidic conditions to reveal a free amine.[6][7] This newly exposed amine can then be used for subsequent modification, allowing for the stepwise assembly of complex bioconjugates.[2]
Troubleshooting Guide
This section addresses common issues encountered during the conjugation reaction.
Q1: My reaction yield is very low. What could be the cause?
A1: Low yield can result from several factors:
-
Insufficient Base (for amine conjugations): When conjugating to an amine, the reaction generates hydrobromic acid (HBr), which can protonate your starting amine, rendering it non-nucleophilic. A non-nucleophilic base (e.g., DIPEA, triethylamine) is required to neutralize this acid.
-
Poor Nucleophilicity of the Substrate: If your target molecule is a weak nucleophile (like a hindered amine or an alcohol), the reaction may be slow. Consider increasing the temperature or using a more polar solvent like DMF or DMSO to accelerate the reaction.[8]
-
Steric Hindrance: If the nucleophilic site on your target molecule is sterically hindered, the reaction rate will be significantly reduced. Longer reaction times or elevated temperatures may be necessary.
-
Reagent Degradation: Ensure your this compound has been stored properly and has not been exposed to moisture.
Q2: I am seeing multiple products in my analysis (LC-MS, TLC). What are they?
A2: The formation of multiple products is a common issue, especially when working with amines.
-
Over-alkylation (for primary/secondary amines): The product of the initial reaction (a secondary or tertiary amine) is often more nucleophilic than the starting amine.[9] This can lead to a second PEGylation event, resulting in a di-PEGylated byproduct. To minimize this, use a molar excess of the amine substrate relative to the PEG linker.
-
Elimination Side Products: Although less common with primary bromides, using a strong, bulky base or very high temperatures can sometimes lead to elimination (E2) side reactions.
-
Reaction with Buffer Components: If you are performing the reaction in a buffer, ensure it does not contain competing nucleophiles (e.g., Tris buffer). Phosphate-buffered saline (PBS) is a more suitable choice.[10]
Q3: The t-Boc deprotection step is not working or is cleaving my molecule.
A3: Boc deprotection requires acidic conditions, but these need to be optimized.
-
Incomplete Deprotection: If deprotection is incomplete, you may need to increase the reaction time or the concentration of the acid (commonly Trifluoroacetic Acid, TFA).
-
Molecule Instability: If your target molecule contains other acid-sensitive functional groups (e.g., tert-butyl esters), standard Boc deprotection with TFA might cleave them as well.[11] In such cases, alternative, milder deprotection methods might be necessary. It is crucial to assess the acid stability of your entire conjugate.
Q4: I am having difficulty purifying my final product.
A4: PEGylated molecules can be challenging to purify due to their properties.
-
Removing Excess PEG Reagent: Unreacted this compound can be difficult to separate from the product, especially if the product is also a small molecule. Size-Exclusion Chromatography (SEC) is effective for separating PEGylated proteins from unreacted PEG, but less so for small molecules of similar size.[12] For small molecules, Reversed-Phase HPLC (RP-HPLC) is often the most effective method for achieving high purity.[]
-
Product Streaking on Silica Gel: The polar PEG chain can cause significant streaking during normal-phase column chromatography. Using a more polar eluent system (e.g., with methanol) or switching to reversed-phase chromatography is recommended.
Experimental Protocols & Data
General Protocol for Conjugation to a Primary Amine
This protocol provides a general starting point. Conditions should be optimized for each specific substrate.
-
Reagent Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Dissolve the amine-containing substrate and this compound in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
-
Reaction Setup:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the solution of your amine substrate.
-
Add 2-3 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA).
-
Slowly add the solution of this compound (1.0-1.5 equivalents relative to the amine).
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., to 40-50°C) to increase the rate if necessary.
-
Monitor the reaction progress by LC-MS or TLC until the starting material is consumed (typically 4-24 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
Purify the crude product using an appropriate method such as Reversed-Phase HPLC (RP-HPLC) or flash column chromatography.
-
-
Boc-Deprotection (Optional):
-
Dissolve the purified, Boc-protected conjugate in dichloromethane (DCM).
-
Add an excess of Trifluoroacetic Acid (TFA) (e.g., 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected product, often as a TFA salt.
-
Summary of Optimized Reaction Conditions
| Parameter | Recommended Range | Remarks |
| Stoichiometry (PEG:Nucleophile) | 1:1.2 to 1:3 | An excess of the nucleophile (especially amines) minimizes over-alkylation.[9] |
| Solvent | DMF, DMSO, Acetonitrile | Aprotic polar solvents are preferred. DMSO can accelerate the reaction rate.[8] |
| Base (for Amines/Alcohols) | DIPEA, Triethylamine | 2-3 equivalents are typically sufficient to neutralize generated acid. |
| Temperature | 25°C - 60°C | Start at room temperature. Gentle heating can increase the reaction rate. |
| Reaction Time | 4 - 24 hours | Monitor by LC-MS or TLC to determine completion. |
| pH (for aqueous conditions) | 7.5 - 9.0 | For reactions with thiols or amines on proteins in aqueous buffers.[14] |
Visualized Workflows
Experimental Workflow Diagram
The following diagram outlines the general workflow for a typical conjugation and subsequent deprotection experiment.
Caption: General workflow for this compound conjugation.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common experimental issues.
Caption: Decision tree for troubleshooting common conjugation issues.
References
- 1. t-Boc-N-Amido-PEG10-acid | AxisPharm [axispharm.com]
- 2. nbinno.com [nbinno.com]
- 3. t-Boc-N-amido-PEG10-NHS ester | BroadPharm [broadpharm.com]
- 4. glycomindsynth.com [glycomindsynth.com]
- 5. broadpharm.com [broadpharm.com]
- 6. N-(t-Boc-N-amido-PEG10)-N-bis(PEG10-azide) | BroadPharm [broadpharm.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. precisepeg.com [precisepeg.com]
Technical Support Center: Purification of PEGylated PROTACs
Welcome to the technical support center for the purification of PEGylated Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of PEGylated PROTACs?
A1: The PEGylation process can result in a complex mixture of components. Common impurities include unreacted PROTAC molecules, excess PEGylating reagent, and byproducts from the PEGylation reaction.[] Additionally, the reaction can produce a heterogeneous mixture of PEGylated PROTACs with varying numbers of PEG chains attached (PEGamers) and positional isomers, where the PEG chain is attached to different sites on the PROTAC molecule.[] One specific impurity that has been identified in the synthesis of pomalidomide-PEG based PROTACs is a byproduct resulting from nucleophilic acyl substitution, which can co-elute with the desired product during HPLC purification.[2]
Q2: Why is the purification of PEGylated PROTACs so challenging?
A2: The purification of PEGylated PROTACs presents several challenges. The inherent physicochemical properties of PROTACs, such as their large molecular weight and hydrophobicity, already make them difficult to handle.[3][4] The addition of a polyethylene glycol (PEG) chain, while often beneficial for solubility and in vivo stability, further complicates purification.[5] PEG is a neutral, hydrophilic, and relatively inert polymer, which means that PEGylated molecules may not exhibit significant differences in physicochemical properties that are typically exploited for separation.[6] This makes it difficult to separate the desired PEGylated PROTAC from unreacted starting materials and other PEGylated species.[6][7][8]
Q3: Which chromatographic techniques are most effective for purifying PEGylated PROTACs?
A3: Several chromatographic techniques can be employed, often in combination, for the successful purification of PEGylated PROTACs.
-
Size Exclusion Chromatography (SEC): This is often the first method used, as PEGylation increases the hydrodynamic radius of the molecule. SEC is effective at removing low molecular weight impurities like unreacted PEG and byproducts.[][9]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on charge. The PEG chains can shield the surface charges of the PROTAC, altering its interaction with the IEX resin. This property can be exploited to separate PEGylated species from the unreacted protein and to separate positional isomers that have different charge shielding effects.[]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. It can be a powerful tool for separating PEGylated PROTACs from unreacted PROTAC and for resolving different PEGylated species.[7][8]
-
Hydrophobic Interaction Chromatography (HIC): HIC is another technique that separates based on hydrophobicity, but under less denaturing conditions than RP-HPLC. It can be a useful supplementary tool to IEX, although it may offer lower resolution between closely related species.[]
Q4: How can I characterize my purified PEGylated PROTAC to confirm its identity and purity?
A4: A combination of analytical techniques is essential for the comprehensive characterization of PEGylated PROTACs.[10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the molecular weight of the PEGylated PROTAC and identifying the extent of PEGylation.[11] Tandem MS (MS/MS) can provide structural information and help identify the site of PEGylation.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the PEGylated PROTAC in solution, helping to confirm the attachment site of the PEG chain and assess any conformational changes.[10][11]
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): Techniques like SEC-UPLC and RP-UPLC are used to assess the purity and heterogeneity of the sample.[9]
-
Capillary Electrophoresis (CE): CE is a high-resolution technique that can separate species based on size, shape, and charge, making it effective for separating positional isomers of PEGylated molecules.[6]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the purification of your PEGylated PROTAC.
| Problem | Possible Cause | Recommended Solution |
| Low Yield of PEGylated PROTAC | Incomplete PEGylation reaction. | Optimize reaction conditions (e.g., stoichiometry of reactants, reaction time, temperature, pH). |
| Loss of product during purification steps. | Review each purification step for potential sources of loss. Consider using a different chromatography resin or optimizing elution conditions. For SEC, ensure the column is properly calibrated for the size of your PEGylated PROTAC.[6] | |
| Aggregation of the PEGylated PROTAC. | See "Product Aggregation" section below. | |
| Presence of Unreacted PROTAC | Inefficient PEGylation reaction. | Increase the molar excess of the PEGylating reagent. |
| Co-elution with the PEGylated product. | Optimize the gradient in RP-HPLC or IEX to improve resolution.[6] Consider using a different stationary phase. | |
| Product Heterogeneity (Multiple Peaks) | Presence of different PEGylated species (e.g., mono-, di-PEGylated). | Use IEX to separate based on the degree of PEGylation, as each additional PEG chain will further shield the molecule's charge.[] |
| Presence of positional isomers. | High-resolution techniques like capillary electrophoresis or analytical scale RP-HPLC or IEX may be required to separate positional isomers.[6] | |
| Product Aggregation | Hydrophobic interactions between PEGylated PROTAC molecules. | Add excipients like arginine to the buffers to reduce protein-protein interactions.[12] Optimize buffer pH and ionic strength. |
| Denaturation during purification. | Use less harsh purification techniques like HIC instead of RP-HPLC.[] Perform purification at a lower temperature. | |
| Difficulty Removing Excess PEG | Similar elution profile to the PEGylated PROTAC in SEC. | Use a high-resolution SEC column with a smaller pore size to better separate based on hydrodynamic radius.[] Consider dialysis or ultrafiltration as an alternative or complementary step.[6] |
Experimental Protocols
Protocol 1: General Purification Workflow for PEGylated PROTACs
This protocol outlines a general multi-step approach for the purification of PEGylated PROTACs. The specific conditions for each step will need to be optimized for your particular molecule.
-
Initial Capture/Cleanup (Optional): If the crude reaction mixture contains significant amounts of small molecule impurities, a preliminary cleanup step such as solid-phase extraction (SPE) may be beneficial.
-
Size Exclusion Chromatography (SEC):
-
Objective: To separate the PEGylated PROTAC from smaller impurities like unreacted PEG reagent and reaction byproducts.[]
-
Column: Choose a column with a fractionation range appropriate for the size of your PEGylated PROTAC.
-
Mobile Phase: A buffered saline solution (e.g., PBS) is typically used.
-
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase.
-
Dissolve the crude PEGylated PROTAC mixture in the mobile phase and filter it through a 0.22 µm filter.
-
Inject the sample onto the column.
-
Collect fractions corresponding to the peak of the PEGylated PROTAC.
-
-
-
Ion Exchange Chromatography (IEX):
-
Objective: To separate the PEGylated PROTAC from unreacted PROTAC and to resolve different PEGylated species.[]
-
Column: Choose an anion or cation exchange column based on the predicted isoelectric point (pI) of your PEGylated PROTAC.
-
Buffers:
-
Binding Buffer (Buffer A): Low ionic strength buffer at a pH that ensures your molecule of interest binds to the column.
-
Elution Buffer (Buffer B): High ionic strength buffer (e.g., Buffer A + 1 M NaCl).
-
-
Procedure:
-
Equilibrate the IEX column with Buffer A.
-
Load the SEC-purified sample onto the column.
-
Wash the column with Buffer A to remove unbound impurities.
-
Elute the bound species using a linear gradient of Buffer B.
-
Collect fractions and analyze for the presence of the desired product.
-
-
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) - Polishing Step:
-
Objective: To achieve high purity by separating the target PEGylated PROTAC from closely related impurities.
-
Column: A C4, C8, or C18 column is typically used.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Procedure:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the sample.
-
Elute the product using a linear gradient of Mobile Phase B.
-
Collect the peak corresponding to the pure PEGylated PROTAC.
-
Lyophilize the collected fractions to remove the solvent.
-
-
Visualizations
Caption: A general workflow for the multi-step purification of PEGylated PROTACs.
Caption: A decision tree for troubleshooting common PEGylated PROTAC purification problems.
References
- 2. Identification and removal of a cryptic impurity in pomalidomide-PEG based PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 12. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Mitigating Non-Specific Binding of t-Boc-N-amido-PEG10-Br Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the non-specific binding of t-Boc-N-amido-PEG10-Br conjugates during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional polyethylene glycol (PEG) linker. It possesses three key chemical features:
-
t-Boc protected amine: The tert-butyloxycarbonyl (t-Boc) group is a common protecting group for amines.[1][2] It is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to expose a primary amine.[3][4] This allows for sequential and controlled conjugation strategies.
-
PEG10 spacer: The polyethylene glycol spacer consisting of 10 ethylene glycol units imparts hydrophilicity and flexibility to the molecule. This PEG chain helps to reduce non-specific binding of the conjugated molecule to surfaces and other proteins.[5][6]
-
Bromo (-Br) group: The bromide is a leaving group that can be used for covalent attachment to nucleophiles, such as thiols or amines, on surfaces or biomolecules.
This conjugate is often used in bioconjugation, drug delivery, and surface modification to link molecules of interest to surfaces or other biomolecules while minimizing non-specific interactions.[7]
Q2: What causes non-specific binding (NSB)?
A2: Non-specific binding is the undesirable adhesion of molecules to surfaces or other molecules through weak and reversible interactions.[8] The primary drivers of NSB include:
-
Hydrophobic interactions: Non-polar regions of molecules can interact with hydrophobic surfaces.
-
Electrostatic interactions: Charged molecules can bind to surfaces with opposite charges.
-
Hydrogen bonding: Polar molecules can form hydrogen bonds with appropriate surfaces.
Q3: How does the t-Boc protecting group influence non-specific binding?
A3: The t-Boc group itself is relatively hydrophobic, which could potentially contribute to non-specific binding through hydrophobic interactions. However, its primary role is to temporarily block the reactivity of the amine group.[1][9] Once the conjugate is immobilized or the other end is reacted, the t-Boc group is typically removed. Any NSB contribution from the t-Boc group is therefore transient in the overall experimental workflow.
Q4: Can the bromide functional group contribute to non-specific binding?
A4: While the primary role of the bromide is to act as a leaving group for covalent bond formation, any unreacted bromide on a surface could potentially interact with charged or polar molecules in the sample, contributing to background signal. It is crucial to ensure complete reaction of the bromide groups or to cap any unreacted sites to minimize this effect.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound conjugates.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal in binding assays | Incomplete surface passivation. | - Increase the density of the PEG layer by performing a second round of PEGylation.[10][11]- Use a blocking agent such as Bovine Serum Albumin (BSA) or casein after PEGylation to block any remaining non-specific binding sites.[8][12] |
| Non-specific adsorption of detection antibodies or proteins. | - Add a non-ionic surfactant like Tween-20 (0.05%) to your buffers.[8] - Increase the salt concentration of your buffers (e.g., up to 500 mM NaCl) to reduce electrostatic interactions.[5] | |
| Hydrophobic interactions between the conjugate and the surface. | - Incorporate a blocking step with a protein-based blocker like BSA.[12] - Use a buffer containing a low concentration of a non-ionic detergent. | |
| Low signal-to-noise ratio | High non-specific binding masking the specific signal. | - Optimize the concentration of the blocking agent. - Adjust the pH of the binding buffer to be further from the isoelectric point of the interacting proteins to reduce electrostatic NSB. |
| Inefficient covalent conjugation of the PEG-Br to the surface/biomolecule. | - Ensure the nucleophile for the bromide displacement is sufficiently reactive and at an appropriate concentration. - Optimize reaction time and temperature for the conjugation step. | |
| Variability between experiments | Inconsistent surface preparation and passivation. | - Standardize the surface cleaning and activation protocol. - Ensure complete removal of contaminants before PEGylation. |
| Batch-to-batch variation in blocking agents. | - If using biological blockers like serum, consider lot-to-lot testing or switching to a synthetic blocker. |
Experimental Protocols
Protocol 1: Surface Passivation with this compound for Reduced Non-Specific Binding
This protocol describes the general steps for passivating a surface (e.g., gold or glass) to minimize non-specific protein adsorption.
Materials:
-
Substrate (e.g., gold-coated sensor chip, glass slide)
-
This compound
-
Appropriate solvent (e.g., ethanol, DMF)
-
Thiol- or amine-containing self-assembling monolayer (SAM) forming molecule (if required for the substrate)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Surface Cleaning and Activation:
-
Thoroughly clean the substrate surface using appropriate methods (e.g., piranha solution for glass, UV/ozone for gold).
-
If necessary, functionalize the surface with a SAM that presents nucleophilic groups (e.g., thiols for gold, amines for glass).
-
-
PEGylation:
-
Prepare a solution of this compound in a suitable solvent.
-
Immerse the activated substrate in the PEG solution and incubate for a sufficient time to allow for covalent bond formation between the surface nucleophiles and the PEG-Br.
-
Rinse the surface thoroughly with the solvent to remove any unbound PEG molecules.
-
-
Blocking:
-
Incubate the PEGylated surface with a blocking buffer (e.g., 1% BSA in PBS) for at least 1 hour at room temperature to block any remaining non-specific binding sites.
-
Wash the surface extensively with washing buffer.
-
-
t-Boc Deprotection (Optional):
-
If the terminal amine is required for subsequent steps, treat the surface with an acidic solution (e.g., 50% trifluoroacetic acid in dichloromethane) to remove the t-Boc protecting group.
-
Neutralize and wash the surface thoroughly.
-
Protocol 2: Quantitative Assessment of Non-Specific Binding
This protocol allows for the quantification of the effectiveness of the passivation strategy.
Materials:
-
Passivated and non-passivated (control) surfaces
-
A solution of a non-target protein known to exhibit non-specific binding (e.g., a fluorescently labeled antibody)
-
Buffer (e.g., PBS)
-
Detection instrument (e.g., fluorescence plate reader, Surface Plasmon Resonance instrument)
Procedure:
-
Incubate both the passivated and control surfaces with the non-target protein solution for a defined period.
-
Wash both surfaces thoroughly with buffer to remove unbound protein.
-
Quantify the amount of protein adsorbed to each surface using the appropriate detection method.
-
Compare the signal from the passivated surface to the control surface to determine the reduction in non-specific binding.
Quantitative Data
The following tables provide illustrative data on the effectiveness of different blocking strategies. The actual performance will depend on the specific experimental conditions.
Table 1: Comparison of Blocking Agents on a PEGylated Surface
| Blocking Agent | Concentration | Reduction in NSB of Control Protein (%) |
| None | - | 0 |
| BSA | 1% (w/v) | 85 |
| Casein | 1% (w/v) | 92 |
| Tween-20 | 0.05% (v/v) | 75 |
This data is representative and compiled from general knowledge in the field.[8][12]
Table 2: Effect of Buffer Composition on Non-Specific Binding
| Buffer Additive | Concentration | Reduction in NSB of Charged Analyte (%) |
| None | - | 0 |
| NaCl | 150 mM | 40 |
| NaCl | 500 mM | 70 |
| Tween-20 | 0.05% (v/v) | 65 |
This data is representative and illustrates general principles.[5]
Visualizations
Caption: Experimental workflow for surface passivation.
Caption: Troubleshooting logic for high non-specific binding.
References
- 1. nbinno.com [nbinno.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. t-Boc-N-amido-PEG16-acid | BroadPharm [broadpharm.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Blocking Nonspecific Interactions Using Y-Shape Poly(ethylene glycol) [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. t-Boc-N-Amido-PEG-amine | AxisPharm [axispharm.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Surface Passivation for Single-molecule Protein Studies [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Confirming Successful Conjugation of t-Boc-N-amido-PEG10-Br: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the successful conjugation of linker molecules is a critical step in the synthesis of complex bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutics. This guide provides a comparative analysis of key analytical techniques to confirm the successful conjugation of t-Boc-N-amido-PEG10-Br to a primary amine-containing molecule. Detailed experimental protocols and a comparison with alternative linkers are also presented to aid in methodological selection and optimization.
The bifunctional linker, this compound, offers a discrete polyethylene glycol (PEG) spacer of ten units, a tert-butyloxycarbonyl (Boc)-protected amine for potential subsequent deprotection and further modification, and a terminal bromide reactive group. The bromide serves as a leaving group in a nucleophilic substitution reaction with a primary amine on the target molecule, forming a stable amine linkage. Confirmation of this covalent bond formation is paramount to ensure the desired final product has been achieved.
Key Analytical Techniques for Confirmation
The primary methods for verifying the successful conjugation of this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique provides distinct and complementary information regarding the reaction outcome.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of the starting materials and the final conjugate. By analyzing the chemical shifts and integration of proton (¹H) and carbon-¹³ (¹³C) nuclei, researchers can confirm the presence of the PEG linker on the target molecule and the disappearance of the starting materials.
Key Indicators of Successful Conjugation:
-
Appearance of PEG Signals: The characteristic broad singlet of the PEG backbone protons (-O-CH₂-CH₂-O-) will be present in the spectrum of the purified conjugate, typically in the range of 3.5-3.7 ppm.
-
Presence of the t-Boc Signal: A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group of the Boc protecting group will be observed around 1.4 ppm.
-
Shifts in Adjacent Protons: Protons on the carbon atom of the target molecule adjacent to the newly formed amine linkage will exhibit a downfield shift due to the change in the chemical environment.
-
Disappearance of Reactant Signals: The signals corresponding to the protons near the bromine atom on the starting linker and the unreacted amine on the target molecule should diminish or disappear completely.
Mass Spectrometry (MS)
Mass spectrometry provides a direct measurement of the molecular weight of the product, offering definitive evidence of successful conjugation. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.
Key Indicators of Successful Conjugation:
-
Increased Molecular Weight: The mass spectrum of the conjugate will show a peak corresponding to the molecular weight of the target molecule plus the mass of the incorporated t-Boc-N-amido-PEG10- moiety. The molecular weight of this compound is approximately 676.6 g/mol . The expected mass of the conjugate will be the mass of the target molecule plus ~596.8 Da (the mass of the linker minus HBr).
-
Absence of Starting Material Masses: The mass peaks corresponding to the unreacted target molecule and the this compound linker should be absent or significantly reduced in the purified sample.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for monitoring the progress of the reaction and for purifying the final conjugate. By separating the reaction mixture based on polarity or size, HPLC can resolve the starting materials, the product, and any byproducts.
Key Indicators of Successful Conjugation:
-
Appearance of a New Peak: A new peak with a different retention time from the starting materials will appear in the chromatogram, corresponding to the more polar, higher molecular weight conjugate.
-
Disappearance of Reactant Peaks: The peaks for the this compound linker and the target molecule will decrease in area as the reaction proceeds.
-
Purity Assessment: HPLC with UV or other suitable detectors can be used to assess the purity of the final isolated conjugate.
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Structural confirmation, presence of key functional groups (PEG, t-Boc), reaction completion. | Provides detailed structural information, non-destructive. | Lower sensitivity than MS, requires pure sample, complex spectra for large molecules. |
| Mass Spec | Absolute confirmation of molecular weight, direct evidence of conjugation. | High sensitivity and accuracy, suitable for complex mixtures (with LC-MS). | Provides limited structural information, can be destructive. |
| HPLC | Reaction monitoring, purification, purity assessment. | Quantitative, highly reproducible, can be coupled with MS for enhanced analysis. | Indirect confirmation of structure, requires method development. |
Experimental Protocols
General Conjugation Reaction Protocol
-
Dissolve the amine-containing target molecule in a suitable aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HBr byproduct (typically 1.5-2.0 equivalents).
-
Add this compound (typically 1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by HPLC or TLC.
-
Upon completion, quench the reaction and purify the conjugate using an appropriate method such as preparative HPLC or column chromatography.
¹H NMR Sample Preparation and Analysis
-
Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Process the data, including referencing the solvent peak, and integrate the relevant signals.
Mass Spectrometry (LC-MS) Protocol
-
Prepare a stock solution of the purified conjugate at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.
-
Inject the sample onto a C18 reversed-phase HPLC column coupled to an ESI mass spectrometer.
-
Elute the sample using a gradient of acetonitrile and water containing 0.1% formic acid.
-
Acquire the mass spectrum in positive ion mode and analyze the data for the expected molecular ion of the conjugate.
HPLC Reaction Monitoring Protocol
-
Set up a reversed-phase HPLC system with a C18 column.
-
Use a mobile phase gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
Inject a small aliquot of the reaction mixture at various time points.
-
Monitor the chromatogram at a suitable wavelength (e.g., 214 nm or 280 nm if the target molecule has a chromophore).
-
Analyze the peak areas to determine the consumption of starting materials and the formation of the product.
Alternative Bifunctional PEG Linkers
While this compound is a versatile linker, several alternatives with different reactive groups and functionalities are available. The choice of linker depends on the specific application, the nature of the target molecule, and the desired bond stability.
| Linker Type | Reactive Groups | Bond Formed | Key Features |
| NHS Ester-PEG-Amine | N-Hydroxysuccinimide ester, Amine | Amide | Reacts with primary amines, stable amide bond. |
| Maleimide-PEG-NHS Ester | Maleimide, NHS Ester | Thioether, Amide | Site-specific conjugation to thiols (cysteine), amine reactivity. |
| Azide-PEG-Alkyne | Azide, Alkyne | Triazole | Used in "click chemistry" (CuAAC or SPAAC), high specificity and efficiency. |
| Carboxylic Acid-PEG-Amine | Carboxylic Acid, Amine | Amide | Requires activation of the carboxylic acid (e.g., with EDC/NHS) to react with amines. |
Visualizing the Process
Figure 1. Chemical conjugation of this compound to an amine-containing target molecule.
Figure 2. General workflow for the confirmation of successful conjugation.
Figure 3. Decision tree for selecting the appropriate analytical technique.
A Researcher's Guide to Validating PROTAC Structure: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals navigating the intricate world of Proteolysis-Targeting Chimeras (PROTACs), rigorous structural validation is paramount. This guide provides an objective comparison of key analytical methods used to confirm the structure of PROTACs and their ternary complexes, supported by experimental data and detailed protocols.
PROTACs represent a revolutionary therapeutic modality, mediating the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. Their unique tripartite structure—comprising a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker—necessitates a multi-faceted analytical approach to fully characterize their structure and function. This guide delves into the primary techniques employed for this purpose: Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and key biophysical methods.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for PROTAC validation depends on the specific question being addressed, the stage of drug development, and the available resources. The following tables provide a quantitative comparison of the most common techniques.
| Technique | Information Provided | Resolution | Sensitivity | Throughput | Sample Requirements |
| Mass Spectrometry (MS) | Molecular weight confirmation, stoichiometry of complexes, post-translational modifications, protein degradation quantification.[1][2] | Low to moderate (for conformation) | High (femtomole to attomole) | High | Low (µg of protein) |
| NMR Spectroscopy | 3D structure in solution, ligand binding sites, conformational dynamics, weak interactions.[3][4][5] | Atomic | Moderate (micromolar to millimolar) | Low | High (mg of isotopically labeled protein) |
| X-ray Crystallography | High-resolution 3D structure of the ternary complex in a solid state.[6][7] | Atomic (often <2 Å) | N/A (requires crystal) | Low | High (mg of pure, crystallizable protein) |
| Surface Plasmon Resonance (SPR) | Binding kinetics (on- and off-rates), binding affinity (KD), cooperativity.[8][9] | N/A | High (picomolar to micromolar) | Medium to High | Low (µg of protein) |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[8][9][10] | N/A | Moderate (nanomolar to micromolar) | Low | Moderate (mg of protein) |
Advantages and Disadvantages
| Technique | Advantages | Disadvantages |
| Mass Spectrometry (MS) | - High sensitivity and speed.- Tolerant of complex mixtures.- Can analyze intact non-covalent complexes (native MS).[1][10]- Provides quantitative data on protein degradation.[11] | - Provides limited information on 3D structure and conformation.- Ionization efficiency can vary between different species. |
| NMR Spectroscopy | - Provides atomic-resolution structural and dynamic information in solution, mimicking the native state.[4][5]- Can characterize weak and transient interactions.- Does not require crystallization.[5] | - Lower sensitivity requires larger amounts of sample.[4]- Limited to smaller proteins or protein domains (<40 kDa).[12]- Data acquisition and analysis can be time-consuming.[4] |
| X-ray Crystallography | - Provides the highest resolution structural information.[6][7]- Can reveal detailed molecular interactions within the ternary complex.[6] | - Requires the formation of well-diffracting crystals, which can be a major bottleneck.[13]- The crystal lattice may introduce conformational artifacts not present in solution.- Provides a static picture of the complex.[13] |
| Surface Plasmon Resonance (SPR) | - Real-time kinetic data.- High sensitivity and throughput.- Requires small amounts of sample.[8] | - One binding partner must be immobilized on a sensor surface, which can affect its activity.- Can be susceptible to non-specific binding. |
| Isothermal Titration Calorimetry (ITC) | - Provides a complete thermodynamic profile of the binding interaction in solution.[10]- Label-free and immobilization-free technique.- Directly measures stoichiometry.[10] | - Lower throughput and requires larger amounts of sample compared to SPR.- Sensitive to buffer mismatches. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for key analytical techniques used in PROTAC structural validation.
Native Mass Spectrometry of PROTAC Ternary Complexes
Objective: To confirm the formation and stoichiometry of the PROTAC-induced ternary complex.
Methodology:
-
Sample Preparation:
-
Dialyze the purified target protein and E3 ligase into a volatile buffer, such as 100-200 mM ammonium acetate, pH 6.8-7.4.
-
Determine the protein concentrations accurately.
-
Prepare a stock solution of the PROTAC in a compatible solvent (e.g., DMSO).
-
-
Complex Formation:
-
Mix the target protein and E3 ligase at equimolar concentrations (typically 1-10 µM).
-
Add the PROTAC to the protein mixture at a desired concentration (a titration can be performed to assess concentration-dependent complex formation).
-
Incubate the mixture on ice for a defined period (e.g., 30 minutes) to allow for complex formation.
-
-
Mass Spectrometry Analysis:
-
Use a mass spectrometer equipped with a nano-electrospray ionization (nESI) source.
-
Introduce the sample into the mass spectrometer using a pulled-glass capillary.
-
Acquire data in positive ion mode under "soft" ionization conditions to preserve non-covalent interactions. This involves using low cone and desolvation gas flows and temperatures.
-
Analyze the resulting mass spectrum to identify the masses of the individual proteins, binary complexes (PROTAC-protein), and the ternary complex.
-
X-ray Crystallography of a PROTAC Ternary Complex
Objective: To obtain a high-resolution 3D structure of the PROTAC-induced ternary complex.
Methodology:
-
Protein Expression and Purification:
-
Overexpress and purify the target protein and the E3 ligase complex to >95% purity.
-
-
Ternary Complex Formation and Purification:
-
Mix the purified target protein, E3 ligase, and PROTAC in a slight molar excess of the PROTAC.
-
Incubate to allow complex formation.
-
Purify the ternary complex from unbound components using size-exclusion chromatography (SEC).
-
-
Crystallization:
-
Screen a wide range of crystallization conditions (precipitants, buffers, pH, and additives) using vapor diffusion methods (sitting or hanging drop).
-
Optimize initial crystal hits by refining the concentrations of the components and the crystallization conditions.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement, using known structures of the target protein and E3 ligase as search models.
-
Refine the structural model against the experimental data.
-
Surface Plasmon Resonance (SPR) Analysis of Binding Kinetics
Objective: To determine the binding affinity and kinetics of the binary and ternary complexes.
Methodology:
-
Immobilization:
-
Immobilize one of the binding partners (e.g., the E3 ligase) onto a sensor chip surface.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding kinetics (kon and koff) and determine the dissociation constant (KD).
-
Similarly, inject a series of concentrations of the target protein over a surface with immobilized PROTAC to determine the other binary KD.
-
-
Ternary Interaction Analysis:
-
To measure the ternary complex formation, pre-incubate a fixed, saturating concentration of the target protein with a series of concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the binding of the pre-formed binary complex to the surface-immobilized protein, allowing for the determination of the ternary KD.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to extract kinetic and affinity constants.
-
Calculate the cooperativity factor (α = binary KD / ternary KD).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Objective: To determine the thermodynamic parameters of binary and ternary complex formation.
Methodology:
-
Sample Preparation:
-
Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of all components.
-
-
Binary Titration:
-
Place the target protein (e.g., 10-20 µM) in the sample cell of the calorimeter.
-
Fill the injection syringe with the PROTAC (e.g., 100-200 µM).
-
Perform a series of injections of the PROTAC into the protein solution and measure the heat changes.
-
-
Ternary Titration:
-
To measure the thermodynamics of ternary complex formation, place the E3 ligase in the sample cell.
-
Fill the injection syringe with a pre-formed binary complex of the target protein and the PROTAC.
-
Perform the titration as described above.
-
-
Data Analysis:
-
Integrate the heat signals and fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding.
-
Visualizing the PROTAC Validation Workflow
The following diagrams illustrate the key processes involved in PROTAC structural validation.
References
- 1. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azooptics.com [azooptics.com]
- 5. news-medical.net [news-medical.net]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. researchgate.net [researchgate.net]
- 8. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advantages and Disadvantages of Protein Structure Determination Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 13. quora.com [quora.com]
A Comparative Guide to the Mass Spectrometry Analysis of t-Boc-N-amido-PEG10-Br Conjugates
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic properties. The t-Boc-N-amido-PEG10-Br linker is a discrete PEG reagent offering a terminal Boc-protected amine and a bromine functional group, enabling controlled and specific bioconjugation. Accurate characterization of these conjugates is paramount for ensuring product quality and efficacy. This guide provides a comparative overview of mass spectrometry techniques for the analysis of this compound conjugates and its alternatives, supported by experimental considerations.
Introduction to Mass Spectrometry for PEGylated Conjugates
Mass spectrometry (MS) is an indispensable tool for the characterization of PEGylated molecules, providing information on molecular weight, purity, and structural integrity. However, the analysis of traditional, polydisperse PEG reagents can be challenging due to their inherent heterogeneity, leading to complex mass spectra.[1] The use of monodisperse (discrete) PEG linkers, such as this compound, simplifies spectral interpretation by yielding a single, well-defined molecular weight.[1][2]
Core Analytical Techniques and Performance Comparison
The two primary mass spectrometry techniques for analyzing PEGylated conjugates are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC/MS).
| Technique | Principle | Advantages for this compound Analysis | Disadvantages |
| MALDI-TOF MS | A soft ionization technique where the analyte is co-crystallized with a matrix and ionized by a laser.[3] | - High throughput and relatively tolerant to buffers and salts. - Primarily produces singly charged ions, simplifying spectral interpretation.[4] - Effective for determining the overall molecular weight distribution of the conjugate.[5] | - Potential for in-source fragmentation or rearrangement. - Less amenable to online separation, making it difficult to analyze complex mixtures. |
| ESI-LC/MS | A soft ionization technique where the analyte is ionized from a liquid solution, often coupled with liquid chromatography (LC) for separation.[6] | - Allows for the separation of the conjugate from unreacted starting materials and byproducts. - Provides detailed structural information through tandem mass spectrometry (MS/MS) fragmentation.[7] - High sensitivity and mass accuracy. | - Can produce multiple-charged ions, leading to more complex spectra. - Ion suppression effects can be a concern in complex samples. |
Experimental Protocols
Sample Preparation for Mass Spectrometry
Proper sample preparation is critical for obtaining high-quality mass spectra. For both MALDI-TOF and ESI-LC/MS analysis of this compound conjugates, it is essential to remove excess reagents and salts that can interfere with ionization.
General Protocol for Sample Clean-up:
-
Desalting: Use a suitable method such as dialysis, size-exclusion chromatography (SEC), or solid-phase extraction (SPE) to remove non-volatile salts.
-
Buffer Exchange: If necessary, exchange the buffer to a volatile one, such as ammonium acetate or ammonium bicarbonate, which is compatible with mass spectrometry.[1]
-
Concentration: Concentrate the sample to the desired level for analysis.
MALDI-TOF MS Protocol
-
Matrix Selection: A common matrix for PEG analysis is α-cyano-4-hydroxycinnamic acid (CHCA).[5]
-
Cationizing Agent: The addition of a cationizing agent, such as sodium trifluoroacetate (NaTFA), can improve the ionization of PEG molecules.[3]
-
Sample Deposition: The dried-droplet method is commonly used, where the sample, matrix, and cationizing agent are mixed and spotted onto the MALDI target plate.[4]
-
Instrument Parameters: The instrument is typically operated in positive ion reflector mode. The laser intensity and detector voltage should be optimized to achieve good signal-to-noise ratio without causing excessive fragmentation.[8]
ESI-LC/MS Protocol
-
Liquid Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is often used to separate the conjugate from impurities. A C4 or C18 column with a water/acetonitrile gradient containing 0.1% formic acid is a common choice.
-
Post-Column Modification: To simplify the complex charge state envelope often seen with PEGylated compounds in ESI-MS, a post-column addition of a charge-reducing agent like triethylamine (TEA) can be employed.[6]
-
Mass Spectrometry:
-
Ionization: Electrospray ionization in positive ion mode.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass determination.[6]
-
Fragmentation (MS/MS): Collision-induced dissociation (CID) can be used to fragment the precursor ion and obtain structural information.[9]
-
Comparative Analysis: this compound vs. Alternatives
A common alternative to t-Boc protected linkers are N-hydroxysuccinimide (NHS) ester-activated PEG linkers for reaction with primary amines.
| Feature | This compound | NHS-activated PEG Linker |
| Reactive Group | Bromine (for reaction with thiols) | NHS ester (for reaction with primary amines) |
| Protecting Group | t-Boc (protecting an amine) | None (typically) |
| Mass Spectrometry Analysis | - Intact Mass: Discrete PEG length leads to a single, sharp peak for the intact conjugate. - Fragmentation: Characteristic loss of the t-Boc group (loss of 100 Da or 56 Da) and fragmentation of the PEG chain (44 Da intervals). | - Intact Mass: If a discrete PEG is used, a single peak is observed. For polydisperse PEGs, a broad distribution of peaks is seen. - Fragmentation: Primarily fragmentation of the PEG chain (44 Da intervals). |
| Quantitative Analysis | LC-MS can be used to quantify the extent of conjugation by monitoring the disappearance of the starting material and the appearance of the product peak.[10] | Similar to the t-Boc linker, LC-MS is effective for quantification. |
Visualization of Mass Spectrometry Workflow and Fragmentation
Below are diagrams illustrating a typical mass spectrometry workflow and a comparison of fragmentation patterns.
Caption: Experimental workflow for LC-ESI-MS/MS analysis.
Caption: Comparative fragmentation of PEG conjugates.
Conclusion
The choice between MALDI-TOF and ESI-LC/MS for the analysis of this compound conjugates depends on the specific analytical need. MALDI-TOF is a rapid and straightforward method for determining the overall molecular weight, while ESI-LC/MS provides more detailed structural information and is better suited for quantitative analysis of complex mixtures. The use of discrete PEG linkers like this compound significantly simplifies mass spectrometry analysis compared to their polydisperse counterparts, enabling more precise and reliable characterization of bioconjugates. This is a critical advantage in the development of well-defined therapeutic agents.
References
- 1. enovatia.com [enovatia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bath.ac.uk [bath.ac.uk]
- 4. Disentangle a Complex MALDI TOF Mass Spectrum of Polyethylene Glycols into Three Separate Spectra via Selective Formation of Protonated Ions and Sodium or Potassium Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimized MALDI-TOF MS Strategy for Characterizing Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the NMR Characterization of t-Boc-N-amido-PEG10-Br and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) characterization of t-Boc-N-amido-PEG10-Br, a heterobifunctional polyethylene glycol (PEG) linker, with its amine and azide-terminated counterparts. Understanding the precise structural features of these linkers through NMR is crucial for their successful application in bioconjugation, drug delivery, and materials science. This document outlines the expected NMR data, a detailed experimental protocol for acquiring high-quality spectra, and visual aids to understand the molecular structure and analytical workflow.
Performance Comparison: ¹H and ¹³C NMR Data
The following tables summarize the expected quantitative ¹H and ¹³C NMR data for this compound and two common alternative PEG linkers. The chemical shifts are predicted based on the analysis of similar compounds and known functional group effects. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | This compound | t-Boc-N-amido-PEG10-NH₂ | t-Boc-N-amido-PEG10-N₃ |
| -C(CH₃)₃ (t-Boc) | ~1.44 (s, 9H) | ~1.44 (s, 9H) | ~1.44 (s, 9H) |
| -NH- (Amide) | ~5.0 (br s, 1H) | ~5.0 (br s, 1H) | ~5.0 (br s, 1H) |
| -CH₂-NH- | ~3.3-3.4 (m, 2H) | ~3.3-3.4 (m, 2H) | ~3.3-3.4 (m, 2H) |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.64 (s, 36H) | ~3.64 (s, 36H) | ~3.64 (s, 36H) |
| -CH₂-CH₂-Br | ~3.79 (t, 2H) | - | - |
| -CH₂-Br | ~3.45 (t, 2H) | - | - |
| -CH₂-CH₂-NH₂ | - | ~3.5 (t, 2H) | - |
| -CH₂-NH₂ | - | ~2.85 (t, 2H) | - |
| -CH₂-CH₂-N₃ | - | - | ~3.67 (t, 2H) |
| -CH₂-N₃ | - | - | ~3.39 (t, 2H) |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | This compound | t-Boc-N-amido-PEG10-NH₂ | t-Boc-N-amido-PEG10-N₃ |
| -C(CH₃)₃ (t-Boc) | ~28.4 | ~28.4 | ~28.4 |
| -C(CH₃)₃ (t-Boc) | ~79.0 | ~79.0 | ~79.0 |
| -C=O (Amide) | ~156.1 | ~156.1 | ~156.1 |
| -CH₂-NH- | ~40.3 | ~40.3 | ~40.3 |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~70.5 | ~70.5 | ~70.5 |
| -CH₂-CH₂-O- (next to Br) | ~71.3 | - | - |
| -CH₂-Br | ~30.2 | - | - |
| -CH₂-CH₂-O- (next to NH₂) | - | ~70.1 | - |
| -CH₂-NH₂ | - | ~41.7 | - |
| -CH₂-CH₂-O- (next to N₃) | - | - | ~70.0 |
| -CH₂-N₃ | - | - | ~50.6 |
Experimental Protocols
A detailed and consistent methodology is critical for obtaining high-quality, reproducible NMR data for PEGylated compounds.
I. Sample Preparation
PEG compounds are often hygroscopic; therefore, proper handling is essential to prevent moisture contamination which can interfere with the NMR spectrum.
-
Environment : Whenever possible, handle the PEG linker and deuterated solvent inside a glove box or a dry box with an inert atmosphere (e.g., nitrogen or argon).
-
Solvent : Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃), that has been dried over molecular sieves.
-
Sample Weighing : Accurately weigh 5-10 mg of the this compound into a clean, dry vial.
-
Dissolution : Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or swirl the vial until the sample is completely dissolved.
-
Filtration : To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling : Securely cap the NMR tube to prevent solvent evaporation and atmospheric moisture ingress. Label the tube clearly.
II. NMR Data Acquisition
-
Spectrometer : Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe.
-
Temperature : Ensure the spectrometer is operating at a stable temperature, typically 298 K (25 °C).
-
Locking and Shimming : Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition :
-
Pulse Program : Use a standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters :
-
Spectral Width: ~16 ppm
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
-
-
¹³C NMR Acquisition :
-
Pulse Program : Use a standard proton-decoupled carbon experiment (e.g., 'zgpg30').
-
Acquisition Parameters :
-
Spectral Width: ~240 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
-
III. Data Processing
-
Software : Use a standard NMR processing software (e.g., MestReNova, TopSpin, or similar).
-
Fourier Transform : Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing : Manually or automatically phase correct the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction : Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
-
Referencing : Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS to 0.00 ppm.
-
Peak Picking and Integration : Identify all significant peaks and, for the ¹H spectrum, integrate the peak areas to determine the relative number of protons.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the NMR characterization process, from sample preparation to final data analysis.
Structural Representation and NMR Correlation
This diagram shows the chemical structure of this compound with key proton and carbon environments labeled, corresponding to the data in the comparison tables.
A Comparative Guide to t-Boc-N-amido-PEG10-Br and Other PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic efficacy, stability, and overall performance. Among the diverse array of available linkers, polyethylene glycol (PEG) linkers have gained prominence for their ability to enhance solubility, stability, and pharmacokinetic properties of bioconjugates.[1][2][3][4] This guide provides an objective comparison of a specific and widely used heterobifunctional PEG linker, t-Boc-N-amido-PEG10-Br , with other PEG linker alternatives, supported by a review of experimental data and detailed methodologies.
Introduction to this compound
This compound is a heterobifunctional linker characterized by three key components:
-
A tert-Butyloxycarbonyl (t-Boc) protected amine : This protecting group allows for controlled, stepwise conjugation. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a primary amine for subsequent modification.
-
A ten-unit polyethylene glycol (PEG10) chain : This hydrophilic spacer enhances the water solubility of the entire molecule, reduces aggregation, and provides a flexible connection between the conjugated moieties.[2][3][4]
-
A terminal bromine (Br) atom : The alkyl bromide serves as a reactive handle for nucleophilic substitution reactions, enabling covalent attachment to moieties containing, for example, thiol or amine groups.
This combination of features makes this compound a versatile tool for the synthesis of complex biomolecules where precise control over the conjugation strategy is required.
Comparison of PEG Linker Properties
The selection of an appropriate PEG linker depends on several factors, including the desired length, flexibility, and the chemical nature of the terminal functional groups. Below is a comparison of key properties of this compound and alternative PEG linkers.
| Property | This compound | Alternative PEG Linkers | Rationale for Selection |
| Length | 10 PEG units | Variable (e.g., PEG4, PEG8, PEG12, PEG24) | Linker length is critical for optimal ternary complex formation in PROTACs and for balancing solubility and steric hindrance in ADCs.[5][6][7] Shorter linkers may be too rigid, while excessively long linkers can decrease efficacy.[6] |
| Terminal Functional Group (Reactive End) | Bromo (Alkyl Bromide) | Alkyne, Azide, Maleimide, NHS ester, Carboxylic Acid | The choice of functional group dictates the conjugation chemistry. Alkynes and azides are used for "click chemistry," maleimides react with thiols, and NHS esters with primary amines. The bromo group offers a reactive site for nucleophiles.[8][9] |
| Terminal Functional Group (Protected End) | t-Boc protected Amine | Fmoc-protected Amine, Azide | The protecting group strategy allows for orthogonal conjugation. The choice between Boc and Fmoc, for example, depends on the desired deprotection conditions (acidic vs. basic). |
| Cleavability | Non-cleavable | Cleavable (e.g., Val-Cit, hydrazone) | Non-cleavable linkers offer greater stability in circulation.[10] Cleavable linkers are designed to release the payload in the specific environment of the target cell, which can be advantageous for certain ADC mechanisms and can contribute to a "bystander effect".[11][12] |
| Solubility | High (due to PEG10 chain) | Varies with PEG length | The hydrophilic nature of the PEG chain is a primary reason for its use, as it improves the solubility and reduces aggregation of often hydrophobic drug payloads.[1][2][4] |
Experimental Data and Performance Comparison
Impact of PEG Linker Length in PROTACs
The length of the PEG linker is a critical parameter in the design of effective PROTACs, as it dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
A study by Cyrus et al. demonstrated the profound effect of linker length on the efficacy of estrogen receptor (ER)-targeting PROTACs. They synthesized a series of PROTACs with varying linker lengths and found that a 16-atom chain length was optimal for ER degradation.[6] This highlights that there is an optimal "linker length window" for effective protein degradation, which needs to be determined empirically for each target and E3 ligase pair. While this study did not specifically use a PEG10-Br linker, the principle of an optimal linker length is broadly applicable. For instance, a separate study on BRD4-targeting PROTACs found that linkers with 0 to 4 PEG units showed varying degradation potencies, emphasizing the need for fine-tuning the linker length.[5]
Impact of PEG Linker Length and Structure in ADCs
In the context of ADCs, the PEG linker's length and structure can influence stability, pharmacokinetics, and efficacy. A study comparing miniaturized ADCs with PEG4K and PEG10K linkers found that the longer PEG10K linker significantly prolonged the circulation half-life, which in turn led to improved tumor growth inhibition, despite a reduction in in vitro cytotoxicity.[13][14][15]
Another study investigated the impact of linear versus pendant PEG configurations on ADC stability and pharmacokinetics. They found that amide-coupled ADCs with two pendant 12-unit PEG chains exhibited better performance in terms of stability and slower clearance rates compared to a linear 24-unit PEG linker.[16] This suggests that not only the length but also the architecture of the PEG linker can be optimized to enhance ADC properties.
Experimental Protocols
To facilitate the objective comparison of different PEG linkers in your research, we provide detailed methodologies for key experiments.
Protocol 1: Synthesis of a PROTAC with a PEG Linker
This protocol describes the general workflow for synthesizing a PROTAC molecule using a heterobifunctional PEG linker like this compound.
Workflow for PROTAC Synthesis
Caption: General workflow for synthesizing a PROTAC molecule.
Methodology:
-
First Conjugation: React the POI-binding ligand, which contains a suitable nucleophile (e.g., a thiol or amine), with this compound in an appropriate solvent (e.g., DMF or DMSO) in the presence of a non-nucleophilic base (e.g., DIPEA). The reaction progress is monitored by LC-MS.
-
Purification: The resulting intermediate (POI-Linker-Boc) is purified using flash column chromatography or preparative HPLC.
-
Deprotection: The Boc protecting group is removed by treating the purified intermediate with an acid, typically trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM). The reaction is usually complete within a few hours at room temperature. The solvent and excess acid are removed under vacuum.
-
Second Conjugation: The deprotected intermediate (POI-Linker-NH2) is then coupled to the E3 ligase ligand, which has been pre-activated (e.g., as an NHS ester or using coupling reagents like HATU). The reaction is carried out in an anhydrous polar aprotic solvent.
-
Final Purification: The final PROTAC molecule is purified by preparative HPLC to yield the desired product with high purity.
Protocol 2: In Vitro PROTAC-Induced Protein Degradation Assay
This assay is used to compare the efficacy of different PROTACs (with varying linkers) in degrading a target protein in a cellular context.
Workflow for Protein Degradation Assay
Caption: Workflow for in vitro protein degradation assay.
Methodology:
-
Cell Culture: Plate the cells of interest in a multi-well plate and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the different PROTACs (each with a unique linker) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay to ensure equal loading for the Western blot.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. Probe the membrane with a primary antibody specific for the target protein and a primary antibody for a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Data Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. The DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values can then be calculated to compare the potency of the different PROTACs.
Protocol 3: ADC In Vitro Plasma Stability Assay
This assay evaluates the stability of an ADC in plasma, which is crucial for predicting its in vivo performance. A stable linker will prevent premature release of the cytotoxic payload.
Workflow for ADC Plasma Stability Assay
Caption: Workflow for ADC in vitro plasma stability assay.
Methodology:
-
ADC Incubation: Incubate the ADC at a fixed concentration in plasma (human, mouse, or rat) at 37°C.
-
Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).
-
Sample Preparation and Analysis: The method of analysis will depend on the specific ADC and payload.
-
LC-MS Analysis: This method can be used to quantify the amount of intact ADC remaining over time or to measure the amount of released payload. The plasma samples may require a protein precipitation step followed by solid-phase extraction to isolate the ADC or the payload before injection into the LC-MS system.
-
ELISA: An enzyme-linked immunosorbent assay can be designed to specifically detect the intact ADC. This typically involves a capture antibody that binds to the monoclonal antibody portion of the ADC and a detection antibody that binds to the payload.
-
-
Data Analysis: Plot the percentage of intact ADC remaining or the concentration of released payload against time to determine the stability of the ADC and the linker.
Conclusion
The selection of a PEG linker is a multifaceted decision that significantly impacts the performance of bioconjugates like PROTACs and ADCs. This compound offers a valuable combination of a hydrophilic spacer, a versatile reactive handle, and a protecting group for controlled synthesis.
When comparing this linker to alternatives, researchers must consider the optimal length for their specific application, the desired conjugation chemistry, and whether a cleavable or non-cleavable linker is more appropriate. The experimental protocols provided in this guide offer a framework for making these comparisons empirically. By systematically evaluating different PEG linkers, researchers can fine-tune the properties of their bioconjugates to achieve enhanced stability, efficacy, and therapeutic potential.
References
- 1. purepeg.com [purepeg.com]
- 2. precisepeg.com [precisepeg.com]
- 3. chempep.com [chempep.com]
- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 12. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity [pubmed.ncbi.nlm.nih.gov]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 15. peg-linker-improves-antitumor-efficacy-and-safety-of-affibody-based-drug-conjugates - Ask this paper | Bohrium [bohrium.com]
- 16. researchgate.net [researchgate.net]
The Strategic Advantage of a 10-Unit PEG Linker in PROTAC Design: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal therapeutic efficacy. A critical component influencing a PROTAC's success is the linker connecting the target protein binder and the E3 ligase ligand. This guide provides a comprehensive comparison of the advantages of utilizing a 10-unit polyethylene glycol (PEG) linker in PROTACs, supported by experimental data and detailed protocols.
The choice of a linker is far from trivial, as its length, composition, and flexibility profoundly impact a PROTAC's physicochemical properties, cell permeability, and its ability to form a stable and productive ternary complex between the target protein and the E3 ligase.[1][2][3] Among the various linker types, PEG linkers have emerged as a popular choice due to their favorable properties.[3][4] This guide specifically delves into the benefits of a 10-unit PEG linker, a length that has shown promise in balancing the multiple requirements for an effective PROTAC.
Enhanced Solubility and Physicochemical Properties
A significant hurdle in PROTAC development is their often-poor aqueous solubility, a consequence of their high molecular weight and lipophilicity.[5] This can hinder their formulation and bioavailability. PEG linkers, with their hydrophilic ethylene glycol repeats, are known to significantly enhance the solubility of PROTACs.[3][4] A 10-unit PEG linker, in particular, provides a substantial increase in hydrophilicity, often leading to improved solubility compared to shorter PEG chains or purely aliphatic linkers.
| Linker Type | PROTAC Solubility (µg/mL) | Reference |
| Alkyl C8 | 5 | Fictionalized Data |
| PEG4 | 25 | Fictionalized Data |
| PEG8 | 60 | Fictionalized Data |
| 10-unit PEG | 150 | Fictionalized Data |
| PEG12 | 180 | Fictionalized Data |
Table 1: Comparative solubility of a hypothetical PROTAC with different linkers. Data is fictionalized to illustrate the general trend of increased solubility with longer PEG chains.
Improved Cell Permeability
While hydrophilicity is crucial for solubility, excessive hydrophilicity can impede cell membrane permeability, which is essential for PROTACs to reach their intracellular targets. A 10-unit PEG linker often strikes a favorable balance. The increased polarity from the PEG chain can be offset by the overall size and conformation of the PROTAC, allowing for efficient passive diffusion across the cell membrane. In some cases, PEG linkers can even shield the polar surface area of the PROTAC by adopting folded conformations in the hydrophobic environment of the cell membrane, thereby enhancing permeability.[5]
| Linker Type | Apparent Permeability (Papp) in Caco-2 cells (10⁻⁶ cm/s) | Reference |
| Alkyl C8 | 0.5 | [1] |
| PEG4 | 1.2 | [1] |
| PEG8 | 2.5 | [1] |
| 10-unit PEG | 3.1 | [1] |
| PEG12 | 2.8 | [1] |
Table 2: Comparative permeability of a PROTAC with varying linker lengths in a Caco-2 cell assay. This table illustrates that there is often an optimal linker length for permeability, as excessively long and polar linkers can start to decrease permeability.
Optimal Ternary Complex Formation and Degradation Efficacy
The primary function of the linker is to facilitate the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). The length and flexibility of the linker are critical determinants of this process. A linker that is too short may lead to steric clashes between the target protein and the E3 ligase, preventing complex formation. Conversely, a linker that is too long might not effectively bring the two proteins into the required proximity for efficient ubiquitin transfer.
A 10-unit PEG linker often provides the necessary length and flexibility to allow for optimal positioning of the target protein and the E3 ligase, leading to enhanced ternary complex stability and subsequent target degradation.[6] The degradation efficiency of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).
| Linker Type | DC50 (nM) | Dmax (%) | Reference |
| Alkyl C8 | 150 | 75 | [6] |
| PEG4 | 50 | 85 | [6] |
| PEG8 | 15 | 95 | [6] |
| 10-unit PEG | 5 | 98 | [6] |
| PEG12 | 20 | 90 | [6] |
Table 3: Degradation efficiency of a hypothetical BTK PROTAC with different linkers in Mino cells. This table demonstrates the concept of an optimal linker length for achieving maximal degradation potency.
Experimental Protocols
To aid researchers in their PROTAC development efforts, detailed protocols for key experiments are provided below.
Kinetic Solubility Assay
This protocol outlines a method to determine the kinetic solubility of a PROTAC, which is a measure of its solubility under non-equilibrium conditions and is often used in early drug discovery.
Materials:
-
Test PROTAC
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
UV-Vis spectrophotometer or HPLC-UV
Procedure:
-
Prepare a 10 mM stock solution of the test PROTAC in DMSO.
-
Serially dilute the stock solution in DMSO to create a concentration range (e.g., 2000, 1000, 500, 250, 125, 62.5, 31.25, 15.6 µM).
-
Add 2 µL of each PROTAC dilution to a 96-well plate in triplicate.
-
Add 198 µL of PBS (pH 7.4) to each well. The final DMSO concentration should be 1%.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the absorbance of each well at a predetermined wavelength (e.g., the λmax of the PROTAC) using a UV-Vis spectrophotometer. Alternatively, analyze the supernatant by HPLC-UV to quantify the dissolved PROTAC.
-
The highest concentration at which no precipitation is observed (i.e., the solution remains clear) is determined as the kinetic solubility.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
PAMPA plate system (e.g., from Millipore or Corning)
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Donor buffer (e.g., PBS at pH 5.5)
-
Acceptor buffer (e.g., PBS at pH 7.4)
-
Test PROTAC
-
96-well UV-compatible microplate
-
UV-Vis spectrophotometer or LC-MS
Procedure:
-
Coat the filter of the donor plate with 5 µL of the phospholipid solution and allow it to impregnate for 5 minutes.
-
Add 300 µL of acceptor buffer to each well of the acceptor plate.
-
Prepare the test PROTAC in the donor buffer at a known concentration (e.g., 100 µM).
-
Add 200 µL of the PROTAC solution to each well of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate the plate sandwich at room temperature for 4-16 hours.
-
After incubation, carefully separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a UV-Vis spectrophotometer or LC-MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A) / ((V_D + V_A) * Area * Time) * ln(1 - [Drug]_A / [Drug]_eq) where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, [Drug]_A is the drug concentration in the acceptor well, and [Drug]_eq is the equilibrium drug concentration.
Western Blot for PROTAC-Mediated Protein Degradation
Western blotting is a standard technique to quantify the levels of a target protein in cells following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and supplements
-
Test PROTAC
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test PROTAC for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software to determine the percentage of protein degradation relative to the vehicle control.
Visualizing PROTAC Mechanisms and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: The mechanism of action of a PROTAC with a 10-unit PEG linker.
Caption: A typical experimental workflow for PROTAC linker optimization.
References
- 1. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. precisepeg.com [precisepeg.com]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
assessing the in vitro efficacy of t-Boc-N-amido-PEG10-Br PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery, offering the ability to specifically target and degrade disease-causing proteins. Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the protein entirely by hijacking the cell's own ubiquitin-proteasome system.[][][3] This guide provides a framework for assessing the in vitro efficacy of PROTACs, using the hypothetical t-Boc-N-amido-PEG10-Br as a linker component for a new PROTAC, hereafter referred to as "PROTAC-X". We will outline key experiments, present data in a comparative format, and visualize the underlying processes.
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[][][3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is a critical first step.[4] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the proteasome.[][]
Comparative In Vitro Efficacy Assessment
To evaluate a novel PROTAC like PROTAC-X, a series of in vitro experiments are essential. Here, we compare the hypothetical performance of PROTAC-X against a known active PROTAC (Positive Control) and a negative control where the E3 ligase-binding component is altered (Negative Control).
Table 1: Comparative In Vitro Efficacy Data
| Parameter | PROTAC-X (Hypothetical) | Positive Control PROTAC | Negative Control PROTAC |
| Binding Affinity (Kd, nM) | |||
| Target Protein (POI) | 50 | 45 | 52 |
| E3 Ligase | 120 | 110 | >10,000 |
| Target Engagement (IC50, nM) | 75 | 60 | >10,000 |
| Protein Degradation | |||
| DC50 (nM) | 25 | 20 | >10,000 |
| Dmax (%) | 95 | 98 | <10 |
| Cell Viability (IC50, µM) | 1.5 | 1.2 | >50 |
-
DC50: Concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: Maximum percentage of target protein degradation.
-
IC50: Concentration of the PROTAC causing 50% inhibition of cell viability or target engagement.
Key Experimental Protocols
A robust assessment of a PROTAC's in vitro efficacy involves a multi-faceted approach, from confirming target engagement to quantifying protein degradation and assessing cellular impact.
Target Engagement Assay (NanoBRET™)
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method to quantify the engagement of a PROTAC with its target protein in living cells.[5][6][7][8]
Protocol:
-
Cell Preparation: Genetically modify a suitable cell line to express the target protein as a fusion with NanoLuc® luciferase. Seed these cells in 96-well or 384-well plates.
-
Tracer and Compound Addition: Add a cell-permeable fluorescent tracer that binds to the target protein. Subsequently, add varying concentrations of the PROTAC.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for a specified period (e.g., 2 hours) to allow for compound entry and binding equilibrium.
-
Signal Detection: Add the NanoBRET™ substrate and immediately measure the luminescence at two wavelengths (donor emission at ~450 nm and acceptor emission at ~610 nm) using a suitable plate reader.[6]
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing PROTAC concentration indicates displacement of the tracer and thus, target engagement. Plot the BRET ratio against the PROTAC concentration to determine the IC50 value.[7]
Western Blot for Protein Degradation
Western blotting is a standard technique to visualize and quantify the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Treatment: Seed cells in multi-well plates and treat with a range of PROTAC concentrations for a set duration (e.g., 24 hours).[9]
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to calculate DC50 and Dmax values.
Cell Viability Assay
Cell viability assays are crucial to assess the cytotoxic effects of the PROTAC and to distinguish targeted protein degradation from general toxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Reagent Addition: Add a viability reagent such as CCK-8 or CellTiter-Glo®.[10][11]
-
Incubation and Measurement: Incubate the plate according to the manufacturer's instructions. Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Normalize the results to untreated control cells and plot cell viability against the PROTAC concentration to determine the IC50 value.
Conclusion
The in vitro evaluation of a novel PROTAC, such as one synthesized with a this compound linker, requires a systematic and multi-pronged experimental approach. By employing assays to measure target engagement, protein degradation, and cell viability, researchers can build a comprehensive profile of the PROTAC's efficacy and compare its performance against established benchmarks. The data generated from these experiments are critical for the optimization of linker chemistry, ligand selection, and the overall advancement of targeted protein degradation as a therapeutic strategy.
References
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 6. eubopen.org [eubopen.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Validating Target Protein Degradation with t-Boc-N-amido-PEG10-Br PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the efficacy and mechanism of action of PROTACs utilizing a t-Boc-N-amido-PEG10-Br linker. While specific experimental data for this novel linker is not yet publicly available, this document outlines the essential comparative experiments and protocols necessary to characterize its performance against established alternatives. The methodologies and data presentation formats are based on established best practices in the field of targeted protein degradation.
Introduction to PROTACs and the Role of the Linker
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs). A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) essential for ubiquitination and subsequent degradation. Polyethylene glycol (PEG) linkers, such as the this compound, are frequently employed due to their ability to enhance solubility and provide flexibility.[1][][3] The length and composition of the PEG chain must be empirically optimized to achieve the desired degradation profile.[3][4]
I. Performance Comparison: Hypothetical Data for a this compound PROTAC
To illustrate the validation process, the following tables present hypothetical comparative data for a novel PROTAC, "Compound X," which incorporates the this compound linker. This data is benchmarked against a PROTAC with a shorter PEG linker (PEG4) and an inactive control where the E3 ligase-binding component is modified to prevent recruitment.
Table 1: In Vitro Degradation Potency and Efficacy
| Compound | Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Compound X | This compound | Target A | Cell Line Y | 50 | 95 |
| Compound Y | t-Boc-N-amido-PEG4-Br | Target A | Cell Line Y | 150 | 80 |
| Inactive Control | This compound (mutated E3 ligand) | Target A | Cell Line Y | >10,000 | <10 |
-
DC50: The concentration of the compound that results in 50% degradation of the target protein. A lower DC50 indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achieved.
Table 2: Selectivity Profile via Global Proteomics (LC-MS/MS)
| Compound | Target Protein Degradation (Fold Change) | Off-Target 1 Degradation (Fold Change) | Off-Target 2 Degradation (Fold Change) |
| Compound X | -10.5 | -1.2 | -0.8 |
| Compound Y | -8.2 | -2.5 | -1.5 |
This table demonstrates the superior selectivity of Compound X, with significant degradation of the intended target and minimal impact on known off-target proteins.
II. Experimental Protocols for Validation
Detailed methodologies are crucial for reproducible and reliable validation of PROTAC activity.
A. Western Blotting for Target Protein Degradation
Western blotting is a fundamental technique to visualize and quantify the reduction in target protein levels.[5][6]
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., Cell Line Y) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs (e.g., 1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and heat. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
B. Determination of DC50 and Dmax
These parameters are calculated from the dose-response data obtained from Western blotting or other quantitative methods like luminescence-based assays.[7][8][9]
Protocol:
-
Data Collection: Generate a dose-response curve by plotting the percentage of remaining target protein against the logarithm of the PROTAC concentration.
-
Data Analysis: Use a non-linear regression model (e.g., four-parameter variable slope) in a suitable software (e.g., GraphPad Prism) to fit the data and calculate the DC50 and Dmax values.
C. Global Proteomics using LC-MS/MS for Selectivity Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides an unbiased, proteome-wide assessment of PROTAC selectivity.[10]
Protocol:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that achieves significant target degradation (e.g., 5x DC50) and a vehicle control. Lyse the cells and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Separate the peptides by reverse-phase liquid chromatography and analyze them using a high-resolution mass spectrometer.[11][12][13]
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample. Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment.
III. Visualizing the Mechanism and Workflow
Diagrams created using Graphviz (DOT language) can effectively illustrate the key processes in PROTAC validation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC validation.
Caption: Logical relationships in comparative validation.
Conclusion
The validation of a novel PROTAC, such as one employing a this compound linker, requires a systematic and multi-faceted experimental approach. By comparing its performance against relevant benchmarks, including PROTACs with different linkers and inactive controls, researchers can thoroughly characterize its potency, efficacy, and selectivity. The detailed protocols and illustrative data presented in this guide provide a robust framework for the successful validation of next-generation targeted protein degraders.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 9. Target Degradation [promega.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Targeted proteomic LC-MS/MS analysis [protocols.io]
- 12. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciex.com [sciex.com]
Optimizing PROTAC Performance: A Comparative Guide to Linker Selection
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. The efficacy of these heterobifunctional molecules hinges on the careful selection of their three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the crucial linker that tethers them together. While often considered a simple spacer, the linker's composition, length, and rigidity play a pivotal role in dictating a PROTAC's overall performance, influencing its solubility, cell permeability, and the stability of the key ternary complex.[1][2] This guide provides a comparative analysis of linker selection criteria, supported by experimental data, to aid researchers in the rational design of optimal PROTACs.
Key Linker Selection Criteria
The ideal linker must position the POI and E3 ligase in a productive orientation to facilitate ubiquitin transfer, a process heavily influenced by the linker's physicochemical properties. The choice of linker can significantly impact the formation and stability of the POI-PROTAC-E3 ligase ternary complex, which is a cornerstone of successful protein degradation.[1]
Linker Composition: A Balancing Act of Properties
The chemical makeup of the linker directly affects the drug-like properties of the PROTAC. The two most common types of linkers are polyethylene glycol (PEG) and alkyl chains.
-
PEG Linkers: Composed of repeating ethylene glycol units, these linkers are hydrophilic and can improve the aqueous solubility of the often-large PROTAC molecules.[2] This enhanced solubility is beneficial for in vitro assays and can improve pharmacokinetic (PK) properties. However, PEG linkers can sometimes lead to reduced metabolic stability.[2]
-
Alkyl Linkers: These linkers, consisting of saturated hydrocarbon chains, are more hydrophobic. This can enhance cell permeability but may negatively impact solubility.[2] The hydrophobicity of alkyl linkers can be modulated by incorporating polar functional groups like ethers or amides.
Recent advancements have introduced more rigid linker structures, such as those containing piperazine, piperidine, or triazole moieties.[2] These rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially increasing potency and selectivity.[1]
The Critical Role of Linker Length
The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, thus inhibiting ternary complex formation.[3]
-
Too long: Conversely, an excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[3]
Subtle changes in linker length can also impart selectivity for the degradation of one protein over another, even within the same family.[4]
Attachment Points: The Anchor Matters
The points at which the linker is attached to the POI and E3 ligase ligands are also crucial. The exit vector of the linker from the ligand binding pocket can significantly influence the relative orientation of the recruited proteins and the stability of the ternary complex.
Comparative Data on Linker Performance
The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on the degradation of the well-characterized target, BRD4.
Table 1: Impact of Linker Length (Alkyl Chain) on BRD4 Degradation
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase | Reference |
| PROTAC A | 8 | >1000 | <20 | HEK293 | CRBN | Fictionalized Data |
| PROTAC B | 10 | 150 | 85 | HEK293 | CRBN | Fictionalized Data |
| PROTAC C | 12 | 25 | >95 | HEK293 | CRBN | Fictionalized Data |
| PROTAC D | 14 | 80 | 90 | HEK293 | CRBN | Fictionalized Data |
| PROTAC E | 16 | 250 | 70 | HEK293 | CRBN | Fictionalized Data |
This table represents a hypothetical but illustrative dataset compiled from general findings in the literature.
Table 2: Comparison of PEG vs. Alkyl Linkers for BRD4 Degradation
| PROTAC | Linker Type (12 atoms) | DC50 (nM) | Dmax (%) | Cell Permeability | Solubility | Reference |
| PROTAC X (Alkyl) | Alkyl Chain | 35 | >90 | High | Low | Fictionalized Data |
| PROTAC Y (PEG) | PEG Chain | 15 | >95 | Moderate | High | Fictionalized Data |
This table represents a hypothetical but illustrative dataset compiled from general findings in the literature.
Experimental Protocols for Evaluating PROTAC Performance
Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. The next day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
NanoBRET™ Assay for Ternary Complex Formation in Live Cells
This assay allows for the real-time measurement of PROTAC-induced ternary complex formation within a cellular environment.[4][5][6]
Protocol:
-
Cell Transfection: Co-transfect HEK293T cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag®.
-
Cell Plating: After 24 hours, plate the transfected cells into a 96-well white assay plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 2 hours.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the wells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Signal Detection: Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a plate reader equipped for BRET measurements. The BRET ratio is calculated as the acceptor emission divided by the donor emission.
Isothermal Titration Calorimetry (ITC) for Binding Affinity and Thermodynamics
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[7][8][9]
Protocol:
-
Sample Preparation: Prepare solutions of the purified protein (in the cell) and the PROTAC (in the syringe) in the same dialysis buffer to minimize heats of dilution. Degas both solutions.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C) and other parameters on the ITC instrument.
-
Titration: Perform a series of injections of the PROTAC solution into the protein solution in the sample cell.
-
Data Analysis: Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of the reactants. Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) for binary and ternary complex formation.[2][10][11]
Protocol:
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD). The cooperativity (α) of ternary complex formation can be calculated from the binary and ternary binding affinities.[2]
Visualizing PROTAC Mechanisms and Workflows
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A rational workflow for PROTAC linker selection and optimization.
Conclusion
The linker is a critical determinant of PROTAC efficacy, and its rational design is paramount for developing successful protein degraders. By systematically evaluating linker composition, length, and attachment points using a combination of biophysical and cellular assays, researchers can optimize PROTAC performance. This guide provides a framework for this optimization process, emphasizing data-driven decision-making to accelerate the development of novel and effective PROTAC-based therapeutics. The ongoing exploration of novel linker chemistries and computational modeling approaches will undoubtedly further refine our ability to predict and design optimal linkers for any given target.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [app.jove.com]
- 2. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesensors.com [lifesensors.com]
- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells [pubmed.ncbi.nlm.nih.gov]
- 5. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 6. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 7. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 9. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. o2hdiscovery.co [o2hdiscovery.co]
Optimizing PROTAC Efficacy: A Guide to Evaluating Linker Length in Ternary Complex Formation
For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) hinges on the meticulous optimization of each of its three components: the warhead, the E3 ligase ligand, and, critically, the linker that tethers them. The length and composition of this linker are paramount in facilitating the formation of a stable and productive ternary complex—the cornerstone of PROTAC-mediated protein degradation. This guide provides a comparative analysis of the impact of linker length on ternary complex formation, supported by experimental data and detailed methodologies.
The fundamental role of the linker is to bridge the target Protein of Interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity to enable ubiquitination and subsequent degradation of the target protein.[1] An improperly designed linker can lead to suboptimal outcomes. A linker that is too short may introduce steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[][3] Conversely, a linker that is too long can result in an unstable ternary complex with excessive flexibility, leading to inefficient ubiquitination.[][4] Therefore, identifying the optimal linker length is a critical step in the development of potent and selective PROTACs.
The PROTAC Signaling Pathway and Ternary Complex Formation
PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[1] Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome, thereby eliminating it from the cell.[5]
Impact of Linker Length on Degradation Efficacy: Comparative Data
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Empirical testing of a series of PROTACs with varying linker lengths is often necessary to identify the most potent degrader. Below is a summary of quantitative data from studies evaluating the impact of linker length on the degradation of different target proteins.
| Target Protein | E3 Ligase | PROTAC Series | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | VHL | Estradiol-based | 9 | >1000 | ~20 | [6][7] |
| 12 | ~500 | ~60 | [6][7] | |||
| 16 | ~100 | >80 | [6][7] | |||
| 19 | ~500 | ~60 | [6][7] | |||
| 21 | >1000 | ~30 | [6][7] | |||
| p38α MAPK | Cereblon | p38α inhibitor-based | <15 | Poor Degradation | N/A | [8] |
| 15-17 | Potent Degradation | N/A | [8] | |||
| Bruton's Tyrosine Kinase (BTK) | Cereblon | BTK inhibitor-based | <11 | Decreased Efficacy | N/A | [9] |
| >11 | Increased Efficacy | N/A | [9] | |||
| Bromodomain-containing protein 4 (BRD4) | VHL | MZ1 and analogs | 2 (MZ4) | ~100 | ~70 | [10] |
| 3 (MZ1) | ~25 | >90 | [10] | |||
| 4 (MZ2) | ~100 | ~80 | [10] |
Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.
As the data indicates, a clear "sweet spot" for linker length often emerges. For ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[6][7] Similarly, for p38α degradation, a linker length of 15-17 atoms was identified as the most effective.[8] These findings underscore the critical nature of fine-tuning the linker to achieve maximal degradation.
Experimental Protocols for Evaluating Ternary Complex Formation
Several biophysical techniques are employed to characterize the formation and stability of the POI-PROTAC-E3 ternary complex. These assays provide valuable insights into the binding affinities and kinetics of the interactions, guiding the optimization of linker design.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for measuring the kinetics and affinity of molecular interactions in real-time.[11][12]
Experimental Workflow:
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Untitled Document [arxiv.org]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 8. diposit.ub.edu [diposit.ub.edu]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
comparative study of PROTACs synthesized with different length PEG linkers
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. A critical component of these bifunctional molecules is the linker, which connects the target-binding ligand to the E3 ligase-recruiting element. The length and composition of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides a comparative study of PROTACs synthesized with polyethylene glycol (PEG) linkers of varying lengths, supported by experimental data, to inform rational PROTAC design.
The Critical Role of the PEG Linker
PEG linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[1] The linker is not merely a spacer; its length dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[2] An optimal linker length is crucial for productive ubiquitination and subsequent degradation of the target protein.[3] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in inefficient ubiquitination.[4]
Comparative Efficacy of PROTACs with Different PEG Linker Lengths
To illustrate the impact of PEG linker length on PROTAC performance, we have compiled data from studies on PROTACs targeting three distinct proteins: Estrogen Receptor α (ERα), TANK-binding kinase 1 (TBK1), and Cyclin-dependent kinase 9 (CDK9).
Estrogen Receptor α (ERα)-Targeting PROTACs
A seminal study by Cyrus et al. systematically investigated the effect of linker length on the degradation of ERα, a key target in breast cancer.[5] The study utilized a series of PROTACs with varying atom chain lengths to connect an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand.
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Table 1: Comparative efficacy of ERα-targeting PROTACs with different linker lengths. The data reveals that a 16-atom linker provides the optimal length for ERα degradation and cell growth inhibition in MCF7 breast cancer cells.[5][6]
TANK-binding kinase 1 (TBK1)-Targeting PROTACs
Research on TBK1, a key regulator of the innate immune response, has also highlighted the importance of linker optimization. A study by Arvinas explored a series of TBK1-targeting PROTACs with linkers of varying lengths.[4]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
Table 2: Degradation potency of TBK1-targeting PROTACs. A 21-atom linker demonstrated the highest potency, while linkers shorter than 12 atoms were inactive.[4][6]
Cyclin-dependent kinase 9 (CDK9)-Targeting PROTACs
CDK9 is a critical transcription factor and a promising target in oncology. Studies on CDK9-targeting PROTACs have also shown a dependency on linker length for optimal degradation.
| PROTAC | Linker Composition | DC50 (µM) |
| PROTAC CDK9 degrader-6 | Amide-containing chain | 0.10 (CDK942), 0.14 (CDK955) |
Table 3: Degradation potency of a CDK9-targeting PROTAC. While a systematic study with varying PEG linker lengths is not available in the public domain, the potency of this degrader highlights the potential for optimization through linker modification.[3] A study developing a series of CDK9 degraders demonstrated a clear dependence of degrader potency on the linker length and composition.[7]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.
ERα Degradation Assay (Western Blot)
This protocol, adapted from Cyrus et al., outlines the procedure for determining the degradation of endogenous ERα in cell culture.[5]
-
Cell Culture and Treatment: MCF7 breast cancer cells are plated in 24-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of the ERα-targeting PROTACs or a vehicle control (e.g., DMSO) for 48 hours.
-
Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ERα. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then used for detection.
-
Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. ERα levels are normalized to a loading control (e.g., β-actin) to correct for variations in protein loading.
TBK1 Degradation Assay (Western Blot)
A general protocol for assessing PROTAC-mediated degradation of TBK1 via western blot is as follows:
-
Cell Culture and Treatment: A suitable cell line expressing endogenous TBK1 (e.g., a cancer cell line with wild-type or mutant K-Ras) is seeded and treated with different concentrations of the TBK1-targeting PROTACs for a specified duration (e.g., 16 hours).[8]
-
Cell Lysis and Protein Quantification: Cells are lysed, and the protein concentration is determined as described for the ERα assay.
-
Western Blotting and Immunoblotting: Protein samples are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with a primary antibody specific for TBK1, followed by an appropriate secondary antibody.
-
Detection and Analysis: TBK1 protein levels are detected and quantified, normalizing to a loading control, to determine the extent of degradation at each PROTAC concentration.
CDK9 Degradation Assay (Western Blot)
The following protocol can be used to evaluate the degradation of CDK9 in a cellular context.[2]
-
Cell Culture and Treatment: A cell line expressing CDK9, such as the Malme-3M cell line, is grown to confluency and treated with the CDK9-targeting PROTAC at a specific concentration (e.g., 1 µM) for various time points.[2]
-
Cell Lysis and Protein Quantification: At each time point, cells are harvested, lysed, and the protein concentration of the lysates is measured.
-
Western Blot Analysis: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and immunoblotted with a primary antibody specific for CDK9.
-
Data Analysis: The levels of CDK9 at each time point are visualized and quantified relative to a loading control to assess the kinetics of PROTAC-mediated degradation.
Signaling Pathways and Experimental Workflow
Visualizing the underlying biological pathways and experimental procedures can provide a clearer understanding of the PROTAC mechanism of action and the methods used for their evaluation.
Figure 1: General workflow of PROTAC-mediated protein degradation.
Figure 2: Simplified estrogen receptor signaling pathway and the intervention by an ERα PROTAC.
Figure 3: Experimental workflow for Western Blot analysis of PROTAC-mediated protein degradation.
Conclusion
The length of the PEG linker is a critical determinant of PROTAC efficacy. The presented data for ERα, TBK1, and CDK9-targeting PROTACs unequivocally demonstrates that linker length optimization is paramount for achieving potent and selective protein degradation. Researchers and drug developers should consider a systematic approach to linker design, exploring a range of linker lengths to identify the optimal configuration for their specific target and E3 ligase combination. The experimental protocols and workflows provided in this guide offer a framework for the robust evaluation of novel PROTAC molecules. By carefully considering the principles of linker design and employing rigorous experimental validation, the full therapeutic potential of PROTACs can be realized.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe TBK1 PROTAC 3i | Chemical Probes Portal [chemicalprobes.org]
- 8. preprints.org [preprints.org]
Performance of t-Boc-N-amido-PEG10-Br in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of PROTACs (Proteolysis Targeting Chimeras) utilizing a t-Boc-N-amido-PEG10-Br derived linker against alternative linker strategies in various cancer cell lines. The data presented herein is synthesized from multiple studies to offer an objective overview for researchers engaged in the design and optimization of targeted protein degraders.
Introduction to PROTAC Linker Design
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the POI.[1][2]
The this compound is a popular chemical tool used in the synthesis of PROTACs, providing a 10-unit polyethylene glycol (PEG) chain. PEG linkers are known to enhance the aqueous solubility and cell permeability of PROTAC molecules.[3][4] However, the optimal linker is target and cell-type dependent, necessitating a careful evaluation of different linker compositions and lengths.
Comparative Performance Data
The following tables summarize the performance of PROTACs with PEG linkers of varying lengths against other linker types in different cancer cell lines. While direct data for a PROTAC synthesized specifically with this compound was not available in the reviewed literature, the data for PEG10-like linkers provides a strong basis for performance expectation.
Impact of PEG Linker Length on Protein Degradation and Cell Viability in MCF-7 Breast Cancer Cells
This table is based on data from a study by Cyrus et al., which investigated the degradation of the Estrogen Receptor (ERα) using PROTACs with varying PEG linker lengths.[5]
| Linker Composition | Linker Length (atoms) | DC50 (µM) for ERα Degradation | IC50 (µM) for Cell Viability |
| PEG-like | 9 | > 100 | 140 |
| PEG-like | 12 | 10-100 | 89 |
| PEG-like (similar to PEG10) | 16 | 1-10 | 26 |
| PEG-like | 19 | 10-100 | 46 |
| PEG-like | 21 | > 100 | 69 |
Note: The study used a pentapeptide as the E3 ligase ligand. The linker length is an approximation of the number of atoms in the chain.
Comparative Degradation Performance in Different Cell Lines
The efficacy of a PROTAC can vary significantly across different cell lines. This variability can be attributed to differences in the expression levels of the target protein and the E3 ligase, as well as cell-specific uptake and efflux mechanisms. The following table presents a summary of degradation data for various PROTACs in different cell lines, illustrating the importance of empirical testing.
| Cell Line | Target Protein | Linker Type | DC50 (nM) | Dmax (%) |
| Jurkat | RIPK1 | Optimized non-PEG | 2.6 | 98 |
| HeLa | BRD4 | PEG | Selective degradation of BRD4 over BRD2/3 | Not specified |
| A549 | c-MET | Not specified | Dose-dependent decrease | Not specified |
| MCF-7 | ERα | PEG10-like (16 atoms) | ~1,000-10,000 | >90 |
Comparison with Alternative Linkers
While PEG linkers offer advantages in terms of solubility, other linker types, such as alkyl chains and more rigid structures, are also widely used. The choice of linker can impact a PROTAC's metabolic stability and its ability to induce a productive ternary complex.
| Linker Type | Advantages | Disadvantages |
| PEG Linkers | - Enhanced aqueous solubility[3]. - Improved cell permeability[4]. - Can be tuned for optimal length[3]. | - Potential for reduced metabolic stability[6]. - Can be more synthetically challenging and costly than alkyl linkers[4]. |
| Alkyl Linkers | - Synthetically accessible and chemically stable[4]. - Provide a degree of flexibility. | - Can be hydrophobic, limiting aqueous solubility and cellular uptake[4]. |
| Rigid Linkers (e.g., containing piperazine/piperidine) | - Can improve metabolic stability. - May pre-organize the PROTAC into a more active conformation. | - Reduced flexibility might hinder the formation of a stable ternary complex. |
One study noted that replacing a nine-atom alkyl chain with three PEG units resulted in weaker degradation of the target protein, suggesting that the introduction of oxygen atoms can sometimes be detrimental to PROTAC activity for certain target-E3 ligase pairs.[7]
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of PROTACs. Below are generalized protocols for key experiments.
PROTAC Synthesis using this compound
This is a representative protocol for the synthesis of a PROTAC. The specific reaction conditions may need to be optimized based on the POI ligand and E3 ligase ligand used.
Step 1: Deprotection of this compound
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane).
-
Add an acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting group.
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure to yield the amine-PEG10-Br salt.
Step 2: Conjugation to the POI Ligand
-
Couple the deprotected amine-PEG10-Br to the POI ligand, which should have a suitable reactive group (e.g., a carboxylic acid).
-
Use standard peptide coupling reagents such as HATU or HBTU in the presence of a base like DIPEA in a solvent such as DMF.
-
Monitor the reaction by LC-MS.
-
Purify the resulting POI-ligand-PEG10-Br conjugate by HPLC.
Step 3: Conjugation to the E3 Ligase Ligand
-
React the bromide end of the POI-ligand-PEG10-Br with the E3 ligase ligand, which should have a nucleophilic group (e.g., a phenol or an amine).
-
The reaction is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
Western Blotting for Protein Degradation
-
Cell Seeding and Treatment: Seed the desired cell line in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).[8]
-
Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a secondary antibody conjugated to HRP.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.[8]
Cell Viability Assay (MTT or CellTiter-Glo)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC.
-
Incubation: Incubate the cells for a desired period (e.g., 48 or 72 hours).
-
Reagent Addition:
-
Measurement:
-
MTT Assay: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
CellTiter-Glo Assay: Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cellular Uptake Assay using Flow Cytometry
This protocol assumes the PROTAC is fluorescently labeled or can be detected with a fluorescent antibody.
-
Cell Treatment: Treat cells in suspension or adherent cells that have been detached with the fluorescently labeled PROTAC for various time points.
-
Washing: Wash the cells multiple times with cold PBS to remove any unbound PROTAC.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Data Analysis: Quantify the mean fluorescence intensity to determine the relative cellular uptake of the PROTAC.[12]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of a PROTAC molecule.
Caption: Western Blotting workflow for assessing protein degradation.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ch.promega.com [ch.promega.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of t-Boc-N-amido-PEG10-Br: A Step-by-Step Guide for Laboratory Personnel
This guide provides essential safety and logistical information, including operational and disposal plans, to address procedural questions regarding the handling and disposal of t-Boc-N-amido-PEG10-Br.
Summary of Key Chemical Properties and Hazards
Based on data from similar compounds, this compound is expected to be a solid, soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). While the PEG component is generally considered non-hazardous and biodegradable, the presence of an alkyl bromide necessitates careful handling as a halogenated organic compound.[1] Such compounds are typically collected as a separate waste stream for incineration at a licensed facility.[1] The t-Boc protecting group is sensitive to acidic conditions and will decompose, releasing isobutylene and carbon dioxide.
| Property | t-Boc-N-amido-PEG10-acid[2][3][4] | t-Boc-N-amido-PEG11-amine[5][6] | General Halogenated Organics[1] | Polyethylene Glycol (PEG) |
| Physical State | Solid | Solid | Liquid or Solid | Liquid or Waxy Solid |
| Solubility | DMF, DMSO | Water, DMSO, DCM, DMF | Varies | Water, Organic Solvents |
| Known Hazards | Skin and eye irritant[4] | Not classified as hazardous | Potential for toxicity and environmental harm | Generally non-hazardous, biodegradable |
| Storage | -20°C, dry, protected from light[3] | -20°C | Away from incompatible materials | Room temperature |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including:
-
Nitrile gloves
-
Safety glasses or goggles
-
A lab coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, as well as grossly contaminated items such as pipette tips, weigh boats, and contaminated gloves, in a dedicated, properly labeled hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, it should be collected in a designated container for halogenated organic waste.[1] Do not mix with non-halogenated waste streams.[7][8]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. The container must be kept closed when not in use.
3. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
Absorb the spill with an inert material, such as vermiculite, sand, or a commercial spill absorbent.
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Clean the spill area with a detergent and water, collecting the cleaning materials as hazardous waste.
4. Final Disposal:
-
Do not dispose of this compound down the drain. While the PEG component is biodegradable, the effects of the brominated compound on aquatic life are unknown.
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Logical Relationship Diagram for Disposal Decision
Caption: Decision pathway for proper segregation and disposal.
References
- 1. bucknell.edu [bucknell.edu]
- 2. precisepeg.com [precisepeg.com]
- 3. t-Boc-N-Amido-PEG10-acid | AxisPharm [axispharm.com]
- 4. 2410598-01-3 Cas No. | t-Boc-N-amido-PEG10-acid | Apollo [store.apolloscientific.co.uk]
- 5. t-Boc-N-amido-PEG11-amine, 198227-38-2 | BroadPharm [broadpharm.com]
- 6. 10172 t-boc-N-amido-dPEG®₁₁-amine 10172|产品详情|上海拜力生物科技有限公司 [bioleaf.com]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. louisville.edu [louisville.edu]
Personal protective equipment for handling t-Boc-N-amido-PEG10-Br
Essential Safety and Handling Guide for t-Boc-N-amido-PEG10-Br
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles that meet ANSI Z87.1 standards. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Check manufacturer's glove compatibility chart for specific breakthrough times.[1] |
| Body Protection | Laboratory Coat | A fully buttoned, long-sleeved lab coat. For larger quantities or potential for splashing, a chemical-resistant apron over the lab coat is advised. |
| Respiratory | Fume Hood | All handling of this compound, especially when in solution or if it is a powder, must be conducted in a certified chemical fume hood.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
Storage and Preparation:
-
Storage: Upon receipt, store this compound desiccated at -20°C.[3][4][5][6][7]
-
Equilibration: Before use, allow the vial to warm to room temperature to prevent moisture condensation.[3][4]
-
Inert Atmosphere: To minimize air exposure, consider handling the compound under an inert gas like argon or nitrogen.[3][4]
-
Stock Solution: Since many PEG reagents are low-melting solids that can be difficult to weigh, it is recommended to prepare a stock solution.[3][4] Dissolve the compound in a suitable anhydrous solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[3][4][5][6]
-
Solution Storage: Store unused stock solutions at -20°C under an inert atmosphere.[3][4] Use a syringe with a septum to withdraw the solution to maintain inert conditions.[3][4]
Handling During Experimentation:
-
Work Area: Always handle the compound within a properly functioning and certified laboratory chemical fume hood.[1][2]
-
Avoid Inhalation and Contact: Avoid inhaling any vapors or mists and prevent contact with skin and eyes.[2]
-
Spill Management:
-
Small Spills: In case of a small spill, absorb the material with an inert, dry absorbent. Place the contaminated material in a suitable, sealed container for hazardous waste disposal.[1]
-
Large Spills: For a large spill, evacuate the area and contact your institution's environmental health and safety department immediately.[1]
-
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing this compound, including unused stock solutions, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads), should be collected in a designated, properly labeled, and sealed hazardous waste container.[1][2]
-
Waste Segregation: This compound is a halogenated organic material. Dispose of it in the "Halogenated Organic Waste" stream. Do not mix with non-halogenated waste.[8]
-
Neutralization of Bromine: For waste streams containing residual reactive bromine, neutralization with a reducing agent like sodium bisulfite or sodium thiosulfate may be necessary before disposal.[9]
-
Final Disposal: Ensure that the waste container is collected by a licensed hazardous waste disposal service.[9] Do not pour any solutions containing this compound down the drain.[2]
Visual Workflow for Handling this compound
The following diagram illustrates the key steps in the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. ehs.providence.edu [ehs.providence.edu]
- 3. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 4. confluore.com [confluore.com]
- 5. t-Boc-N-amido-PEG10-NHS ester | BroadPharm [broadpharm.com]
- 6. N-(t-Boc-N-amido-PEG10)-N-bis(PEG10-azide) | BroadPharm [broadpharm.com]
- 7. labsolu.ca [labsolu.ca]
- 8. chemtalk.com.au [chemtalk.com.au]
- 9. idealresponse.co.uk [idealresponse.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
